3-C6-NBD-cholesterol
Description
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAQIPGLFHPDPI-FIWRCADXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-C6-NBD-Cholesterol: Synthesis, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-C6-NBD-cholesterol, a fluorescent analog of cholesterol widely utilized in cellular and molecular research. This document details its chemical synthesis, structure, photophysical properties, and provides in-depth experimental protocols for its application in studying cholesterol trafficking and efflux. Furthermore, this guide illustrates key experimental workflows and cellular pathways involving this compound through detailed diagrams.
Chemical Structure and Synthesis
This compound is a derivative of cholesterol where the fluorescent moiety, 7-nitrobenz-2-oxa-1,3-diazol (NBD), is attached to the 3β-hydroxyl group of the cholesterol backbone via a 6-carbon spacer. This design allows the cholesterol moiety to properly orient within cellular membranes, while the NBD fluorophore resides at the membrane-water interface, minimizing perturbations to the cholesterol molecule's behavior.[1]
Chemical Name: (3β)-Cholest-5-en-3-yl 6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)hexanoate Molecular Formula: C₃₉H₅₈N₄O₅ Molecular Weight: 662.90 g/mol
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the activation of 6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)hexanoic acid (NBD-aminohexanoic acid) and its subsequent esterification with cholesterol.
Materials and Reagents:
-
Cholesterol
-
6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)hexanoic acid (NBD-aminohexanoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
Reaction Scheme:
The synthesis is typically carried out in a two-step one-pot reaction. First, NBD-aminohexanoic acid is activated with DCC in the presence of DMAP to form a highly reactive intermediate. This intermediate then reacts with the 3β-hydroxyl group of cholesterol to form the final ester product.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Synthesis Protocol:
-
Preparation: All glassware should be oven-dried and the reaction should be carried out under an inert atmosphere (argon or nitrogen).
-
Reaction Mixture: To a solution of cholesterol (1 equivalent) in anhydrous dichloromethane (DCM), add 6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)hexanoic acid (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Activation: Cool the mixture to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a fluorescent solid.
Physicochemical and Photophysical Properties
This compound exhibits fluorescence that is sensitive to the polarity of its environment, making it a valuable probe for studying membrane properties.
| Property | Value | Reference |
| Molecular Weight | 662.90 g/mol | [2] |
| Excitation Maximum (λex) | ~465 - 473 nm | [1] |
| Emission Maximum (λem) | ~535 - 540 nm | [1] |
| Molar Extinction Coefficient (ε) | Varies with solvent polarity | |
| Quantum Yield (Φ) | Varies with solvent polarity | |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [1] |
Note: The excitation and emission maxima of NBD are highly dependent on the solvent environment. In more polar environments, the emission maximum tends to be red-shifted.
Experimental Protocols
This compound is a versatile tool for a variety of cell-based assays to study cholesterol dynamics. Below are detailed protocols for cellular cholesterol uptake and efflux assays.
Cellular Cholesterol Uptake Assay
This protocol describes a method to measure the uptake of cholesterol into cultured cells using this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, CHO, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Preparation of NBD-cholesterol solution: Prepare a stock solution of this compound in ethanol or DMSO. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-5 µg/mL).
-
Cell Treatment:
-
For inhibitor studies, pre-incubate the cells with the inhibitor in serum-free medium for a specified time.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the medium containing this compound to the cells.
-
-
Incubation: Incubate the cells at 37°C for the desired time period (e.g., 1-4 hours).
-
Washing: Remove the medium containing this compound and wash the cells three times with cold PBS to remove any unincorporated probe.
-
Quantification:
-
Plate Reader: Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters (e.g., Ex: 465 nm, Em: 535 nm).
-
Microscopy: Visualize the cellular uptake of this compound using a fluorescence microscope.
-
Flow Cytometry: Detach the cells using Trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity by flow cytometry.
-
Caption: Experimental workflow for a cellular cholesterol uptake assay.
Cholesterol Efflux Assay
This protocol is designed to measure the rate of cholesterol efflux from cells to extracellular acceptors, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).
Materials:
-
This compound
-
THP-1 monocytes or other macrophage cell line
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
RPMI-1640 medium
-
ApoA-I or HDL
-
Bovine Serum Albumin (BSA)
-
Cell lysis buffer
-
White or black 96-well plates
Protocol:
-
Cell Differentiation (for THP-1): Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Labeling with NBD-cholesterol:
-
Remove the differentiation medium and wash the cells with PBS.
-
Incubate the cells with medium containing this compound (e.g., 5 µM) for 4-24 hours at 37°C to allow for incorporation into cellular membranes.
-
-
Equilibration: Wash the cells with PBS and incubate in serum-free medium for 1-2 hours to allow for equilibration of the fluorescent cholesterol within the cell.
-
Efflux:
-
Remove the equilibration medium.
-
Add serum-free medium containing the cholesterol acceptor (e.g., ApoA-I at 10 µg/mL or HDL at 50 µg/mL) to the cells. Include a control group with medium containing BSA instead of an acceptor to measure basal efflux.
-
Incubate for a specific time period (e.g., 4 hours) at 37°C.
-
-
Sample Collection:
-
Collect the medium from each well (this contains the effluxed NBD-cholesterol).
-
Lyse the cells in the plate with a suitable lysis buffer (this contains the NBD-cholesterol remaining in the cells).
-
-
Quantification:
-
Measure the fluorescence intensity of the collected medium and the cell lysate using a fluorescence plate reader.
-
-
Calculation: Calculate the percentage of cholesterol efflux as follows: % Efflux = [Fluorescence(medium) / (Fluorescence(medium) + Fluorescence(cell lysate))] x 100
Caption: Experimental workflow for a cholesterol efflux assay.
Application in Studying Cholesterol Transport Pathways
This compound is instrumental in elucidating the complex pathways of cholesterol transport within and between cells. It has been used to study the roles of key proteins involved in cholesterol homeostasis, such as Niemann-Pick C1-Like 1 (NPC1L1) and ATP-binding cassette (ABC) transporters.
Investigating NPC1L1-Mediated Cholesterol Uptake
NPC1L1 is a crucial protein for intestinal cholesterol absorption. Studies using NBD-cholesterol have helped to delineate an NPC1L1-independent pathway for cholesterol uptake.[3]
Caption: Cholesterol uptake pathways in an enterocyte.
Visualizing ABC Transporter-Mediated Cholesterol Efflux
ABC transporters, such as ABCA1 and ABCG1, play a vital role in reverse cholesterol transport by mediating the efflux of cholesterol from peripheral cells to HDL particles. This compound can be used to visualize and quantify this process.
Caption: ABC transporter-mediated cholesterol efflux from a macrophage.
Conclusion
This compound is an invaluable fluorescent probe for researchers in lipid biology and drug development. Its ability to mimic endogenous cholesterol while providing a robust fluorescent signal allows for the detailed investigation of complex cellular processes related to cholesterol homeostasis. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective application of this powerful research tool.
References
The Inner Workings of a Molecular Reporter: A Technical Guide to 3-C6-NBD-Cholesterol Fluorescence in Lipid Environments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism governing the fluorescence of 3-C6-NBD-cholesterol, a widely utilized fluorescent analog of cholesterol. Understanding the principles behind its environment-sensitive fluorescence is paramount for the accurate interpretation of experimental data in membrane biophysics, cell biology, and drug discovery. This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols, and the theoretical underpinnings of its application as a molecular probe.
The Core Mechanism: Solvatochromism and the NBD Fluorophore
The fluorescence of this compound is dictated by the photophysical properties of its 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) moiety. The NBD group is a prime example of a solvatochromic fluorophore, meaning its fluorescence emission spectrum is highly sensitive to the polarity of its surrounding environment.[1][2] This sensitivity is the cornerstone of its utility as a probe for lipid packing and membrane organization.
The underlying principle is a change in the dipole moment of the NBD group upon excitation.[1] When a photon excites the NBD fluorophore, there is a significant increase in its dipole moment, on the order of 3.5-3.9 Debye.[1] In a polar environment, such as the aqueous phase or the loosely packed lipid headgroup region of a liquid-disordered (Ld) membrane, solvent molecules can reorient around the excited-state dipole. This reorientation lowers the energy of the excited state, leading to a red-shift (a shift to a longer wavelength) in the fluorescence emission and a decrease in fluorescence intensity due to more efficient non-radiative decay pathways.[2]
Conversely, in a nonpolar or rigid environment, such as the tightly packed, ordered lipid environment of a liquid-ordered (Lo) phase, the reorientation of surrounding molecules is restricted. This results in a higher energy excited state, leading to a blue-shift (a shift to a shorter wavelength) in the emission spectrum and an increase in fluorescence quantum yield and lifetime.[2][3] The NBD fluorophore of this compound is positioned at the hydrophilic 3-position of the cholesterol molecule, separated by a C6 linker, which allows it to probe the interfacial region of the membrane.[4]
Below is a diagram illustrating the solvatochromic effect on the NBD fluorophore.
Caption: Solvatochromic effect on the NBD fluorophore in different polarity environments.
Quantitative Photophysical Properties
The fluorescence characteristics of this compound are quantitatively distinct in different lipid environments. These parameters are crucial for interpreting experimental results, particularly in studies of membrane phase behavior and cholesterol trafficking.
| Property | Liquid-Disordered (Ld) Phase (e.g., DOPC) | Liquid-Ordered (Lo) Phase (e.g., DOPC:SM:Chol) | Aqueous Buffer | Reference |
| Emission Maximum (λem) | ~540-550 nm | ~530-540 nm | ~550-562 nm | [5][6] |
| Fluorescence Lifetime (τ) | Shorter (e.g., ~5-7 ns) | Longer (e.g., ~9-10 ns) | Very short | [3] |
| Fluorescence Quantum Yield (Φ) | Lower | Higher | Very low | [1][2] |
| Partitioning Preference | Prefers Ld phase | - | - | [5][7] |
Note: The exact values can vary depending on the specific lipid composition, temperature, and instrumentation. DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SM: Sphingomyelin; Chol: Cholesterol.
Detailed Experimental Protocols
Accurate and reproducible results with this compound require meticulous experimental procedures. Below are detailed protocols for key applications.
Labeling Giant Unilamellar Vesicles (GUVs) with this compound
This protocol describes the incorporation of this compound into GUVs for studying its partitioning in phase-separated membranes.
Materials:
-
Lipids (e.g., DOPC, Sphingomyelin, Cholesterol) in chloroform
-
This compound in chloroform (e.g., 1 mg/mL)
-
Chloroform
-
Indium tin oxide (ITO) coated glass slides
-
Swelling buffer (e.g., sucrose solution)
-
Observation buffer (e.g., glucose solution)
-
O-ring
-
Function generator and AC power supply (for electroformation)
Procedure:
-
Lipid Mixture Preparation: In a clean glass vial, mix the desired lipids and this compound in chloroform. A typical final concentration of the fluorescent probe is 0.1-0.5 mol%.
-
Lipid Film Formation: Deposit a small volume (e.g., 5-10 µL) of the lipid mixture onto the conductive side of two ITO slides. Spread the solution evenly to create a thin film.
-
Solvent Evaporation: Place the slides in a vacuum desiccator for at least 1-2 hours to ensure complete removal of the chloroform.
-
Chamber Assembly: Assemble the electroformation chamber by placing an O-ring between the two ITO slides with the lipid films facing each other.
-
Rehydration: Fill the chamber with the swelling buffer.
-
Electroformation: Connect the ITO slides to a function generator and apply an AC electric field (e.g., 1 V, 10 Hz) for 1-2 hours at a temperature above the phase transition temperature of the lipids.
-
GUV Harvesting: Gently collect the GUV-containing solution from the chamber.
-
Observation: Transfer the GUVs to an observation chamber containing the observation buffer for microscopy.
Caption: Workflow for labeling Giant Unilamellar Vesicles with this compound.
Fluorescence Spectroscopy of this compound in Liposomes
This protocol outlines the measurement of fluorescence emission spectra of this compound in large unilamellar vesicles (LUVs).
Materials:
-
Lipids in chloroform
-
This compound in chloroform
-
Buffer (e.g., PBS or Tris-HCl)
-
Probe sonicator or extruder
-
Fluorometer
Procedure:
-
Lipid Film Preparation: Prepare a lipid film containing the desired lipid composition and this compound (typically 0.5-1 mol%) as described in the GUV protocol.
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing vigorously above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
LUV Preparation:
-
Sonication: Sonicate the MLV suspension with a probe sonicator on ice until the solution becomes clear.
-
Extrusion: Alternatively, extrude the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder.
-
-
Fluorescence Measurement:
-
Dilute the LUV suspension to the desired concentration in a cuvette.
-
Set the excitation wavelength of the fluorometer to the absorption maximum of NBD (typically ~465-470 nm).
-
Record the emission spectrum (typically from 500 nm to 650 nm).
-
Acquire a spectrum of a blank sample (LUVs without the probe) and subtract it from the sample spectrum.
-
Confocal Microscopy of this compound in Live Cells
This protocol provides a general guideline for imaging the intracellular distribution of this compound in live cells.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Cell culture medium
-
Confocal microscope with appropriate laser lines and detectors
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Labeling:
-
Prepare a labeling solution by diluting the this compound stock solution in serum-free medium to the final desired concentration (e.g., 1-5 µg/mL).
-
Remove the growth medium from the cells and wash with warm PBS.
-
Add the labeling solution to the cells and incubate for a specific time (e.g., 15-60 minutes) at 37°C. The optimal time and concentration should be determined empirically for each cell type.
-
-
Washing: Remove the labeling solution and wash the cells several times with warm PBS or serum-free medium to remove unincorporated probe.
-
Imaging:
-
Add fresh, warm imaging medium to the cells.
-
Place the dish on the stage of the confocal microscope.
-
Use a 488 nm laser line for excitation.
-
Set the emission detection window to capture the NBD fluorescence (e.g., 500-600 nm).
-
Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images.
-
Caption: A typical workflow for imaging this compound in live cells.
Conclusion
This compound is a powerful tool for investigating the complex world of lipid membranes. Its fluorescence properties, rooted in the solvatochromism of the NBD fluorophore, provide a sensitive readout of the local lipid environment. By understanding the core mechanisms governing its fluorescence and employing rigorous experimental protocols, researchers can leverage this probe to gain valuable insights into membrane structure, cholesterol dynamics, and cellular processes. This guide serves as a foundational resource for both new and experienced users of this compound, facilitating its effective application in scientific discovery.
References
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilay… [ouci.dntb.gov.ua]
- 4. interchim.fr [interchim.fr]
- 5. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 3-C6-NBD-cholesterol in different solvents
Technical Guide: Solubility and Stability of 3-C6-NBD-Cholesterol
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the solubility and stability characteristics of this compound, a fluorescent cholesterol analog. Due to the limited availability of specific quantitative data for the 3-C6 variant in published literature, this document also includes data from closely related NBD-cholesterol analogs to provide a broader context for researchers.
Introduction to this compound
This compound (3-Hexanoyl-NBD-cholesterol) is a fluorescently labeled analog of cholesterol widely used in biological research.[1][2] It features a nitrobenzoxadiazole (NBD) fluorophore attached to the 3β-hydroxyl group of cholesterol via a 6-carbon spacer. This design allows the cholesterol moiety to orient within membrane bilayers similarly to endogenous cholesterol, while the NBD group resides near the membrane surface.[3] This characteristic makes it an invaluable tool for investigating cellular cholesterol trafficking, membrane dynamics, and lipid-protein interactions.[1][4]
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in the available literature. However, information on related NBD-cholesterol compounds provides valuable guidance. Generally, NBD-cholesterol analogs are sparingly soluble in aqueous solutions and require organic solvents for creating stock solutions.
Table 1: Solubility of NBD-Cholesterol Analogs in Various Solvents
| Compound | Solvent | Solubility | Source |
| 3-dodecanoyl-NBD-cholesterol (C12 analog) | Dimethyl sulfoxide (DMSO) | ~0.25 mg/mL | [3] |
| Dimethylformamide (DMF) | ~1 mg/mL | [3] | |
| Ethanol | Soluble (Supplied in ethanol) | [3] | |
| 22-NBD-Cholesterol | Methanol | ~1 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL (clear solution) | ||
| Chloroform (CHCl₃) | Recommended for stock solutions up to 1 mM | [6] | |
| Acetonitrile (MeCN) | Recommended for stock solutions up to 1 mM | [6] |
General Recommendations for Handling:
-
To change solvents, the original solvent (often ethanol) can be evaporated under a gentle stream of nitrogen gas, and the residue can then be dissolved in the solvent of choice.[3]
-
For biological experiments requiring aqueous solutions, it is best to prepare them by diluting a concentrated organic stock solution into the aqueous buffer.[3] These aqueous preparations are not recommended for storage for more than one day.[3]
Stability and Storage
The stability of this compound is critical for obtaining reliable and reproducible experimental results. Stability is influenced by temperature, light exposure, and the solvent used. The NBD fluorophore is known to be sensitive to light.
Table 2: Stability and Recommended Storage Conditions for NBD-Cholesterol Analogs
| Compound/Formulation | Condition | Duration | Stability Notes | Source |
| This compound (Powder) | -20°C | 3 years | Store protected from light and moisture. | [1] |
| This compound (In Solvent) | -80°C | 6 months | Use inert gas-purged solvents for best results. | [1] |
| -20°C | 1 month | [1] | ||
| NBD-cholesterol/lyso-PtdCho Micelles | Room Temperature | < 1 week | Fluorescence intensity deteriorates rapidly. | [7] |
| 4°C | Up to 4 weeks | Fluorescence is fairly stable. | [7] | |
| -20°C | Up to 4 weeks | Fluorescence is fairly stable. | [7] |
Key Stability Considerations:
-
Light Sensitivity : NBD-containing compounds are susceptible to photobleaching. All handling, storage, and experimental procedures should be performed with protection from light. Avanti Polar Lipids notes that 25-NBD Cholesterol is light sensitive.[8]
-
Temperature : As indicated, lower temperatures significantly prolong the shelf-life of the compound, both in solid form and in solution.[1]
-
Oxidation : For long-term storage in solvent, using solvents purged with an inert gas (e.g., nitrogen or argon) is recommended to prevent oxidation.[3]
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent using UV-Visible spectrophotometry.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, Ethanol, Chloroform)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
UV-Visible spectrophotometer and cuvettes
-
Precision balance and volumetric flasks
Methodology:
-
Preparation of Supersaturated Solution : Add an excess amount of this compound powder to a known volume of the solvent in a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains.
-
Equilibration : Tightly cap the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the solution to equilibrate for a minimum of 24 hours to ensure saturation.
-
Separation of Solid : Centrifuge the tube at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection : Carefully collect a precise volume of the clear supernatant without disturbing the pellet.
-
Dilution : Perform a serial dilution of the supernatant with the same solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Spectrophotometry : Measure the absorbance of the diluted samples at the maximum absorption wavelength (λmax) for NBD, which is approximately 460-475 nm.
-
Calculation : Use a standard curve of known concentrations of this compound or the Beer-Lambert law (A = εbc) to calculate the concentration in the diluted sample. The molar extinction coefficient (ε) for NBD is required for this calculation. Multiply by the dilution factor to determine the final solubility concentration.
Caption: General workflow for determining the solubility of a fluorescent compound.
Protocol for Cellular Cholesterol Uptake Assay
This protocol describes a common application of this compound to monitor its uptake into cultured cells.
Materials:
-
Cultured cells (e.g., HEK293, THP-1 macrophages)
-
Cell culture medium, serum, and supplements
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Fluorescence microscope or flow cytometer
-
Cell culture plates or coverslips
Methodology:
-
Cell Seeding : Seed cells onto culture plates (for flow cytometry) or glass coverslips (for microscopy) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium : Prepare a working solution of this compound by diluting the organic stock solution into a serum-free or low-serum cell culture medium. The final concentration typically ranges from 1-5 µg/mL. Vortex immediately to ensure dispersion.
-
Cell Labeling : Remove the culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.
-
Incubation : Incubate the cells with the this compound medium for a specified period (e.g., 30 minutes to 4 hours) at 37°C. The incubation time depends on the cell type and experimental goals.[9]
-
Washing : After incubation, remove the labeling medium and wash the cells three times with cold PBS to remove any probe that is not cell-associated.
-
Fluorescence Measurement :
-
For Microscopy : Mount the coverslips on slides and immediately visualize the cells using a fluorescence microscope with appropriate filters for NBD (Excitation ~470 nm / Emission ~535 nm).[10]
-
For Flow Cytometry : Detach the cells from the plate (e.g., using trypsin), resuspend them in PBS, and analyze the cellular fluorescence using a flow cytometer.
-
-
Data Analysis : Quantify the fluorescence intensity per cell or observe the subcellular localization of the probe. Compare results between different experimental conditions (e.g., with and without an inhibitor of cholesterol transport).
Caption: Experimental workflow for a cellular cholesterol uptake assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Invitrogen NBD Cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3 -Ol) 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Intracellular Localization and Trafficking of 3-C6-NBD-Cholesterol in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular dynamics of 3-C6-NBD-cholesterol, a fluorescent analog of cholesterol widely used to study lipid transport in living cells. This document details its subcellular distribution, trafficking pathways, and the experimental protocols required for its investigation.
Introduction to this compound
3-Hexanoyl-NBD-cholesterol (this compound) is a valuable tool for visualizing and quantifying the movement of cholesterol within live cells.[1][2][3] It consists of a cholesterol molecule tagged at the 3β-hydroxyl group with a 6-carbon linker attached to a nitrobenzoxadiazole (NBD) fluorophore.[1] This modification allows for real-time tracking of its localization and transport through various cellular compartments using fluorescence microscopy. Understanding the trafficking of this analog provides insights into the broader mechanisms of cholesterol homeostasis and its dysregulation in various diseases.
Intracellular Localization of this compound
Upon introduction to live cells, this compound distributes among several key organelles, reflecting the complex nature of intracellular cholesterol transport. Its localization is dynamic and can be influenced by cell type and metabolic state.
Key Organelles of Accumulation:
-
Plasma Membrane (PM): As with endogenous cholesterol, a significant portion of this compound is found in the plasma membrane, where it incorporates into the lipid bilayer.
-
Endocytic Recycling Compartment (ERC): This compartment is a major site for the sorting and recycling of endocytosed molecules, and it is also a significant reservoir for intracellular cholesterol.
-
Golgi Apparatus: this compound has been observed to colocalize with Golgi markers, particularly in the early stages of cellular uptake, suggesting its transport through the secretory pathway.[4]
-
Lipid Droplets (LDs): As a storage site for neutral lipids, lipid droplets also accumulate this compound, especially in cells with high lipid content.[1][5]
-
Late Endosomes/Lysosomes: In normal cells, the concentration of free cholesterol in these compartments is relatively low. However, in cells with defects in cholesterol egress, such as those from Niemann-Pick type C (NPC) patients, this compound accumulates significantly in late endosomes and lysosomes.[1]
Quantitative Distribution Data
The following tables summarize quantitative data on the distribution and trafficking of NBD-cholesterol analogs from various studies.
| Parameter | Cell Type | Condition | Value | Reference |
| Colocalization with Lysosomes (Pearson's Correlation Coefficient) | NPC1+/+ CHO Cells | - | ~0.2 | [1] |
| NPC1-/- CHO Cells | - | ~0.7 | [1] | |
| Partitioning into Liquid-Ordered (%Lo) Phase | Giant Plasma Membrane Vesicles (GPMVs) | - | ~60% | [1] |
| Colocalization with Golgi (Golgin 97) | 3T3-L1 Adipocytes | Phase I Differentiation | 86% of cholesterol colocalized with Golgi | [4] |
| Parameter | Condition | Value | Reference |
| Correlation with [3H]-cholesterol Efflux (R²) to HDL | THP-1 derived macrophages | - | 0.876 |
| Correlation with [3H]-cholesterol Efflux (R²) to apoA-1 | THP-1 derived macrophages | - | 0.837 |
Intracellular Trafficking Pathways of this compound
The movement of this compound within the cell involves a combination of vesicular and non-vesicular transport mechanisms.
Major Trafficking Routes:
-
Endocytic Pathway: After incorporation into the plasma membrane, this compound can be internalized via endocytosis and transported to early endosomes, from where it can be sorted to the endocytic recycling compartment or late endosomes.
-
Trans-Golgi Network (TGN) Involvement: Evidence suggests that cholesterol, and by extension its analogs, travels from late endosomes to the TGN before reaching the endoplasmic reticulum.
-
Transport to Lipid Droplets: this compound can be trafficked to lipid droplets for storage, a process that is particularly active in adipocytes and other lipid-storing cells.[4]
-
ER Trafficking: The endoplasmic reticulum is a central hub for cholesterol synthesis and sensing. This compound moves to the ER, though the precise mechanisms are still under investigation and may involve both vesicular and non-vesicular pathways.
Signaling and Regulatory Pathways
The trafficking of cholesterol is tightly regulated to maintain cellular homeostasis. While specific signaling pathways governing this compound are not fully elucidated, they are presumed to overlap with those of endogenous cholesterol.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the localization and trafficking of this compound.
Live-Cell Labeling and Imaging
This protocol describes the general steps for labeling live cells with this compound and co-staining with organelle-specific markers for colocalization analysis.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)
-
Organelle-specific fluorescent probes (e.g., LysoTracker Red for lysosomes, MitoTracker Red for mitochondria, ER-Tracker Red for ER, Giantin antibody for Golgi)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Confocal microscope with appropriate filter sets for NBD (Ex/Em ~466/536 nm) and the chosen organelle marker.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Preparation of Labeling Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µg/mL. Vortex thoroughly.
-
Cell Labeling:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. Incubation time may need to be optimized depending on the cell type.
-
-
Organelle Co-staining:
-
During the last 15-30 minutes of the NBD-cholesterol incubation, add the organelle-specific live-cell stain according to the manufacturer's instructions.
-
For immunofluorescence of fixed cells (e.g., for Golgi markers like Giantin), proceed with fixation and antibody staining after the live-cell labeling with NBD-cholesterol.
-
-
Washing: Wash the cells three times with pre-warmed live-cell imaging medium to remove excess fluorescent probe.
-
Imaging:
-
Add fresh live-cell imaging medium to the dish.
-
Image the cells immediately using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire images sequentially for the NBD and organelle marker channels to avoid bleed-through.
-
Pulse-Chase Experiment for Trafficking Kinetics
This protocol allows for the study of the temporal dynamics of this compound trafficking from one cellular compartment to another.
Materials:
-
Same as for live-cell imaging.
-
Bovine Serum Albumin (BSA) solution (e.g., 2% w/v in PBS, defatted) for back-exchange.
Procedure:
-
Pulse Labeling:
-
Plate and grow cells as described above.
-
Incubate cells with a high concentration of this compound (e.g., 5-10 µg/mL) in serum-free medium for a short period (the "pulse"), for example, 5-10 minutes at 37°C, to label the plasma membrane primarily.
-
-
Chase Period:
-
Quickly wash the cells three times with ice-cold PBS to stop the uptake.
-
Add pre-warmed complete medium (the "chase" medium). To facilitate the removal of the probe from the plasma membrane and focus on intracellular trafficking, the chase medium can be supplemented with a cholesterol acceptor like BSA.
-
Return the cells to the 37°C incubator.
-
-
Time-Lapse Imaging:
-
At various time points during the chase (e.g., 0, 5, 15, 30, 60, 120 minutes), acquire images of the cells using a confocal microscope.
-
Maintain the cells in an environmental chamber throughout the imaging process.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of this compound in different organelles over time using image analysis software (e.g., ImageJ/Fiji).
-
Plot the fluorescence intensity in each compartment as a function of time to determine trafficking kinetics.
-
Conclusion
This compound is a powerful tool for investigating the complex and dynamic processes of intracellular cholesterol transport. By employing the protocols and understanding the trafficking pathways outlined in this guide, researchers can gain valuable insights into cholesterol homeostasis and its role in health and disease. The quantitative data and visualization tools provided herein serve as a foundation for designing and interpreting experiments aimed at dissecting the molecular mechanisms of cholesterol trafficking.
References
- 1. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
spectral properties of 3-C6-NBD-cholesterol excitation and emission maxima
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of 3-C6-NBD-cholesterol, a fluorescent analog of cholesterol. This molecule is widely utilized as a probe in biophysical, biochemical, and biological studies of cell membranes. Its fluorescence characteristics are highly sensitive to the polarity of its microenvironment, making it a valuable tool for investigating cholesterol trafficking, membrane dynamics, and lipid-protein interactions.
The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a fluorophore that can be attached to various lipids to study their behavior in biological and model membranes. When conjugated to cholesterol, the resulting probe, this compound, allows for the visualization and quantification of cholesterol distribution and transport. The spectral properties, particularly the excitation and emission maxima, are crucial for designing and interpreting fluorescence-based experiments.
Quantitative Spectral Data
The excitation and emission maxima of NBD-cholesterol are highly dependent on the surrounding environment. In general, a blue shift (shift to shorter wavelengths) in the emission spectrum is observed as the polarity of the solvent or environment decreases. This solvatochromic property is a key feature of NBD-based probes.
| Environment | Excitation Maximum (λex) | Emission Maximum (λem) | Notes |
| Aqueous Buffer | ~473 nm | ~562 nm | In a polar aqueous environment, the NBD group is exposed, resulting in a longer emission wavelength.[1] |
| Methanol | ~475 nm | ~535 nm | Methanol is a polar organic solvent.[2] |
| Ethanol | ~470 nm | Not specified | |
| Dimethyl Sulfoxide (DMSO) | Not specified | Not specified | A common solvent for preparing stock solutions.[3] |
| Dimethylformamide (DMF) | Not specified | Not specified | Another solvent option for stock solutions.[3] |
| DOPC LUVs (Fluid Phase) | ~470 nm | ~540 nm | In a fluid lipid bilayer, the NBD probe experiences a less polar environment compared to an aqueous buffer.[4] |
| DPPC LUVs (Gel Phase) | ~470 nm | ~610 nm | Below the phase transition temperature, an additional red-shifted emission peak appears due to the formation of NBD aggregates.[4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 458 nm or 475 nm | Two components: ~520-522 nm and ~552 nm | The two spectral forms are attributed to the monomeric (~522 nm) and dimeric (~552 nm) states of the fluorophore within the cell membranes.[5][6] |
| Binding to StAR Protein | ~473 nm | ~530 nm | Upon binding to the hydrophobic pocket of the StAR protein, the NBD group is shielded from the aqueous environment, causing a significant blue shift of 32 nm in the emission maximum.[1] |
LUVs: Large Unilamellar Vesicles; DOPC: Dioleoylphosphatidylcholine; DPPC: Dipalmitoylphosphatidylcholine; StAR: Steroidogenic Acute Regulatory Protein.
Experimental Protocols
The determination of the excitation and emission spectra of this compound is typically performed using a spectrofluorometer. Below is a generalized protocol synthesized from common methodologies.
Objective: To determine the excitation and emission maxima of this compound in a specific environment (e.g., solvent, liposomes, or cell membranes).
Materials:
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Solvent or buffer of interest (e.g., phosphate-buffered saline, methanol)
-
Lipid vesicles (if studying membrane properties)
-
Cuvettes for fluorescence measurements
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired solvent or buffer. The final concentration should be low enough to avoid inner filter effects and aggregation (typically in the nanomolar to low micromolar range).
-
If working with liposomes, they can be prepared by methods such as extrusion or sonication. The NBD-cholesterol is then incorporated into the lipid bilayer, often by incubation.
-
For cellular measurements, cells are incubated with a solution containing NBD-cholesterol for a specific period to allow for its incorporation into the cell membranes.[6]
-
-
Determination of Emission Spectrum:
-
Set the spectrofluorometer to emission scan mode.
-
Set the excitation wavelength to the expected maximum (e.g., 470 nm).
-
Scan a range of emission wavelengths (e.g., 480 nm to 700 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Determination of Excitation Spectrum:
-
Set the spectrofluorometer to excitation scan mode.
-
Set the emission wavelength to the determined maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 500 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
-
Data Analysis:
-
The collected spectra are plotted as fluorescence intensity versus wavelength.
-
The peak of each spectrum corresponds to the respective maximum.
-
It is important to subtract the background fluorescence from a blank sample (solvent or buffer without the fluorophore).
-
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the spectral analysis of this compound.
Caption: Experimental workflow for determining excitation and emission maxima.
Caption: Relationship between environmental polarity and NBD emission.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients [mdpi.com]
- 6. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Application of NBD-Labeled Cholesterol Analogs: A Technical Guide
Introduction: The study of cholesterol's role in cellular processes, from membrane structure to complex signaling pathways, has been significantly advanced by the development of fluorescently tagged analogs. Among these, NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled cholesterol has emerged as a vital tool for researchers in cell biology, biophysics, and drug development. These analogs serve as valuable probes, offering a non-radioactive method to visualize and quantify cholesterol trafficking, metabolism, and its organization within biological membranes.[1][2] The NBD fluorophore is particularly advantageous due to its sensitivity to the polarity of its environment and moderate photostability, allowing for dynamic tracking in live cells.[1][3] This guide provides an in-depth overview of the discovery, development, and application of NBD-cholesterol analogs, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Discovery and Design Rationale
The development of fluorescent cholesterol analogs was driven by the need for safer and more versatile alternatives to radioisotope-labeled cholesterol.[1] The design of an effective analog hinges on its ability to faithfully mimic the behavior of native cholesterol. Key considerations in the development of NBD-cholesterol probes include the attachment site of the NBD moiety and the nature of the chemical linker used.
The NBD group has been attached to two primary locations on the cholesterol molecule:
-
The 3β-hydroxyl group: This positions the fluorophore in the polar headgroup region of the membrane.[1][4]
-
The alkyl side chain: Typically at the C-22 or C-25 position, placing the fluorophore in the hydrophobic core of the membrane.[1][5]
Studies have shown that the choice of linker (e.g., ester vs. carbamate) and the attachment position significantly influences the probe's behavior. For instance, carbamate-linked NBD-cholesterols attached at the 3-hydroxyl position show a stronger preference for liquid-ordered (Lo) domains, more closely mimicking the partitioning of natural cholesterol in phase-separated membranes.[1][4][6] This careful optimization is crucial for ensuring that the fluorescent analog provides biologically relevant information.
Quantitative Data
The utility of NBD-cholesterol analogs is underpinned by their distinct photophysical and biochemical properties. The following tables summarize key quantitative data for these probes.
Table 1: Photophysical Properties of NBD-Cholesterol Analogs
| Property | Value | Reference Analogs |
| Excitation Maximum | ~463-485 nm | 22-NBD-Cholesterol, NBD-Cholesterol |
| Emission Maximum | ~530-562 nm | 22-NBD-Cholesterol, NBD-Cholesterol |
| Fluorescence Lifetime (τ) | Component 1: ~2.1-2.6 nsComponent 2: ~6.9-8.5 ns | 22-NBD-Cholesterol in PBMC membranes |
| Solubility (DMSO) | ~0.25 mg/mL | 3-dodecanoyl-NBD Cholesterol |
| Solubility (DMF) | ~1.0 mg/mL | 3-dodecanoyl-NBD Cholesterol |
Note: The exact excitation and emission maxima, as well as fluorescence lifetime, are highly sensitive to the local environment's polarity.[1][7] The emission maximum undergoes a significant blue-shift (from ~562 nm to ~530 nm) when moving from an aqueous buffer to a hydrophobic protein-binding pocket.[7]
Table 2: Cellular Uptake and Efflux Correlation
| Assay Parameter | Key Finding | Cell Type |
| Cellular Uptake Kinetics | Concentration- and time-dependent; reaches a plateau after ~4 hours of incubation.[2][8] | THP-1 Macrophages |
| Correlation with [³H]-Cholesterol Efflux (HDL as acceptor) | R² = 0.876 - 0.887 (Strong positive correlation) | THP-1 Macrophages, Human PBMCs |
| Correlation with [³H]-Cholesterol Efflux (apoA-1 as acceptor) | R² = 0.837 - 0.872 (Strong positive correlation) | THP-1 Macrophages, Human PBMCs |
These studies demonstrate that NBD-cholesterol is a reliable fluorescent substitute for [³H]-cholesterol in efflux assays, a critical process in reverse cholesterol transport.[2][8][9]
Experimental Protocols & Workflows
Accurate and reproducible results with NBD-cholesterol require standardized protocols. Below are detailed methodologies for key experiments.
General Structure of NBD-Cholesterol Analogs
The versatility of NBD-cholesterol analogs stems from the ability to attach the NBD fluorophore to different positions of the cholesterol backbone, influencing how the probe integrates into and reports from cellular membranes.
Caption: NBD fluorophore attachment sites on the cholesterol molecule.
Protocol 1: Preparation of NBD-Cholesterol Stock Solution
This protocol outlines the steps for preparing NBD-cholesterol for use in cell-based assays.
-
Dissolution: Dissolve the lyophilized NBD-cholesterol powder in an organic solvent such as ethanol, DMSO, or DMF.[5] For example, to create a 2 mM stock solution from a 10 mg vial (MW ~494.6 g/mol ), dissolve the contents in 10.1 mL of pure ethanol.[10]
-
Storage: Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: To prepare a working solution for cell labeling, dilute the stock solution in a serum-free culture medium to the desired final concentration (e.g., 5 µM or 20 µg/mL).[10][11] It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[5]
Protocol 2: Cellular Cholesterol Uptake Assay
This assay measures the internalization of cholesterol into cultured cells and can be adapted for analysis by microplate reader, flow cytometry, or fluorescence microscopy.[11][12]
Caption: Experimental workflow for NBD-cholesterol uptake assays.
Methodology:
-
Cell Seeding: Seed adherent or suspension cells in an appropriate culture vessel (e.g., 96-well black, clear-bottom plate for plate reader analysis). Allow cells to adhere or equilibrate overnight.
-
Labeling: Remove the culture medium and replace it with serum-free medium containing the desired concentration of NBD-cholesterol (e.g., 5-20 µg/mL) and any experimental compounds (e.g., inhibitors or activators of cholesterol transport). A vehicle control should be included. U-18666A can be used as a positive control to increase cholesterol uptake.[11][12]
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 72 hours) at 37°C in a CO₂ incubator.
-
Washing:
-
For Plate Reader/Microscopy: Gently remove the labeling medium and wash the cells 2-3 times with an appropriate assay buffer (e.g., PBS) to remove any non-internalized probe.[11]
-
For Flow Cytometry: Collect suspension cells or trypsinized adherent cells into tubes, centrifuge (e.g., 250 x g for 5 minutes), and wash the cell pellet with assay buffer.[11]
-
-
Analysis: Analyze the cells immediately using the chosen detection method with filter sets appropriate for FITC/GFP (Excitation: ~485 nm, Emission: ~535 nm).[11]
Protocol 3: Cholesterol Efflux Assay
This assay quantifies the movement of cholesterol from cells to extracellular acceptors, a key step in reverse cholesterol transport.
Caption: Workflow for measuring cholesterol efflux using NBD-cholesterol.
Methodology:
-
Cell Preparation: Differentiate monocytes (e.g., THP-1 cells) into macrophages using PMA for 72 hours.[2]
-
Loading: Label the macrophages with NBD-cholesterol (e.g., 5 µmol/L) in culture medium for 4 hours to overnight at 37°C.[2][10]
-
Washing and Equilibration: Wash the cells three times with PBS to remove extracellular NBD-cholesterol. Then, incubate the cells in a serum-free medium for approximately 1 hour to allow for equilibration.[2]
-
Efflux Induction: Replace the equilibration medium with a fresh serum-free medium containing cholesterol acceptors (e.g., HDL at 5-100 µg/mL or apoA-1 at 10-100 µg/mL) or an acceptor-free medium as a negative control. Incubate for a defined period (e.g., 4-24 hours).[2]
-
Sample Collection:
-
Quantification: Measure the fluorescence intensity in both the medium and the cell lysate samples using a microplate reader (Ex: ~463 nm, Em: ~536 nm).[10]
-
Calculation: Calculate the percentage of cholesterol efflux using the formula: % Efflux = [Fluorescence(Medium) / (Fluorescence(Medium) + Fluorescence(Cell Lysate))] x 100
Signaling and Transport Pathways
NBD-cholesterol is instrumental in dissecting the complex pathways of cholesterol transport. Lipoprotein-derived cholesterol enters the cell via endocytosis and is trafficked from late endosomes/lysosomes to other organelles, primarily the endoplasmic reticulum (ER) and the plasma membrane. This process is critical for maintaining cellular cholesterol homeostasis.[13]
Caption: NBD-cholesterol as a tracer in intracellular trafficking pathways.
Conclusion and Future Directions
NBD-labeled cholesterol analogs are powerful and versatile tools that have become indispensable for studying cellular cholesterol dynamics. They provide a sensitive, non-radioactive means to investigate cholesterol uptake, efflux, intracellular trafficking, and membrane organization. However, researchers must remain cognizant of their limitations. The presence of the relatively bulky NBD group can alter the biophysical properties of the molecule, potentially affecting its ability to perfectly mimic native cholesterol in all contexts.[14][15] Molecular dynamics simulations and comparative studies have shown that some NBD-cholesterol probes may not fully replicate cholesterol's membrane-condensing effects or may adopt different orientations within the bilayer.[14][16] Despite these considerations, when used with appropriate controls and a clear understanding of their properties, NBD-cholesterol analogs will continue to be crucial in advancing our knowledge of lipid biology and related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-cholesterol probes to track cholesterol distribution in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. NBD-Cholesterol Probes to Track Cholesterol Distribution in Model Membranes - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. heart.bmj.com [heart.bmj.com]
- 10. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cholesterol Uptake Assay Kit (ab236212) | Abcam [abcam.com]
- 13. portlandpress.com [portlandpress.com]
- 14. NBD-labeled cholesterol analogues in phospholipid bilayers: insights from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Illuminating Lipid Pathways: A Technical Handbook on Fluorescent Lipid Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of utilizing fluorescent probes for lipid tracking. Lipids, once considered mere structural components of cell membranes and energy storage depots, are now recognized as critical players in a vast array of cellular processes, including signal transduction, membrane trafficking, and pathogenesis. The ability to visualize and track the dynamic behavior of lipids in living cells is paramount to understanding their multifaceted roles. Fluorescent lipid probes, in conjunction with advanced microscopy techniques, provide a powerful toolkit for illuminating these intricate lipid pathways.
This guide will provide a comprehensive overview of the core concepts, from the selection of appropriate fluorescent probes to the design and execution of lipid tracking experiments. We will explore the diverse palette of available probes, their mechanisms of action, and their applications in dissecting complex lipid-mediated signaling events. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required to implement these techniques in their own laboratories.
Core Concepts: Probing the Dynamic World of Lipids
The fundamental principle behind fluorescent lipid tracking lies in the use of lipid analogs or lipophilic dyes that have been chemically modified to include a fluorophore. These probes are designed to mimic the behavior of their natural counterparts, allowing for their incorporation into cellular membranes and lipid-based structures. Once integrated, the spatiotemporal distribution and dynamics of the fluorescent probe can be monitored using various fluorescence microscopy techniques, providing insights into the trafficking, localization, and metabolism of the corresponding lipid.
A critical consideration in any lipid tracking experiment is the choice of the fluorescent probe. An ideal probe should exhibit minimal perturbation of the lipid's natural behavior and the membrane structure.[1][2] The size and chemical nature of the fluorophore can influence the lipid's partitioning into different membrane domains and its interaction with lipid-metabolizing enzymes.[3] Therefore, careful validation is essential to ensure that the observed dynamics of the probe accurately reflect the behavior of the endogenous lipid.
Fluorescent lipid probes can be broadly categorized into three groups:
-
Probes that target specific lipid components: These are often fluorescently labeled versions of natural lipids, such as phospholipids, sphingolipids, and sterols.
-
Probes that flexibly associate with lipids: These dyes intercalate into lipid membranes without a strong preference for a particular lipid species.
-
Environment-sensitive probes: These probes exhibit changes in their fluorescent properties (e.g., emission wavelength, lifetime) in response to alterations in the local lipid environment, such as membrane order or polarity.[4][5][6][7]
A Palette of Probes: Quantitative Properties of Common Fluorescent Lipid Analogs
The selection of a fluorescent probe is dictated by the specific biological question, the instrumentation available, and the desired spectral properties. The following table summarizes the key quantitative data for a selection of commonly used fluorescent lipid probes, facilitating comparison and experimental design.
| Probe Family | Example Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY)† | Key Characteristics & Applications |
| Nitrobenzoxadiazole (NBD) | NBD-PE | ~465 | ~535 | Variable | Environment-sensitive green emitter; widely used for uptake and trafficking assays.[8][9][10] |
| BODIPY (TopFluor™) | TopFluor-Cholesterol | ~495 | ~503 | High | Bright, photostable, and minimally disruptive; excellent for tracking cholesterol trafficking.[11][12] |
| BODIPY-FL C12 | ~505 | ~511 | High | Fluorescent fatty acid analog for studying fatty acid uptake and metabolism.[8] | |
| Cyanines | Cy3-labeled lipid | ~550 | ~570 | Variable | Bright and photostable; suitable for multiplex imaging and FRET.[8] |
| Cy5-labeled lipid | ~650 | ~670 | Variable | Red-shifted emission, useful for imaging in tissues to reduce autofluorescence.[8] | |
| Rhodamine | Lissamine Rhodamine PE | ~560 | ~580 | High | Orange-red probe commonly used for membrane labeling and fusion assays.[8] |
| Pyrene | Pyrene-PC | ~340 | ~375 (monomer), ~470 (excimer) | Variable | Excimer-forming probe used to study membrane fusion and lipid mixing.[8] |
| Laurdan | Laurdan | ~350 | ~440 (ordered), ~490 (disordered) | Variable | Environment-sensitive probe for measuring membrane lipid order and hydration.[2][13] |
| Diphenylhexatriene (DPH) | DPH | ~350 | ~430 | Variable | Hydrophobic probe for measuring membrane order and viscosity.[8] |
*Typical fluorescence excitation and emission maxima for membrane-intercalated probes. These values can shift depending on the local environment. †Fluorescence quantum yield (QY) is highly dependent on the solvent and local environment.
Illuminating Lipid Signaling Pathways
Fluorescent probes are instrumental in dissecting the intricate signaling pathways in which lipids act as second messengers or key metabolic intermediates. The ability to visualize the localization and dynamics of these lipids provides crucial insights into the regulation of these pathways.
Sphingolipid Metabolism
Sphingolipids are a complex class of lipids involved in a wide range of cellular processes, from cell growth and differentiation to apoptosis. Ceramide, a central hub in sphingolipid metabolism, can be generated through three major pathways: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.[1][5][14] Fluorescently labeled ceramides and sphingomyelins are widely used to study their transport between organelles and their role in signaling cascades.
Cholesterol Trafficking
Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. Its intracellular transport is a tightly regulated process involving both vesicular and non-vesicular pathways.[4][9][15] Fluorescent cholesterol analogs, such as TopFluor-Cholesterol, have been invaluable in elucidating the pathways of cholesterol uptake, esterification, and distribution among different organelles, including the endoplasmic reticulum, Golgi, and endosomes.[16][17][18]
Phosphatidylinositol Signaling
Phosphoinositides are a family of phospholipids that play critical roles in signal transduction at the interface of the cytosol and cellular membranes.[19] The phosphorylation and dephosphorylation of the inositol headgroup by specific kinases and phosphatases generate a variety of signaling molecules that recruit and activate downstream effector proteins.[6][20][21][22] Fluorescently tagged phosphoinositides or protein domains that specifically bind to them are used to visualize their dynamic localization in response to extracellular stimuli.
Lipid Droplet Formation
Lipid droplets are dynamic organelles that store neutral lipids, such as triacylglycerols and sterol esters.[23] Their formation is a multi-step process that originates from the endoplasmic reticulum.[24][25][26][27] Fluorescent probes that label neutral lipids, such as BODIPY 493/503, are commonly used to visualize the biogenesis, growth, and fusion of lipid droplets.
Experimental Protocols: A Practical Guide to Lipid Tracking
The successful implementation of lipid tracking experiments requires careful attention to detail in sample preparation, labeling, and imaging. The following sections provide detailed methodologies for key experiments.
General Cell Labeling with Fluorescent Lipid Analogs
This protocol describes a general procedure for labeling live cells with fluorescent lipid analogs. The optimal concentration of the probe and incubation time should be determined empirically for each cell type and lipid analog.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorescent lipid analog (e.g., NBD-PE, TopFluor-Cholesterol)
-
Solvent for dissolving the lipid probe (e.g., ethanol, DMSO)
-
Serum-free cell culture medium or buffer (e.g., PBS, HBSS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a stock solution of the fluorescent lipid analog in a suitable solvent. The final working concentration will typically be in the range of 1-10 µM. It is often beneficial to complex the lipid probe with bovine serum albumin (BSA) to facilitate its delivery to cells.
-
Cell Labeling: a. Remove the culture medium from the cells and wash once with serum-free medium or buffer. b. Add the fluorescent probe solution to the cells and incubate at 37°C for a specified period (e.g., 15-60 minutes). The optimal incubation time will vary depending on the probe and cell type.[28]
-
Washing: After incubation, aspirate the probe solution and wash the cells three to five times with cold serum-free medium or buffer to remove unincorporated probe.[28]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. For live-cell imaging, maintain the cells at 37°C and 5% CO2.
Fatty Acid Uptake Assay using BODIPY-Fatty Acid Analogs
This protocol details a method to measure the uptake of fatty acids into cells using a fluorescently labeled fatty acid analog, such as C1-BODIPY-C12.[3][8][29][30][31]
Materials:
-
Cells of interest (e.g., adipocytes, hepatocytes)
-
C1-BODIPY-C12 (or other BODIPY-fatty acid)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired state (e.g., differentiation of adipocytes).
-
Probe Solution Preparation: Prepare a stock solution of C1-BODIPY-C12 in DMSO. For the working solution, dilute the stock in HBSS containing a low concentration of Pluronic F-127 (e.g., 0.02%) to prevent micelle formation.
-
Uptake Assay: a. Wash the cells twice with HBSS. b. Add the BODIPY-fatty acid working solution to the wells. c. Immediately begin measuring the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for BODIPY (e.g., 485 nm and 515 nm, respectively).
-
Data Analysis: The rate of fatty acid uptake can be determined from the initial linear phase of the fluorescence increase.
Measuring Membrane Lipid Order with Laurdan
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in a lipid membrane, correlates with water penetration and thus lipid packing or order. This property is quantified by the Generalized Polarization (GP) value.[2][13][32][33][34]
Materials:
-
Cells of interest or lipid vesicles
-
Laurdan
-
Ethanol
-
Buffer (e.g., PBS)
-
Spectrofluorometer or a two-photon microscope equipped with two emission channels
Procedure:
-
Labeling:
-
For cells: Incubate cells with a 5-10 µM solution of Laurdan in serum-free medium for 30-60 minutes at 37°C.
-
For vesicles: Incorporate Laurdan into the lipid mixture at a molar ratio of 1:500 (Laurdan:lipid) during vesicle preparation.
-
-
Washing: Wash the labeled cells or vesicles twice with buffer to remove excess probe.
-
Fluorescence Measurement:
-
Excite the sample at around 350 nm.
-
Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of ordered, gel-phase membranes) and ~490 nm (characteristic of disordered, liquid-crystalline phase membranes).
-
-
GP Calculation: Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)[32] Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. GP values range from +1 (highly ordered) to -1 (highly disordered).
Analysis of Lipid Diffusion by Fluorescence Correlation Spectroscopy (FCS)
FCS is a powerful technique to measure the diffusion dynamics of fluorescently labeled lipids in membranes.[35][36][37][38][39] By analyzing the fluctuations in fluorescence intensity as a labeled lipid moves in and out of a tiny observation volume, one can determine its diffusion coefficient.
Procedure:
-
Sample Preparation: Prepare giant unilamellar vesicles (GUVs), supported lipid bilayers (SLBs), or live cells labeled with a low concentration of a fluorescent lipid probe (e.g., Atto 647N-DOPE).
-
Instrument Setup: Use a confocal microscope equipped with an FCS module. The laser is focused to a diffraction-limited spot on the membrane.
-
Data Acquisition: Record the fluorescence intensity fluctuations over time (typically for 30-60 seconds).
-
Autocorrelation Analysis: The recorded intensity trace is autocorrelated to generate an autocorrelation curve.
-
Fitting: The autocorrelation curve is fitted with a two-dimensional diffusion model to obtain the diffusion time (τD), which is the average time a lipid molecule spends in the observation volume. The diffusion coefficient (D) is then calculated using the equation D = ω2 / 4τD, where ω is the radius of the observation volume.
Conclusion
The use of fluorescent probes has revolutionized our ability to study the intricate world of lipid biology. This guide has provided a comprehensive overview of the fundamental principles, a survey of commonly used probes with their quantitative properties, and detailed protocols for key lipid tracking experiments. The visualization of key signaling pathways and experimental workflows aims to provide a clear conceptual framework for researchers. As new fluorescent probes with improved photophysical properties and targeting specificities continue to be developed, the future of lipid research promises even more exciting discoveries, further illuminating the profound impact of these fascinating molecules on cellular function and human health.
References
- 1. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schematic representation of the intracellular cholesterol transport pathway [pfocr.wikipathways.org]
- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid uptake assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TopFluor Cholesterol powder 99 (TLC) Avanti Lipids [sigmaaldrich.com]
- 12. TopFluor™胆固醇 Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 13. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Trafficking of Cholesterol from Lipid Droplets to Mitochondria in Bovine Luteal Cells: Acute Control of Progesterone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary cholesterol and apolipoprotein A-I are trafficked in endosomes and lysosomes in the live zebrafish intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. cusabio.com [cusabio.com]
- 22. Frontiers | Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. journals.biologists.com [journals.biologists.com]
- 27. Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]
- 32. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 33. u-cursos.cl [u-cursos.cl]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. m.youtube.com [m.youtube.com]
- 37. mdpi.com [mdpi.com]
- 38. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Quantifying lipid-protein interaction by fluorescence correlation spectroscopy (FCS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Labeling Live Cells with 3-C6-NBD-Cholesterol: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for labeling live cells with the fluorescent cholesterol analog, 3-C6-NBD-cholesterol (3-Hexanoyl-NBD-cholesterol). This probe is a valuable tool for investigating the kinetics of cholesterol trafficking in cellular membranes and intracellular pathways.[1] The protocols and data presented herein are compiled from various research sources to guide the user in designing and executing successful live-cell imaging experiments.
Introduction to this compound
This compound is a fluorescent cholesterol analog where the hydrophilic 3-hydroxyl group of cholesterol is esterified with a short-chain fatty acid (hexanoic acid) to which a nitrobenzoxadiazole (NBD) fluorophore is attached. This modification allows for the visualization of cholesterol dynamics in living cells. It has been reported as a versatile tracer for cholesterol in various cellular models.[2] However, it is important to note that like other fluorescently tagged lipids, its behavior may not perfectly mimic that of endogenous cholesterol due to the presence of the fluorophore.
Data Presentation: Quantitative Parameters for NBD-Cholesterol Labeling
The optimal conditions for labeling cells with NBD-cholesterol analogs can vary significantly depending on the cell type, the specific analog used, and the experimental goals. The following table summarizes quantitative data from various studies to provide a starting point for experimental design.
| Fluorescent Analog | Cell Type | Concentration | Incubation Time | Key Findings/Notes | Reference |
| NBD-cholesterol | C2C12 myoblasts | 1 µM (pre-complexed with 0.1% MCD) | 30 min | Used for visualizing subcellular localization. Cells were pre-treated to deplete endogenous cholesterol. | [3] |
| C6-NBD-Sphingomyelin | HeLa | 4 µM | 30 min at 4°C, followed by 30 min at 37°C | Protocol for measuring recycling of NBD-labeled lipids. | [4] |
| NBD Cholesterol | Huh-7 hepatocytes | 20 µg/ml | Overnight | Used in a cholesterol uptake assay kit. | [5] |
| NBD Cholesterol | Caco-2 | 20 µg/ml | 3 days | Dose-dependent increase in uptake observed with a cholesterol transport inhibitor. | [5] |
| NBD-cholesterol-labeled HDL | Primary mouse hepatocytes | 1, 10, 20, or 30 µg/ml | 0-30 min | Time-course analysis of HDL-mediated cholesterol uptake. | [6] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with this compound
This protocol provides a general procedure for labeling adherent or suspension cells with this compound for subsequent live-cell imaging.
Materials:
-
This compound (stock solution in ethanol or DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cells of interest
-
Fluorescence microscope with appropriate filter sets (Excitation ~460 nm, Emission ~540 nm for NBD)
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them on glass-bottom dishes or chamber slides to an appropriate confluency (typically 50-80%).
-
For suspension cells, wash and resuspend them in pre-warmed imaging medium.
-
-
Preparation of Labeling Solution:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (a starting concentration of 1-5 µM is recommended). To minimize solvent toxicity, ensure the final concentration of the solvent (e.g., ethanol or DMSO) is low (typically <0.5%).
-
For some cell types, complexing the probe with BSA can improve delivery. This can be achieved by incubating the diluted probe with an equimolar concentration of fatty acid-free BSA for 15-30 minutes at 37°C before adding to the cells.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the prepared labeling solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time. A starting incubation time of 15-30 minutes is recommended. This should be optimized based on the cell type and experimental question.
-
-
Washing:
-
After incubation, remove the labeling solution.
-
Wash the cells 2-3 times with pre-warmed imaging medium to remove unincorporated probe and reduce background fluorescence.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Protocol 2: Cholesterol Depletion and Labeling for Trafficking Studies
This protocol is adapted for experiments where the goal is to study the trafficking of exogenously added cholesterol.
Materials:
-
Same as Protocol 1
-
Methyl-β-cyclodextrin (MCD)
Procedure:
-
Cholesterol Depletion (Optional):
-
To study the uptake and trafficking of this compound in a more controlled manner, endogenous cholesterol can be depleted prior to labeling.
-
Incubate cells with a cholesterol-depleting agent such as 0.5% MCD in serum-free medium for 30-60 minutes at 37°C.[3]
-
Wash the cells thoroughly with serum-free medium after depletion.
-
-
Labeling and Imaging:
-
Proceed with steps 2-5 of Protocol 1. For cholesterol-depleted cells, it is often beneficial to use a lower concentration of the probe and a shorter incubation time to observe the initial stages of uptake and trafficking.
-
Mandatory Visualizations
Experimental Workflow for Live-Cell Labeling
Caption: Workflow for labeling live cells with this compound.
Logical Relationship of Experimental Parameters
Caption: Key parameters influencing the outcome of live-cell labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Hexanoyl-7-nitrobenz-2-oxa-1,3-diazol-4-yl-cholesterol (3-NBD-cholesterol) is a versatile cholesterol tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vital Staining of Cells with Fluorescent Lipids [biocyclopedia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Microscopy of Lipid Rafts using 3-C6-NBD-Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol and sphingolipids. These specialized platforms are crucial for various cellular processes, including signal transduction, membrane trafficking, and protein sorting. The study of lipid rafts is paramount in understanding numerous physiological and pathological conditions, making them a key area of research in drug development. 3-C6-NBD-cholesterol is a fluorescent cholesterol analog that serves as a valuable tool for visualizing and investigating the dynamics of these domains in live cells. Its structure, with the NBD fluorophore attached to the 3-position of cholesterol via a C6 linker, allows it to mimic the behavior of endogenous cholesterol and preferentially partition into the liquid-ordered (Lo) phase characteristic of lipid rafts.[1][2] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy studies of lipid rafts.
Principle of the Method
This compound incorporates into cellular membranes, and due to its structural similarity to cholesterol, it preferentially localizes in cholesterol-rich lipid raft domains. The NBD (Nitrobenzoxadiazole) fluorophore exhibits environmentally sensitive fluorescence, with its emission spectrum and quantum yield varying with the polarity of its surroundings. This property can provide insights into the local membrane environment. By using fluorescence microscopy, researchers can visualize the distribution of this compound, and by extension, the localization of lipid rafts within the plasma membrane and other cellular compartments.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference/Notes |
| Probe Name | 3-Hexanoyl-NBD-cholesterol (this compound) | |
| Molecular Weight | 662.9 g/mol | [1] |
| Excitation Maximum (λex) | ~465-473 nm | Varies with membrane composition.[1] |
| Emission Maximum (λem) | ~535-536 nm | Varies with membrane composition.[1] |
| Recommended Solvent | Ethanol, DMF, DMSO | Solubilities: ~1 mg/ml in Ethanol and DMF, ~0.25 mg/ml in DMSO.[3] |
| Typical Working Concentration | 1 - 20 µg/ml | Optimal concentration should be determined empirically for each cell type.[4][5] |
| Typical Incubation Time | 30 - 120 minutes | Time-dependent uptake can be monitored.[4][6] |
| Storage of Stock Solution | -20°C (in solvent) | Protect from light.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in a suitable organic solvent such as ethanol, DMF, or DMSO to a final concentration of 1 mg/ml.[3]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[7]
Protocol 2: Labeling of Live Cells with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a fresh labeling solution by diluting the this compound stock solution into a serum-free cell culture medium. A final concentration in the range of 1-5 µg/ml is a good starting point. The optimal concentration should be determined experimentally.
-
Cell Labeling:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.[6]
-
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated probe.
-
Imaging: Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells. The cells are now ready for imaging.
Protocol 3: Fluorescence Microscopy Imaging
-
Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for NBD fluorescence (e.g., a filter set for FITC/GFP). The excitation and emission wavelengths should be centered around 470 nm and 540 nm, respectively.[4]
-
Image Acquisition:
-
Focus on the cells using brightfield or DIC microscopy.
-
Switch to the fluorescence channel to visualize the distribution of this compound.
-
Acquire images using a sensitive camera. Use optimal exposure times to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
-
Data Analysis: Analyze the acquired images to determine the subcellular localization of the probe. The fluorescence intensity can be quantified in different cellular regions to assess the relative enrichment of cholesterol in specific domains.
Visualizations
Experimental Workflow
Caption: Experimental workflow for labeling live cells with this compound.
Conceptual Model of Lipid Raft Labeling
Caption: this compound preferentially partitions into lipid rafts.
G-Protein Coupled Receptor (GPCR) Signaling in Lipid Rafts
Caption: GPCR signaling is often localized and modulated within lipid rafts.
Applications in Drug Development
The study of lipid rafts is of significant interest in drug development for several reasons:
-
Target Identification and Validation: Many receptors and signaling proteins targeted by drugs are localized to lipid rafts.[8][9] Understanding the role of the raft environment in the function of these targets can lead to the development of more effective therapeutics.
-
Drug Efficacy and Mechanism of Action: The lipid raft localization of a drug target can influence its accessibility and response to a therapeutic agent. This compound can be used to study how drugs that modulate cholesterol levels or membrane fluidity affect the integrity of lipid rafts and, consequently, the function of raft-associated proteins.
-
Toxicity and Off-Target Effects: Some drugs may exert their effects by disrupting the organization of lipid rafts. Visualizing these effects with fluorescent cholesterol analogs can help in assessing potential toxicity and off-target effects.
-
Drug Delivery: The unique lipid composition of rafts can be exploited for targeted drug delivery. Understanding the dynamics of these domains is crucial for designing effective delivery systems.
By providing a means to visualize and study the behavior of lipid rafts in living cells, this compound is a powerful tool that can contribute to various stages of the drug discovery and development process.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Localization and signaling of GPCRs in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The evolving role of lipid rafts and caveolae in G protein-coupled receptor signaling: implications for molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Cholesterol Uptake Using 3-C6-NBD-Cholesterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including atherosclerosis, cardiovascular disease, and neurodegenerative disorders.[1] Understanding the mechanisms of cellular cholesterol uptake is therefore of paramount importance for both basic research and the development of novel therapeutics. 3-C6-NBD-cholesterol is a fluorescent analog of cholesterol that serves as a valuable tool for measuring the kinetics of membrane and intracellular cholesterol trafficking.[2] This document provides detailed application notes and protocols for the quantitative analysis of cholesterol uptake using this compound, tailored for researchers, scientists, and drug development professionals.
The protocols outlined below utilize this compound to trace cholesterol movement into cultured cells. The fluorescence of the NBD (Nitrobenzoxadiazole) group allows for direct quantification of uptake using common laboratory equipment such as fluorescence plate readers, flow cytometers, and fluorescence microscopes.[1][3][4]
Key Cellular Cholesterol Uptake Pathways
Cells acquire cholesterol through several distinct pathways, primarily involving the uptake of lipoproteins from the extracellular environment. The major pathways include:
-
LDL Receptor-Mediated Endocytosis: Low-density lipoprotein (LDL) particles, the primary carriers of cholesterol in the blood, bind to the LDL receptor (LDLR) on the cell surface. The LDL-LDLR complex is then internalized via clathrin-mediated endocytosis.[5] Inside the cell, the complex is trafficked through early and late endosomes to the lysosome, where cholesteryl esters are hydrolyzed to free cholesterol.[6][7]
-
Scavenger Receptor Class B Type I (SR-BI) Mediated Uptake: SR-BI is a receptor that mediates the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) particles without the internalization of the entire lipoprotein particle.[8]
-
Niemann-Pick C1-Like 1 (NPC1L1) Mediated Uptake: NPC1L1 is a crucial transporter for the absorption of dietary cholesterol in the intestine and is also involved in cholesterol uptake in the liver.[9][10]
-
Caveolae-Mediated Endocytosis: Cholesterol can also be internalized through caveolae, which are small, flask-shaped invaginations of the plasma membrane. This pathway is distinct from clathrin-mediated endocytosis.[11]
Experimental Protocols
Protocol 1: Quantitative Cholesterol Uptake Assay in Adherent Cells Using a Fluorescence Plate Reader
This protocol is suitable for high-throughput screening of compounds that may modulate cholesterol uptake.
Materials:
-
Adherent cell line of interest (e.g., HepG2, Caco-2, CHO)
-
Complete cell culture medium
-
Serum-free cell culture medium (phenol red-free for fluorescence measurements)
-
This compound (stock solution in ethanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm
-
Optional: Positive and negative control compounds (e.g., U-18666A as a positive control for cholesterol accumulation)[1][4]
Procedure:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the assay.[3] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Treatment:
-
The following day, gently aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add serum-free medium containing the desired concentration of this compound (typically 1-5 µg/mL).[3] For inhibitor or activator studies, pre-incubate the cells with the test compounds for a specific time before adding the this compound. Include vehicle-treated wells as a control.
-
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 1, 4, 8, 12, or 24 hours) to allow for cholesterol uptake.[3] The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
Washing:
-
Aspirate the medium containing this compound.
-
Wash the cells three times with cold PBS to remove any unbound fluorescent cholesterol.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or a suitable assay buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence intensity to the cell number or protein concentration if significant variations in cell density are expected.
-
Express the results as a percentage of the control or as absolute fluorescence units.
-
Protocol 2: Cholesterol Uptake Analysis in Suspension Cells by Flow Cytometry
This protocol is ideal for analyzing cholesterol uptake in non-adherent cells and for obtaining single-cell resolution data.
Materials:
-
Suspension cell line of interest (e.g., Jurkat, THP-1)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in ethanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes or v-bottom 96-well plates
-
Flow cytometer equipped with a blue laser (488 nm) and a FITC/GFP emission filter.
Procedure:
-
Cell Preparation: Seed suspension cells at a density of approximately 5x10^5 cells/mL in complete culture medium and incubate overnight.
-
Cell Treatment:
-
Incubation: Incubate the cells for the desired time (e.g., 24-72 hours) at 37°C.[4]
-
Washing:
-
Transfer the cells to FACS tubes or a v-bottom plate.
-
Centrifuge at 250 x g for 5 minutes and discard the supernatant.[4]
-
Wash the cells twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Determine the mean fluorescence intensity (MFI) of the gated population for each condition.
-
Compare the MFI of treated cells to control cells.
-
Data Presentation
Quantitative data from cholesterol uptake experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Example of Quantitative NBD-Cholesterol Uptake in Different Cell Lines
| Cell Line | NBD-Cholesterol Concentration | Incubation Time | Uptake (Mean Fluorescence Intensity ± SD) | Reference |
| THP-1 Macrophages | 5 µmol/l | 4 h | 1500 ± 120 | [12] |
| Caco-2 | 20 µg/ml | 3 days | 1.8-fold increase with U-18666A | [1] |
| Jurkat | 20 µg/mL | Overnight | Significant shift with U-18666A | |
| PC-3 | Not specified | 5 min | Observable internalization | [11] |
Table 2: Effect of Inhibitors on NBD-Cholesterol Uptake
| Cell Line | Inhibitor | Inhibitor Concentration | % Inhibition of Uptake | Reference |
| PC-3 | Filipin | 10 µg/mL | ~70% | [11] |
| PC-3 | Nocodazole | 15 µg/mL | ~25% | [11] |
| HepG2 | Parthenolide | 50 µM | Significant decrease | [10] |
| Caco-2 TC-7 | Ezetimibe | Not specified | Impaired uptake of [3H]cholesterol, but not NBD-cholesterol | [13] |
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the major pathways of cellular cholesterol uptake.
Caption: Major pathways of cellular cholesterol uptake.
Experimental Workflow: Plate Reader Assay
The following diagram outlines the experimental workflow for the quantitative cholesterol uptake assay using a fluorescence plate reader.
Caption: Workflow for plate reader-based cholesterol uptake assay.
Experimental Workflow: Flow Cytometry Assay
The following diagram illustrates the experimental workflow for the quantitative cholesterol uptake assay using flow cytometry.
Caption: Workflow for flow cytometry-based cholesterol uptake assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Pathways and Mechanisms of Cellular Cholesterol Efflux—Insight From Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First Discovery of Cholesterol-Lowering Activity of Parthenolide as NPC1L1 Inhibitor [mdpi.com]
- 11. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Live-Cell Imaging of Cholesterol Transport with 3-C6-NBD-Cholesterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a fundamental component of cellular membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function. The intricate process of cholesterol transport within and between cells is tightly regulated, and its dysregulation is implicated in numerous diseases, including atherosclerosis, Niemann-Pick type C disease, and other metabolic disorders. The study of cholesterol dynamics in live cells is therefore of paramount importance for understanding disease mechanisms and for the development of novel therapeutics. 3-C6-NBD-cholesterol is a fluorescent analog of cholesterol that serves as a valuable tool for visualizing and quantifying cholesterol transport processes in real-time. This molecule consists of a cholesterol backbone linked to a nitrobenzoxadiazole (NBD) fluorophore via a C6 linker. The NBD group allows for the detection of the cholesterol analog using fluorescence microscopy, enabling researchers to track its uptake, trafficking, and localization within living cells.
Applications
The use of this compound in live-cell imaging has a broad range of applications in basic research and drug development:
-
High-Throughput Screening (HTS): Its fluorescent properties make it suitable for developing HTS assays to identify compounds that modulate cholesterol uptake, efflux, or intracellular trafficking.
-
Mechanism of Action Studies: Elucidating how drugs or genetic modifications affect specific pathways of cholesterol transport.
-
Disease Modeling: Studying the cellular defects in cholesterol transport associated with diseases like Niemann-Pick type C.[1]
-
Investigating Lipoprotein Interactions: Monitoring the uptake of cholesterol from lipoprotein particles like LDL and HDL.
-
Exploring Non-vesicular Cholesterol Transport: Studying the movement of cholesterol between organelles at membrane contact sites.
Data Presentation: Quantitative Parameters for this compound Imaging
The following tables summarize typical quantitative parameters for experiments using this compound, compiled from various studies. These values can serve as a starting point for experimental design and optimization.
Table 1: Typical Concentration and Incubation Times for Cellular Labeling
| Cell Type | This compound Concentration | Incubation Time | Application | Reference |
| Macrophages (e.g., J774, THP-1) | 1 - 5 µg/mL | 1 - 4 hours | Cholesterol Efflux Assay | [2][3] |
| Intestinal Cells (e.g., Caco-2) | 1 - 10 µM | 30 - 120 minutes | Cholesterol Uptake/Absorption | |
| Fibroblasts (e.g., NPC1-/-) | 1 µg/mL | 1 - 2 hours | Intracellular Trafficking | [1] |
| Hepatocytes (e.g., HepG2) | 20 µg/mL | 24 - 72 hours | Cholesterol Uptake Assay | [4] |
| Mesothelioma Cells (AC29) | 1 µg/mL | 120 minutes | ACAT Activity Assay | [5] |
Table 2: Fluorescence Microscopy Parameters
| Parameter | Typical Setting | Notes |
| Excitation Wavelength | 460 - 488 nm | Optimal for NBD fluorophore. |
| Emission Wavelength | 500 - 540 nm | Captures the peak emission of NBD. |
| Objective Lens | 40x or 63x oil immersion | Provides sufficient magnification and resolution for subcellular localization. |
| Imaging Medium | Phenol red-free medium | Reduces background fluorescence. |
| Temperature Control | 37°C | Maintained using a stage-top incubator for live-cell imaging. |
Experimental Protocols
Protocol 1: Live-Cell Cholesterol Uptake Assay
This protocol details the steps for measuring the uptake of this compound into cultured cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)
-
Cultured cells of interest (e.g., HepG2, Caco-2) plated in a suitable imaging dish (e.g., glass-bottom 96-well plate)
-
Serum-free cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Solution: Prepare a working solution of this compound in serum-free medium. A typical final concentration is between 1-20 µg/mL.[4][5] First, dilute the stock solution in a small volume of medium and vortex to mix before further dilution to the final concentration. Protect the solution from light.
-
Cell Starvation (Optional): To enhance uptake, cells can be starved by incubating in serum-free medium for 1-2 hours prior to labeling.
-
Cell Labeling: Aspirate the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound labeling solution to the cells.
-
Incubation: Incubate the cells at 37°C for the desired time period (e.g., 30 minutes to 24 hours, depending on the cell type and experimental goals).[4]
-
Washing: Aspirate the labeling solution and wash the cells 2-3 times with pre-warmed PBS or serum-free medium to remove unincorporated probe.
-
Imaging: Immediately add fresh, pre-warmed imaging medium (phenol red-free) to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (Excitation ~485 nm, Emission ~535 nm).
-
Data Analysis: Quantify the fluorescence intensity per cell or per well using image analysis software.
Protocol 2: Live-Cell Cholesterol Efflux Assay
This protocol outlines the measurement of cholesterol efflux from pre-loaded cells to an extracellular acceptor, such as High-Density Lipoprotein (HDL) or apolipoprotein A-I (apoA-I).
Materials:
-
This compound stock solution
-
Cultured cells (e.g., macrophages)
-
Labeling medium (e.g., RPMI 1640 with 10% FBS)
-
Equilibration medium (serum-free medium)
-
Cholesterol acceptor (e.g., HDL, apoA-I)
-
Cell lysis buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Cell Labeling: Prepare a labeling medium containing this compound (e.g., 1-5 µg/mL).[3] Remove the growth medium, wash the cells, and add the labeling medium. Incubate for 1-4 hours at 37°C.[3]
-
Equilibration: Aspirate the labeling medium and wash the cells. Add equilibration medium (serum-free) and incubate overnight (12-16 hours) at 37°C. This step allows the fluorescent cholesterol to equilibrate within the cellular cholesterol pools.
-
Efflux Induction: Prepare the cholesterol acceptor solution in serum-free medium. Aspirate the equilibration medium, wash the cells, and add the acceptor solution. Incubate for a defined period (e.g., 4 hours) at 37°C. Include a negative control with serum-free medium only (no acceptor).
-
Sample Collection: After incubation, carefully collect the supernatant (medium containing the effluxed this compound) and transfer it to a new 96-well plate.
-
Cell Lysis: Wash the remaining cells in the original plate with PBS. Add cell lysis buffer and incubate to lyse the cells, releasing the intracellular this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorometer (Ex/Em = 485/523 nm).
-
Data Analysis: Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Fluorescence(supernatant) / (Fluorescence(supernatant) + Fluorescence(cell lysate))] x 100
Visualizations
Experimental Workflow: Cholesterol Uptake Assay
Caption: Workflow for this compound uptake assay.
Experimental Workflow: Cholesterol Efflux Assay
Caption: Workflow for this compound efflux assay.
Signaling Pathway: NPC1L1-Independent Cholesterol Absorption
This compound has been instrumental in identifying an alternative pathway for intestinal cholesterol absorption that is independent of the Niemann-Pick C1-Like 1 (NPC1L1) protein, the target of the cholesterol-lowering drug ezetimibe.[6]
Caption: NPC1L1-independent cholesterol absorption pathway.
References
- 1. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-C6-NBD-Cholesterol for Lipid Analysis via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the fluorescent cholesterol analog, 3-Hexanoyl-NBD-Cholesterol (3-C6-NBD-Cholesterol), in conjunction with flow cytometry for the quantitative analysis of cellular lipid dynamics. This powerful combination allows for the investigation of cholesterol transport, lipid raft organization, and the screening of compounds that modulate these processes.
Introduction to this compound
This compound is a fluorescently labeled cholesterol analog that serves as a valuable tool for probing the kinetics of membrane and intracellular cholesterol trafficking. The nitrobenzoxadiazole (NBD) fluorophore is attached to the 3-hydroxyl position of cholesterol via a C6 linker. This modification allows it to mimic the behavior of natural cholesterol in cellular membranes, making it a reliable reporter for various lipid-related cellular processes. Its fluorescence properties (excitation/emission maxima ~485/535 nm) make it compatible with standard flow cytometry setups, typically detected in the FITC or equivalent channel.
Core Applications
-
Cholesterol Uptake and Transport Kinetics: Quantify the rate and extent of cholesterol internalization by cells. This is crucial for understanding lipid metabolism in various physiological and pathological states.
-
Lipid Raft Analysis: Investigate the organization and integrity of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that play key roles in signal transduction.
-
Drug Screening and Compound Evaluation: Assess the efficacy of therapeutic compounds designed to modulate cholesterol transport pathways, which is particularly relevant in the context of atherosclerosis, Niemann-Pick disease, and other lipid-related disorders.
-
Cholesterol Efflux Studies: Measure the removal of cholesterol from cells to acceptors like HDL, a critical step in reverse cholesterol transport.
Data Presentation: Quantitative Analysis of this compound Dynamics
The following tables summarize typical quantitative data obtained from flow cytometry experiments using this compound.
Table 1: Kinetics of this compound Internalization in PC-3 Cells
| Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 |
| 30 | 250 |
| 60 | 500 |
| 90 | 750 |
| 120 | 980 |
Data adapted from studies on fluorescent lipid analog internalization. The cellular fluorescent intensity for NBD-cholesterol has been shown to be significantly higher after 2 hours of incubation compared to other lipid analogues[1].
Table 2: Effect of Pharmacological Agents on this compound Uptake in Jurkat Cells
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Change from Vehicle |
| Vehicle Control (DMSO) | - | 450 | 0% |
| U-18666A (Inhibitor of cholesterol trafficking) | 1.25 | 850 | +88.9% |
| U-18666A (Inhibitor of cholesterol trafficking) | 2.5 | 1200 | +166.7% |
| Filipin (Caveolae-mediated uptake inhibitor) | 5 | 280 | -37.8% |
| Nocodazole (Microtubule depolymerizing agent) | 10 | 320 | -28.9% |
U-18666A is a known agent that increases cholesterol uptake by inhibiting its intracellular trafficking.[2] Conversely, inhibitors of specific uptake pathways can decrease the fluorescent signal[3].
Table 3: this compound Efflux from THP-1 Macrophages to HDL
| Time (hours) | Acceptor | % Cholesterol Efflux |
| 1 | No Acceptor | 2.5% |
| 1 | HDL (50 µg/mL) | 15.8% |
| 4 | No Acceptor | 4.1% |
| 4 | HDL (50 µg/mL) | 28.7% |
The percentage of NBD-cholesterol efflux from THP-1 cells has been shown to be significantly correlated with that of radioactive [3H]-cholesterol, validating its use in efflux assays[4][5].
Experimental Protocols
Protocol 1: General Cholesterol Uptake Assay
This protocol provides a framework for measuring the uptake of this compound into cultured cells.
Materials:
-
Cells of interest (e.g., Jurkat, PC-3, or primary cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (1 mg/mL in ethanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer with 488 nm laser excitation and a FITC/GFP emission filter (e.g., 530/30 nm)
Procedure:
-
Cell Preparation:
-
For suspension cells, culture to a density of approximately 5 x 10^5 cells/mL.
-
For adherent cells, seed in appropriate culture plates to be 70-80% confluent at the time of the assay.
-
-
Preparation of Labeling Medium:
-
Labeling:
-
For suspension cells, centrifuge the required number of cells, aspirate the supernatant, and resuspend in the labeling medium.
-
For adherent cells, remove the culture medium and add the labeling medium.
-
Incubate the cells for the desired time course (e.g., 0, 30, 60, 120 minutes) at 37°C in a cell culture incubator.
-
-
Washing:
-
For suspension cells, transfer to FACS tubes, centrifuge at 250 x g for 5 minutes, and discard the supernatant. Wash the cell pellet twice with cold PBS.
-
For adherent cells, aspirate the labeling medium, wash the cells twice with cold PBS, and then detach them using a gentle cell dissociation solution (e.g., trypsin-EDTA). Neutralize the dissociation agent, centrifuge, and wash the cell pellet with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of cold PBS or a suitable sheath fluid.
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the emission in the FITC/GFP channel.
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
Protocol 2: Analysis of Lipid Raft Integrity
This protocol uses the principle that disruption of cholesterol-rich lipid rafts will alter the membrane's ability to incorporate or retain this compound.
Materials:
-
Same as Protocol 1
-
Methyl-β-cyclodextrin (MβCD) - a cholesterol-depleting agent
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Lipid Raft Disruption (Treatment Group):
-
Prepare a solution of MβCD in serum-free medium at a concentration known to disrupt lipid rafts in your cell type (typically 1-10 mM).
-
Incubate a subset of cells with the MβCD solution for 30-60 minutes at 37°C.
-
-
Labeling:
-
Prepare labeling medium with this compound as described in Protocol 1.
-
Wash both the MβCD-treated and untreated (control) cells with PBS.
-
Add the labeling medium to all cell samples and incubate for 30-60 minutes at 37°C.
-
-
Washing and Analysis:
-
Wash and prepare the cells for flow cytometry as described in Protocol 1.
-
Analyze both control and MβCD-treated samples. A significant decrease in MFI in the MβCD-treated cells indicates that this compound preferentially localizes to lipid rafts.
-
Protocol 3: Drug Screening for Modulators of Cholesterol Transport
This protocol is designed for a higher-throughput screening of compounds that may inhibit or enhance cholesterol uptake.
Materials:
-
Same as Protocol 1
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., U-18666A) and negative/vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at an appropriate density.
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in serum-free medium.
-
Add the compound dilutions, positive control, and vehicle control to the respective wells.
-
-
Labeling:
-
Prepare labeling medium containing this compound.
-
Add the labeling medium to all wells. The final concentration of the fluorescent probe and the test compounds should be at the desired working concentration.
-
Incubate for a predetermined time (e.g., 2-24 hours) at 37°C.[2]
-
-
Sample Preparation for Flow Cytometry:
-
Harvest the cells from each well. For adherent cells, this will involve washing and detachment.
-
Transfer the cell suspensions to a 96-well V-bottom plate or individual FACS tubes.
-
Wash the cells as described in Protocol 1.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in sheath fluid.
-
Acquire data using a high-throughput sampler on the flow cytometer.
-
Compare the MFI of compound-treated wells to the vehicle control to identify "hits" that either increase or decrease this compound uptake.
-
Visualizations
Caption: Workflow for Cholesterol Uptake Assay.
Caption: Lipid Raft Integrity Analysis Workflow.
Caption: Drug Screening Workflow for Cholesterol Transport.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Niemann-Pick Type C Disease with 3-C6-NBD-Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Niemann-Pick Type C Disease
Niemann-Pick Type C (NPC) disease is a rare, autosomal recessive neurovisceral lysosomal storage disorder.[1][2][3] It is primarily caused by mutations in the NPC1 gene (in approximately 95% of cases) or the NPC2 gene.[4][5] These mutations lead to a defective egress of unesterified cholesterol and other lipids, such as sphingolipids, from late endosomes and lysosomes.[1][6][7] The resulting accumulation of these lipids within the lysosomal/endosomal system disrupts cellular homeostasis and leads to a wide range of clinical manifestations, including progressive neurodegeneration, hepatosplenomegaly, and vertical supranuclear gaze palsy.[5][8] The age of onset and disease progression can vary significantly among patients.[5]
The cellular hallmark of NPC is the accumulation of unesterified cholesterol in late endosomes and lysosomes.[7] This phenotype can be visualized and quantified using various techniques, making it a key target for diagnostic assays and for screening potential therapeutic compounds.
3-C6-NBD-Cholesterol: A Fluorescent Probe for Cholesterol Trafficking
This compound is a fluorescent analog of cholesterol that is widely used to study cholesterol uptake, trafficking, and efflux in living cells.[9][10][11] The nitrobenzoxadiazole (NBD) fluorophore attached to the cholesterol molecule allows for its visualization and quantification using fluorescence microscopy and spectroscopy. In the context of NPC disease, NBD-cholesterol serves as a valuable tool to monitor the defective cholesterol trafficking pathways and to assess the efficacy of potential therapeutic interventions aimed at restoring normal cholesterol transport.[9] While it is a useful tool, it is important to note that some studies suggest NBD-cholesterol may not fully mimic the trafficking of native cholesterol in all cellular contexts.[12][13]
Data Presentation: Quantitative Analysis of Cholesterol Accumulation and Therapeutic Intervention
The following tables summarize quantitative data from studies on cholesterol accumulation in NPC fibroblasts and the effects of various therapeutic compounds.
| Cell Line | Mutation | Measurement Method | Key Finding | Reference |
| GM03123 | NPC1 (P237S/I1061T) | Filipin Staining & Automated Microscopy | Significant reduction in cholesterol accumulation after treatment with HDAC inhibitors (LBH589, TSA, SAHA). | [14] |
| GM18453 | NPC1 (I1061T/I1061T) | Filipin Staining & Automated Microscopy | Dose-dependent reduction in lysosomal cholesterol with Vorinostat, Panobinostat, and β-cyclodextrin. | [2] |
| NPC1-deficient human fibroblasts | NPC1 | Filipin Staining & Epifluorescence Microscopy | ~50% reduction in cholesterol accumulation after treatment with dioleoylphosphatidylglycerol (DOPG). | [15] |
| NPC1 I1061T fibroblasts | NPC1 (I1061T) | Filipin Staining | Treatment with 25-hydroxycholesterol (25-HC) and 27-hydroxycholesterol (27-HC) reduced cholesterol accumulation to levels found in normal fibroblasts. | [16] |
| Compound | Cell Line | Concentration | Effect on Cholesterol Accumulation | Reference |
| LBH589 (Panobinostat) | GM03123 | 40 nM | ~2.5-fold increase in cholesterol esterification, indicating mobilization of cholesterol from lysosomes. | [14] |
| Vorinostat (SAHA) | NPC1 mutant fibroblasts | Multiple doses | Significant lowering of unesterified cellular cholesterol. | [2] |
| β-cyclodextrin | NPC1 mutant fibroblasts | Multiple doses | Significant lowering of unesterified cellular cholesterol. | [2] |
| Rapamycin | NPC1 mutant fibroblasts | Multiple doses | Moderate lowering of unesterified cellular cholesterol. | [2] |
| Alexidine Dihydrochloride | NPC1 I1061T/I1061T fibroblasts | Not specified | Potent reduction in lysosomal cholesterol. | [17] |
Experimental Protocols
Protocol 1: NBD-Cholesterol Uptake and Trafficking Assay
This protocol is designed to visualize and quantify the uptake and intracellular trafficking of cholesterol in cultured cells.
Materials:
-
This compound (stock solution in ethanol)
-
Mammalian cell line of interest (e.g., human fibroblasts, CHO cells) cultured on glass-bottom dishes or 96-well plates
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Hoechst or DAPI stain for nuclear counterstaining (optional)
-
Fluorescence microscope or high-content imaging system with appropriate filter sets (Excitation/Emission: ~485/535 nm for NBD)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or a 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
Preparation of NBD-Cholesterol Working Solution: Dilute the NBD-cholesterol stock solution in serum-free medium to a final concentration of 1-5 µg/mL. Protect the solution from light.
-
Cell Treatment:
-
Wash the cells twice with pre-warmed PBS.
-
Add the NBD-cholesterol working solution to the cells.
-
Incubate for 1-4 hours at 37°C in a CO2 incubator. The incubation time can be optimized depending on the cell type and experimental goals.
-
-
Washing:
-
Remove the NBD-cholesterol solution.
-
Wash the cells three times with cold PBS to remove excess probe and stop uptake.
-
-
(Optional) Fixation and Counterstaining:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Incubate with Hoechst or DAPI solution for 10 minutes to stain the nuclei.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
In healthy cells, NBD-cholesterol will be distributed to various organelles, including the plasma membrane and Golgi. In NPC cells, a significant portion will accumulate in late endosomes/lysosomes, appearing as bright puncta.
-
Quantify the fluorescence intensity and the number of fluorescent puncta per cell using image analysis software.
-
Protocol 2: Filipin Staining for Unesterified Cholesterol
Filipin is a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol and is considered the gold standard for diagnosing NPC.[3]
Materials:
-
Filipin complex (stock solution in DMSO)
-
Cultured fibroblasts on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Glycine solution (100 mM in PBS)
-
Mounting medium
-
Fluorescence microscope with a UV filter set (Excitation/Emission: ~340-380/385-470 nm)
Procedure:
-
Cell Culture: Grow fibroblasts on glass coverslips to sub-confluency.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix with 4% PFA for 30-60 minutes at room temperature.[8]
-
-
Quenching:
-
Wash three times with PBS.
-
Incubate with 100 mM glycine in PBS for 10 minutes to quench residual PFA.[8]
-
-
Staining:
-
Prepare a fresh working solution of filipin (e.g., 50 µg/mL in PBS). Protect from light.
-
Incubate the cells with the filipin working solution for 30-60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
Immediately image the cells using a fluorescence microscope with a UV filter. Filipin is highly susceptible to photobleaching, so minimize light exposure.
-
In NPC cells, a characteristic perinuclear accumulation of fluorescent signal will be observed, indicating lysosomal cholesterol storage.
-
Protocol 3: Cholesterol Esterification Assay
This assay measures the activity of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that esterifies free cholesterol in the endoplasmic reticulum. In NPC, the trafficking of cholesterol to the ER is impaired, leading to reduced esterification.
Materials:
-
Cultured cells
-
[¹⁴C]-Oleate complexed to BSA
-
Cell lysis buffer
-
Hexane/Isopropanol (3:2, v/v)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency and treat with experimental compounds as required.
-
Labeling: Add [¹⁴C]-Oleate-BSA complex to the culture medium and incubate for 2-4 hours at 37°C.
-
Cell Lysis:
-
Wash cells with PBS.
-
Lyse the cells and extract lipids using hexane/isopropanol.
-
-
Lipid Separation:
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from other lipids.
-
-
Quantification:
-
Scrape the spot corresponding to cholesteryl esters from the TLC plate into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
An increase in [¹⁴C]-oleate incorporation into cholesteryl esters indicates enhanced cholesterol trafficking to the ER.
-
Visualizations
Caption: Simplified signaling pathway of LDL-derived cholesterol trafficking and the defect in Niemann-Pick Type C disease.
Caption: Experimental workflow for the NBD-cholesterol uptake and trafficking assay.
Caption: Logical workflow for a high-throughput drug screen for Niemann-Pick Type C disease.
References
- 1. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 2. Quantitative Comparison of the Efficacy of Various Compounds in Lowering Intracellular Cholesterol Levels in Niemann-Pick Type C Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory diagnosis of Niemann-Pick disease type C: the filipin staining test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of cholesterol deposits in lysosomes of Niemann-Pick type C fibroblasts using recombinant perfringolysin O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tabaslab.com [tabaslab.com]
- 9. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Molecular determinants of phospholipid treatment to reduce intracellular cholesterol accumulation in NPC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-content screen for modifiers of Niemann-Pick type C disease in patient cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-C6-NBD-Cholesterol for Monitoring Lipid Droplet Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic cellular organelles essential for energy storage, lipid metabolism, and cellular signaling. Their dysfunction is implicated in numerous diseases, including metabolic disorders, cardiovascular disease, and cancer.[1] The study of LD dynamics, including their formation, growth, movement, and interactions with other organelles, is crucial for understanding cellular physiology and pathology. 3-C6-NBD-cholesterol is a fluorescent analog of cholesterol that serves as a valuable tool for real-time monitoring of lipid droplet dynamics in living cells.[2][3] This molecule consists of a cholesterol backbone linked to a nitrobenzoxadiazole (NBD) fluorophore via a six-carbon spacer.[3][4] The NBD moiety exhibits environmentally sensitive fluorescence, being weakly fluorescent in aqueous or polar environments like the cytoplasm and intensely fluorescent in the nonpolar, lipid-rich environment of LDs.[5] This property allows for specific visualization and tracking of LDs with a high signal-to-noise ratio.[1][6]
These application notes provide a comprehensive guide to using this compound for monitoring lipid droplet dynamics, including detailed experimental protocols, data presentation, and visual workflows.
Principle of Action
The utility of this compound as a lipid droplet probe is based on its solvatochromic properties. When introduced to cells, the cholesterol analog is taken up and trafficked. In the aqueous environment of the cytoplasm, the NBD fluorophore is quenched, resulting in low background fluorescence. Upon incorporation into the nonpolar, neutral lipid core of lipid droplets, the fluorescence of the NBD group is dramatically enhanced.[5] This "light-up" effect provides excellent contrast for imaging lipid droplets.
Caption: Mechanism of this compound fluorescence in cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound and the dynamics of lipid droplets.
| Property | Value | Reference |
| Excitation Maximum | ~465-473 nm | [3] |
| Emission Maximum | ~535-536 nm | [3] |
| Solubility (DMSO) | ~0.25 mg/mL | [4] |
| Solubility (DMF) | ~1 mg/mL | [4] |
| Solubility (Ethanol) | ~1 mg/mL | [3] |
Table 1: Photophysical and Solubility Properties of this compound.
| Parameter | Cell Type | Value (Mean ± SD) | Notes | Reference |
| Cytosolic LD Velocity | - | 37 ± 15 nm/s | Measured with a different probe (Lipi-Bright). | [7] |
| Nuclear LD Velocity | - | 24 ± 4 nm/s | Measured with a different probe (Lipi-Bright). | [7] |
| Average LD Track Length | MEFs | 9.5 ± 3.3 µm | Measured with BODIPY 493/503. | [8] |
| Average LD Displacement | MEFs | 2.2 ± 0.3 µm | Measured with BODIPY 493/503. | [8] |
Table 2: Quantitative Analysis of Lipid Droplet Dynamics. (Note: Data from various fluorescent probes are included for comparative purposes).
Experimental Protocols
Protocol 1: Live-Cell Staining of Lipid Droplets with this compound
This protocol describes the general procedure for staining lipid droplets in live cultured cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or chambered coverglass
-
Adherent cells of interest
Procedure:
-
Cell Seeding: Seed cells onto a live-cell imaging dish or chambered coverglass at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO or ethanol.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting concentration is 1 µM, but this may need to be optimized for different cell types.
-
-
Cell Staining:
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., excitation ~470 nm, emission ~535 nm).
-
Caption: Workflow for live-cell lipid droplet staining.
Protocol 2: Time-Lapse Imaging for Lipid Droplet Dynamics
This protocol outlines the steps for acquiring time-lapse images to study the movement and fusion of lipid droplets.
Materials:
-
Cells stained with this compound (from Protocol 1)
-
Fluorescence microscope with a stage-top incubator (to maintain 37°C and 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji, Imaris)
Procedure:
-
Microscope Setup:
-
Place the imaging dish with stained cells on the microscope stage within the environmental chamber.
-
Allow the temperature and CO2 to equilibrate for at least 15-20 minutes.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
-
Image Acquisition:
-
Locate a field of view with healthy cells and clearly visible lipid droplets.
-
Set the imaging parameters:
-
Excitation and emission wavelengths appropriate for NBD.
-
Minimize the excitation light intensity and exposure time to reduce phototoxicity and photobleaching.
-
Set the time interval for image capture (e.g., every 1-5 seconds for tracking movement, or longer for observing growth).
-
Define the total duration of the time-lapse experiment (e.g., 5-30 minutes).
-
-
Acquire a z-stack at each time point if 3D tracking is desired.[8]
-
Start the time-lapse acquisition.
-
-
Data Analysis:
-
Open the time-lapse image sequence in the analysis software.
-
Use tracking plugins (e.g., TrackMate in Fiji) to follow individual lipid droplets over time.
-
From the tracking data, calculate parameters such as velocity, displacement, and track length.[8]
-
Visually inspect the time-lapse for events like fusion or fission.
-
Applications in Drug Development
The use of this compound to monitor lipid droplet dynamics is highly relevant to drug development for several reasons:
-
Screening for ACAT Inhibitors: Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme that esterifies cholesterol for storage in lipid droplets.[5] this compound can be used in high-throughput screening assays to identify inhibitors of ACAT, which are potential therapeutics for cardiovascular disease.[5]
-
Investigating Drug-Induced Steatosis: Some drugs can cause an accumulation of lipids in cells (steatosis), particularly in the liver. This compound can be used to visualize and quantify this drug-induced lipid accumulation.
-
Studying Cholesterol Trafficking: The probe can be used to study the intracellular trafficking of cholesterol and how it is affected by different compounds or disease states.[2]
Caption: Applications of this compound in drug development.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | - Inactive probe.- Low probe concentration.- Insufficient incubation time. | - Check the expiration date and storage of the probe.- Optimize the working concentration.- Increase the incubation time. |
| High Background | - Incomplete washing.- Probe precipitation. | - Increase the number and duration of washes.- Ensure the probe is fully dissolved in the stock solution and diluted properly in the medium. Centrifuge the staining solution if necessary. |
| Phototoxicity/Bleaching | - High excitation light intensity.- Long exposure times. | - Use the lowest possible laser power.- Reduce the exposure time.- Use a more sensitive camera.- Acquire images less frequently for long time-lapse experiments. |
| Cell Death | - Probe toxicity at high concentrations. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ultrabright organic fluorescent probe for quantifying the dynamics of cytosolic/nuclear lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Lipid Droplet Fusion: Inefficient Steady State Fusion but Rapid Stimulation by Chemical Fusogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Fluorescence Recovery After Photobleaching (FRAP) with 3-C6-NBD-Cholesterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Fluorescence Recovery After Photobleaching (FRAP) with the fluorescent cholesterol analog, 3-C6-NBD-cholesterol, to investigate the dynamics of cholesterol in cellular membranes. This technique is a powerful tool for understanding cholesterol trafficking, its role in membrane organization, and the effects of therapeutic agents on these processes.
Introduction to FRAP and this compound
Fluorescence Recovery After Photobleaching (FRAP) is a widely used microscopy technique to study the mobility of fluorescently labeled molecules within a living cell or a model membrane.[1][2] The method involves photobleaching the fluorescent molecules in a small, defined region of interest (ROI) with a high-intensity laser beam. The subsequent recovery of fluorescence in the bleached area, due to the movement of unbleached molecules from the surrounding area, is monitored over time. The rate and extent of this recovery provide quantitative information about the mobility of the labeled molecule, including its diffusion coefficient and the fraction of the mobile population.[3][4]
This compound is a fluorescent analog of cholesterol where the nitrobenzoxadiazole (NBD) fluorophore is attached to the cholesterol molecule via a C6 linker. NBD-labeled lipids are commonly used to study lipid transport and dynamics in living cells.[5][6] While it's important to note that the addition of a fluorophore can potentially alter the molecule's properties, NBD-cholesterol has been utilized in numerous studies to probe cholesterol behavior in membranes.[7][8]
Applications in Research and Drug Development
The study of cholesterol dynamics is crucial in various fields, from fundamental cell biology to drug discovery. Cholesterol is an essential component of mammalian cell membranes, influencing their fluidity, permeability, and the function of membrane proteins.[9] Dysregulation of cholesterol transport and distribution is implicated in numerous diseases, including cardiovascular diseases and neurodegenerative disorders.[10][11][12]
FRAP with this compound can be applied to:
-
Characterize cholesterol mobility in different membrane environments: Investigate how cholesterol diffusion varies between the plasma membrane, organellar membranes, and in model lipid bilayers.[9][13]
-
Study the impact of cellular perturbations: Analyze the effect of gene knockouts, drug treatments, or changes in cellular cholesterol levels on the lateral diffusion of cholesterol.[14][15]
-
Screen for compounds that modulate cholesterol trafficking: Identify potential therapeutic agents that alter cholesterol dynamics by measuring changes in the FRAP parameters of this compound.
-
Investigate the role of cholesterol in membrane domains: While the existence and nature of lipid rafts are still debated, FRAP can provide insights into how cholesterol mobility is affected by the local lipid environment.[16]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from FRAP experiments with NBD-cholesterol in model membrane systems. It is important to note that these values can vary depending on the specific lipid composition, temperature, and experimental setup.
| Parameter | Value | System | Reference |
| Diffusion Coefficient (D) | 2.2 ± 0.2 x 10⁻⁸ cm²/s | SM-based liposomes | [8] |
| Half-time of Recovery (τ½) | 1.1 ± 0.1 s | SM-based liposomes | [8] |
| Mobile Fraction (Mf) | Not Specified | SM-based liposomes | [8] |
| Diffusion Coefficient (D) | 2.5 ± 0.2 x 10⁻⁸ cm²/s | SLPE-based liposomes | [8] |
| Half-time of Recovery (τ½) | 0.9 ± 0.1 s | SLPE-based liposomes | [8] |
| Mobile Fraction (Mf) | Not Specified | SLPE-based liposomes | [8] |
| Diffusion Coefficient (D) | 2.8 ± 0.3 x 10⁻⁸ cm²/s | DPPE-based liposomes | [8] |
| Half-time of Recovery (τ½) | 0.8 ± 0.1 s | DPPE-based liposomes | [8] |
| Mobile Fraction (Mf) | Not Specified | DPPE-based liposomes | [8] |
SM: Sphingomyelin, SLPE: Stearoyl-linoleoyl phosphatidylethanolamine, DPPE: Dipalmitoyl phosphatidylethanolamine
Experimental Protocols
I. Cell Culture and Labeling with this compound
This protocol is a general guideline and may need optimization for specific cell types.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)
-
Serum-free cell culture medium
-
Glass-bottom imaging dishes or coverslips
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Solution:
-
Dilute the this compound stock solution in serum-free medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically to achieve sufficient signal without causing cytotoxicity or probe aggregation.
-
Vortex the solution thoroughly.
-
-
Cell Labeling:
-
Aspirate the complete culture medium from the cells and wash twice with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂. Incubation time may need optimization.[17]
-
-
Washing:
-
After incubation, aspirate the labeling solution and wash the cells three times with pre-warmed PBS or serum-free medium to remove unincorporated probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. The cells are now ready for FRAP analysis.
-
II. FRAP Data Acquisition
Equipment:
-
Confocal laser scanning microscope (CLSM) equipped with a high-power laser for bleaching and a sensitive detector.
-
Environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.
Procedure:
-
Microscope Setup:
-
Turn on the microscope, lasers, and environmental chamber. Allow the system to stabilize.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion objective).
-
Set the excitation and emission wavelengths for NBD (Excitation ~460 nm, Emission ~535 nm).
-
-
Image Pre-acquisition Settings:
-
Locate a healthy, well-labeled cell with a flat region of the plasma membrane suitable for FRAP.
-
Adjust the laser power, pinhole size, and detector gain to obtain a good quality image with minimal photobleaching during pre-bleach imaging.
-
-
Define Region of Interest (ROI):
-
Define a circular or rectangular ROI in a uniform area of the plasma membrane. The size of the ROI will influence the recovery time and should be kept consistent across experiments.
-
-
FRAP Experiment Sequence:
-
Pre-bleach Imaging: Acquire 5-10 images of the ROI at a low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Irradiate the ROI with a single, high-intensity laser pulse to bleach approximately 70-80% of the fluorescence. The laser power and duration of the bleach pulse will need to be optimized.[18]
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at the same low laser power used for pre-bleach imaging. The frequency and duration of post-bleach image acquisition should be adjusted to capture the full recovery curve.
-
-
Control for Photobleaching:
-
In a separate, unbleached region of the same cell or in a neighboring cell, acquire images at the same frequency as the FRAP experiment to monitor for photobleaching caused by the imaging process itself. This data will be used for correction during data analysis.[18]
-
III. FRAP Data Analysis
Software:
-
Microscope manufacturer's software (e.g., Zeiss ZEN, Leica LAS X)
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
-
Intensity Measurements:
-
Measure the mean fluorescence intensity of the bleached ROI, a control region (unbleached area), and a background region (outside the cell) for each time point in the image series.
-
-
Data Normalization and Correction:
-
Correct the fluorescence intensity of the bleached ROI for photobleaching during image acquisition using the data from the control region.
-
Normalize the corrected fluorescence intensity data. A common method is to scale the data so that the pre-bleach intensity is 1 and the intensity immediately after bleaching is 0.
-
-
Curve Fitting:
-
Fit the normalized recovery curve to a mathematical model of diffusion. For two-dimensional diffusion in a plane, a common model is: F(t) = Mf * (1 - exp(-τ * t)) where F(t) is the normalized fluorescence at time t, Mf is the mobile fraction, and τ is the characteristic recovery time.
-
-
Calculation of Diffusion Coefficient (D) and Mobile Fraction (Mf):
-
The mobile fraction (Mf) represents the percentage of fluorescent molecules that are free to move into the bleached area. It is determined from the plateau of the recovery curve.
-
The diffusion coefficient (D) can be calculated from the half-time of recovery (t½), the time it takes for the fluorescence to reach half of its final recovery level, and the radius of the bleached spot (ω): D = (γ * ω²) / (4 * t½) where γ is a correction factor that depends on the bleach depth.
-
Visualizations
Caption: Experimental workflow for a FRAP experiment with this compound.
Caption: Simplified overview of cellular cholesterol transport pathways.
References
- 1. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 2. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified equation to extract diffusion coefficients from confocal FRAP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified equation to extract diffusion coefficients from confocal FRAP data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol Depletion Suppresses the Translational Diffusion of Class II Major Histocompatibility Complex Proteins in the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - FRAP parameters of NBD-cholesterol in SM-/SLPE-/DPPE-based liposomes. - Public Library of Science - Figshare [plos.figshare.com]
- 9. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 10. Frontiers | Reverse Cholesterol Transport: Molecular Mechanisms and the Non-medical Approach to Enhance HDL Cholesterol [frontiersin.org]
- 11. Frontiers | Pathways and Mechanisms of Cellular Cholesterol Efflux—Insight From Imaging [frontiersin.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Imaging approaches for analysis of cholesterol distribution and dynamics in the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Recovery After Photobleaching Studies of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 17. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FRAP: A Powerful Method to Evaluate Membrane Fluidity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 3-C6-NBD-Cholesterol into Giant Unilamellar Vesicles (GUVs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of the fluorescent cholesterol analog, 3-C6-NBD-cholesterol, into Giant Unilamellar Vesicles (GUVs). GUVs are a valuable model system for studying the biophysical properties of cell membranes, including lipid domain formation, membrane fluidity, and protein-lipid interactions. The inclusion of this compound allows for the direct visualization and quantification of cholesterol distribution and dynamics within the GUV membrane.
Core Concepts
The successful incorporation of cholesterol and its fluorescent analogs into GUVs is crucial for creating biologically relevant model membranes. However, a significant challenge is the potential for cholesterol to form anhydrous crystals during the drying of the lipid film in traditional GUV preparation methods, leading to a lower and heterogeneous concentration in the final vesicles[1][2][3][4][5][6]. The protocols outlined below are designed to mitigate this artifact. Electroformation is the most common method for GUV production and involves hydrating a thin lipid film in the presence of an AC electric field[1][2][7][8].
Experimental Protocols
Protocol 1: Electroformation from a Dried Lipid Film
This is a standard and widely used method for GUV formation.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Egg Sphingomyelin (SM)
-
Cholesterol (Chol)
-
This compound
-
Chloroform/Methanol solvent mixture (e.g., 2:1 or 9:1 v/v)[7][9]
-
Indium Tin Oxide (ITO) coated glass slides
-
Electroformation chamber
-
Function generator
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Vacuum desiccator
Procedure:
-
Lipid Mixture Preparation:
-
Prepare a stock solution of the desired lipid composition in a chloroform/methanol solvent mixture. A common ternary mixture to mimic the outer leaflet of eukaryotic plasma membranes consists of DOPC, SM, and cholesterol[7][10].
-
Add this compound to the lipid mixture at a final concentration of 0.1 to 1 mol%. Higher concentrations may perturb the membrane structure.
-
-
Lipid Film Deposition:
-
Solvent Evaporation:
-
Chamber Assembly and Hydration:
-
Electroformation:
-
GUV Harvesting:
-
Gently pipette the GUV-containing solution from the chamber.
-
For observation under a microscope, dilute the GUVs in an iso-osmolar glucose solution. The density difference between the sucrose-filled GUVs and the surrounding glucose solution will cause them to settle at the bottom of the observation chamber.
-
Protocol 2: Modified Electroformation from a Damp Lipid Film
This modified protocol is recommended for lipid mixtures with high cholesterol content to prevent the formation of cholesterol crystals[1][2][3][4][5][6].
Procedure: This protocol follows the same initial steps as Protocol 1 for lipid mixture preparation. The key difference lies in the solvent evaporation and hydration steps.
-
Lipid Film Deposition and Partial Drying:
-
Rapid Solvent Exchange (RSE) and Spin-Coating (Alternative to Partial Drying):
-
An alternative to prevent cholesterol demixing is to use a rapid solvent exchange method to form multilamellar vesicles (MLVs) first.[1][2][3]
-
These can then be extruded to form large unilamellar vesicles (LUVs).[1][2][3]
-
The LUV solution is then spin-coated onto the electrodes to create a uniform, damp lipid film.[1][2][3]
-
-
Chamber Assembly, Hydration, and Electroformation:
-
Proceed with chamber assembly, hydration, and electroformation as described in Protocol 1.
-
Data Presentation
The incorporation and distribution of this compound can be quantified using various microscopy techniques.
| Parameter | Typical Value/Range | Method of Measurement | Reference |
| This compound Concentration | 0.1 - 1.0 mol% | Molar ratio in initial lipid mixture | [8][10] |
| GUV Diameter | 10 - 50 µm | Bright-field or Phase Contrast Microscopy | [1][6] |
| Fluorescence Lifetime of NBD | ~5.2 - 5.6 ns | Two-photon fluorescence lifetime imaging | [7] |
| Partition Coefficient (K_p) in L_o/L_d phases | ~2 (enrichment in L_o) | Confocal Fluorescence Microscopy | [7] |
Note: The fluorescence lifetime and partitioning of NBD-cholesterol analogs can be sensitive to the local lipid environment, providing insights into membrane phase behavior.[7]
Visualization of Experimental Workflow
Below are diagrams illustrating the key experimental workflows.
Caption: Workflow for GUV preparation using the standard electroformation method.
Caption: Modified workflow for high-cholesterol GUVs to prevent demixing artifacts.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films with a Focus on Vesicles with High Cholesterol Content | Semantic Scholar [semanticscholar.org]
- 4. Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electroformation of Giant Unilamellar Vesicles from Damp Films in Conditions Involving High Cholesterol Contents, Charged Lipids, and Saline Solutions | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Membrane Fluidity and Lipid Order in Ternary Giant Unilamellar Vesicles Using a New Bodipy-Cholesterol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Giant Unilamellar Vesicles Containing Phosphatidylinositol(4,5)bisphosphate: Characterization and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterol structure determines the separation of phases and the curvature of the liquid-ordered phase in model membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rpdata.caltech.edu [rpdata.caltech.edu]
Troubleshooting & Optimization
how to reduce 3-C6-NBD-cholesterol photobleaching during imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 3-C6-NBD-cholesterol during fluorescence imaging experiments.
Troubleshooting Guide: Reducing Photobleaching
Photobleaching, the irreversible loss of fluorescence due to light exposure, is a common challenge when imaging NBD-labeled molecules.[1] The NBD fluorophore is known for its suboptimal photophysical properties, including a low quantum yield and a tendency to photobleach, which can hinder quantitative analysis.[1] This guide addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Rapid Loss of Fluorescent Signal During Time-Lapse Imaging
-
Possible Cause: Excessive excitation light intensity, duration, or frequency. The NBD fluorophore is susceptible to photobleaching, and prolonged exposure to high-intensity light accelerates this process.
-
Suggested Solution:
-
Reduce Laser Power/Light Source Intensity: Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Decrease the camera exposure time to the shortest duration that allows for clear image acquisition.
-
Increase Time Intervals: For time-lapse experiments, increase the interval between image acquisitions to allow the fluorophore to recover from transient, non-fluorescent states.
-
Use Neutral Density Filters: These filters can attenuate the excitation light without altering its spectral properties.
-
Issue 2: Poor Signal-to-Noise Ratio Requiring High Excitation Power
-
Possible Cause: Low concentration of this compound in the region of interest or cellular autofluorescence.[2]
-
Suggested Solution:
-
Optimize Probe Concentration: While increasing the fluorophore concentration can sometimes help, it may also lead to cytotoxicity or probe self-quenching.[3] Perform a dose-response experiment to find the optimal concentration. A typical starting concentration for NBD-cholesterol is 1-5 µg/mL.[2]
-
Use a High Quantum Yield Imaging System: Employ a sensitive detector (e.g., an EMCCD or sCMOS camera) to maximize the collection of emitted photons.
-
Correct for Autofluorescence: Image unstained control cells using the same settings to establish a baseline for autofluorescence and subtract this from your experimental images.[2] Using a phenol red-free medium can also help reduce background fluorescence.[2]
-
Issue 3: Inconsistent Fluorescence Intensity Across Different Cellular Compartments
-
Possible Cause: The fluorescence of the NBD moiety is highly sensitive to its local environment.[4] Free NBD-cholesterol in polar environments like cellular membranes is weakly fluorescent, while its esterified form in nonpolar lipid droplets is strongly fluorescent.[5] This can be misinterpreted as photobleaching.
-
Suggested Solution:
-
Time-Integrated Emission (TiEm) Measurement: For quantitative studies, consider measuring the time-integrated emission of the fluorophore until it is completely photobleached. This value is independent of the fluorescence quantum yield and illumination intensity.[3]
-
Ratiometric Imaging: If possible, use a second, environmentally insensitive fluorophore as a reference to normalize the NBD signal.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM can provide information about the local environment of the fluorophore, helping to distinguish between changes in concentration and changes in fluorescence due to environmental effects.
-
Frequently Asked Questions (FAQs)
Q1: What are antifade reagents and how do they work?
A1: Antifade reagents are compounds added to mounting media or live-cell imaging solutions to reduce photobleaching.[6] They primarily work by scavenging reactive oxygen species (ROS) that are generated during fluorophore excitation and are responsible for damaging the fluorescent molecule.[7]
Q2: Which antifade reagents are recommended for imaging NBD-cholesterol?
A2: Several antifade reagents can be effective. The choice depends on whether you are performing live-cell or fixed-cell imaging.
-
For Live-Cell Imaging:
-
Trolox: A cell-permeable derivative of vitamin E that acts as an antioxidant and helps to reduce blinking and bleaching.
-
n-Propyl gallate (NPG): A non-toxic option, but it may have anti-apoptotic properties that could interfere with certain biological studies.[6][8]
-
1,4-Diazabicyclo--octane (DABCO): Less effective than some other agents but also less toxic, making it suitable for live-cell work.[6][8]
-
-
For Fixed-Cell Imaging:
-
p-Phenylenediamine (PPD): Considered one of the most effective antifading agents, but it can be prone to autofluorescence and may not be compatible with all fluorophores.[6][7][8]
-
Commercial Mountants: Products like ProLong Antifade Mountants are specifically formulated to stabilize fluorophores and preserve signal strength.[9]
-
Q3: Can I prepare my own antifade mounting medium?
A3: Yes, recipes for homemade antifade media are available. A common recipe involves a mixture of glycerol, a buffer (like PBS), and an antifade agent such as PPD or NPG. However, commercial mounting media often provide more consistent results and are quality-controlled.
Q4: Are there alternatives to using antifade reagents?
A4: Yes, optimizing your imaging parameters is the first line of defense against photobleaching. This includes using the lowest possible excitation light intensity, minimizing exposure times, and reducing the frequency of image acquisition.
Q5: How does the choice of microscope objective affect photobleaching?
A5: A high numerical aperture (NA) objective is more efficient at collecting emitted light, which means you can often use a lower excitation intensity to achieve the same signal level, thereby reducing photobleaching.
Quantitative Data on Antifade Reagent Efficacy
| Antifade Reagent | Primary Mechanism | Suitability for NBD | Notes |
| Trolox | Antioxidant, Triplet Quencher | Live-cell imaging | Cell-permeable and effective against blinking and bleaching. |
| p-Phenylenediamine (PPD) | Free Radical Scavenger | Fixed-cell imaging | Highly effective but can be autofluorescent and may interact with certain dyes.[6][7][8] |
| n-Propyl gallate (NPG) | Free Radical Scavenger | Live and Fixed-cell imaging | Non-toxic but may have biological effects (anti-apoptotic).[6][8] |
| DABCO | Free Radical Scavenger | Live and Fixed-cell imaging | Less effective than PPD but also less toxic.[6][8] |
Experimental Protocols
Protocol 1: General Protocol for Imaging this compound in Live Cells
-
Cell Plating: Seed cells on a glass-bottom dish or chamber slide to allow for high-resolution imaging.
-
Labeling:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the stock solution in a serum-free or delipidated serum-containing medium to a final concentration of 1-5 µg/mL.[2]
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the NBD-cholesterol-containing medium for the desired time (e.g., 1-4 hours) at 37°C in the dark.[2][10]
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells multiple times with PBS or a suitable imaging buffer to remove any unbound probe.[2]
-
-
Imaging:
-
Add fresh, phenol red-free imaging medium to the cells. If using a live-cell antifade reagent, add it to the imaging medium at the recommended concentration.
-
Place the dish on the microscope stage, equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Set the excitation and emission wavelengths appropriate for NBD (e.g., excitation ~488 nm, emission ~540 nm).[5][11]
-
Start with low excitation power and short exposure times. Gradually increase if the signal is too weak.
-
Acquire images using the optimized settings.
-
Protocol 2: Using a Commercial Antifade Mounting Medium for Fixed Cells
-
Cell Plating and Labeling: Follow steps 1 and 2 from Protocol 1.
-
Fixation:
-
After labeling and washing, fix the cells with a suitable fixative (e.g., 3.7% paraformaldehyde in PBS) for 10-15 minutes at room temperature.[11]
-
-
Washing: Wash the cells several times with PBS to remove the fixative.
-
Mounting:
-
Carefully remove the final PBS wash.
-
Add a drop of the antifade mounting medium (e.g., ProLong Gold) onto the cells.
-
Place a coverslip over the mounting medium, avoiding air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few hours to overnight).
-
-
Imaging:
-
Image the sample using the appropriate NBD filter set. The signal should be more stable against photobleaching.
-
Visualizations
Caption: Workflow for live-cell vs. fixed-cell imaging of this compound.
Caption: Troubleshooting logic for addressing rapid photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-C6-NBD-Cholesterol for Cellular Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 3-C6-NBD-cholesterol concentration in cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent analog of cholesterol.[1] The cholesterol molecule is tagged with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore via a C6 linker. It is used to visualize and study the dynamics of cholesterol uptake, trafficking, and distribution within living cells using fluorescence microscopy.[1]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The approximate excitation and emission maxima for NBD are 460 nm and 540 nm, respectively. These properties make it compatible with standard FITC/GFP filter sets on most fluorescence microscopes.
Q3: How should I prepare and store a stock solution of this compound?
A3: It is recommended to dissolve this compound in an organic solvent such as ethanol or DMSO to prepare a stock solution. Store the stock solution protected from light at -20°C. To avoid precipitation, when diluting the stock solution into aqueous cell culture medium, ensure rapid mixing.
Experimental Protocols
Protocol 1: General Cell Labeling with this compound
This protocol provides a general guideline for labeling adherent cells. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Adherent cells cultured on coverslips or in imaging dishes
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Labeling Solution: On the day of the experiment, dilute the this compound stock solution into pre-warmed (37°C) serum-free cell culture medium to the desired final concentration. Vortex briefly to mix.
-
Cell Washing: Gently wash the cells twice with warm PBS to remove any residual serum.
-
Incubation: Remove the PBS and add the labeling solution to the cells. Incubate at 37°C for the desired period (e.g., 30-60 minutes). Protect the cells from light during incubation.
-
Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells. Image the cells immediately using a fluorescence microscope with appropriate filter sets for NBD.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol can be used to determine the potential cytotoxic effects of this compound on your cells of interest.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of the labeling compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that reflects your typical labeling experiment (e.g., 1-4 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader. The amount of formazan produced is proportional to the number of viable cells.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Cell Labeling
| Cell Line | Recommended Starting Concentration | Incubation Time | Reference |
| CHO (Chinese Hamster Ovary) | 5 µg/mL | 4 hours | [3] |
| CHO (Chinese Hamster Ovary) | 50 µM | 16 hours | [4] |
| AC29 & ACAT2 | 1 µg/mL | 120 minutes | [5] |
| HepG2 (Human Liver Cancer) | Not specified, but used for imaging | Not specified | [6] |
| C2C12 (Mouse Myoblast) | 1 µM | 30 minutes | [7] |
Note: These are starting recommendations. The optimal concentration should be determined empirically for each specific cell line and experimental setup.
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | 1. Low probe concentration.2. Short incubation time.3. Photobleaching. | 1. Increase the concentration of this compound.2. Increase the incubation time.3. Minimize exposure to excitation light; use an anti-fade mounting medium. |
| High Background Fluorescence | 1. Probe concentration is too high.2. Insufficient washing.3. Autofluorescence from cells or medium. | 1. Perform a concentration titration to find the optimal signal-to-noise ratio.[8]2. Increase the number and duration of wash steps.[9]3. Use phenol red-free imaging medium. Image an unstained control to assess autofluorescence.[9] |
| Probe Precipitation in Medium | 1. High final concentration exceeding aqueous solubility.2. Interaction with media components. | 1. Ensure the final concentration is not too high. Prepare fresh dilutions and mix vigorously.[10]2. Consider using a carrier protein like BSA to improve solubility. |
| Incorrect Cellular Localization | 1. The probe may not perfectly mimic endogenous cholesterol behavior in all cell types.2. Cell stress or altered trafficking pathways. | 1. Compare localization with other cholesterol probes like filipin.2. Ensure cells are healthy and not stressed during the experiment. |
| Cell Death/Toxicity | 1. High probe concentration.2. Prolonged incubation time. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the non-toxic concentration range.2. Reduce the incubation time. |
Visualizations
Caption: Experimental workflow for labeling cells with this compound.
Caption: Simplified pathway of exogenous cholesterol uptake and trafficking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Cholesterol Storage in Live Cells and C. elegans by Stimulated Raman Scattering Imaging of Phenyl-Diyne Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
troubleshooting poor signal-to-noise ratio in 3-C6-NBD-cholesterol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal-to-noise ratios in experiments utilizing 3-C6-NBD-cholesterol.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a poor signal-to-noise ratio (SNR) in my this compound imaging experiments?
A poor signal-to-noise ratio in fluorescence microscopy experiments using this compound can stem from several factors. These can be broadly categorized into issues related to the fluorescent probe itself, the biological sample, the imaging medium, and the microscope settings. Key causes include high background fluorescence, low signal intensity from the probe, and photobleaching.
Q2: How can I identify the source of high background fluorescence?
High background fluorescence can obscure the specific signal from your this compound. To identify the source, a systematic approach is recommended.[1] The primary contributors to high background are autofluorescence from the cells or tissues, non-specific binding of the fluorescent probe, and fluorescent contaminants in the reagents or labware.[1][2]
A crucial first step is to image an unstained control sample (cells or tissue that have not been treated with this compound) using the identical imaging parameters as your experimental samples.[1] If you observe significant fluorescence in the unstained sample, autofluorescence is a likely culprit. If the unstained sample is dark, the high background is more likely due to non-specific binding of the probe or issues with your reagents.[1]
Q3: What is autofluorescence and how can I reduce it?
Autofluorescence is the natural fluorescence emitted by various biological structures, such as mitochondria, lysosomes, collagen, and elastin, when excited by light.[1] To minimize its impact:
-
Use a phenol red-free medium: Phenol red, a common pH indicator in cell culture media, is fluorescent and can increase background.[3]
-
Select appropriate filters: Use a filter set that is specifically designed for the excitation and emission spectra of NBD to minimize the collection of autofluorescence from other molecules.
-
Spectral unmixing: If your imaging system supports it, spectral imaging and linear unmixing can be used to separate the NBD signal from the autofluorescence spectrum.[4]
Q4: My fluorescent signal is weak. How can I increase it?
A weak signal from this compound can be due to several factors, including insufficient probe concentration, photobleaching, or suboptimal imaging conditions.
-
Optimize Probe Concentration: The concentration of this compound should be titrated to find the optimal balance between a strong signal and minimal cellular perturbation or self-quenching. A typical starting concentration for cellular uptake assays is around 1-5 µg/mL.[5]
-
Check Excitation and Emission Wavelengths: Ensure your microscope's light source and filters are correctly set for the NBD fluorophore (typically excitation around 460-488 nm and emission around 520-550 nm).[4][6]
-
Increase Exposure Time or Laser Power: While this can enhance the signal, it also increases the risk of photobleaching and phototoxicity. Use these adjustments cautiously and in conjunction with other optimization steps.
Q5: What is photobleaching and how can I prevent it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence upon exposure to excitation light.[7] The NBD fluorophore is known to be susceptible to photobleaching.[7] To minimize photobleaching:
-
Minimize Exposure: Limit the sample's exposure to the excitation light by using the lowest possible laser power and exposure time that still provides a detectable signal.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.
-
Image Quickly: Acquire images as rapidly as possible after initiating excitation.
-
Time-Lapse Imaging Considerations: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
Troubleshooting Guides
Guide 1: High Background Fluorescence
This guide provides a step-by-step approach to diagnosing and mitigating high background fluorescence.
Troubleshooting Workflow for High Background Fluorescence
Caption: A decision tree to systematically identify and address sources of high background fluorescence.
Guide 2: Weak Fluorescent Signal
This guide outlines steps to enhance a weak signal from this compound.
Troubleshooting Workflow for Weak Signal
Caption: A workflow to diagnose and improve a weak fluorescent signal in this compound experiments.
Data Presentation
Table 1: Spectral Properties of NBD Fluorophore
| Property | Value | Reference |
| Excitation Maximum | ~460-488 nm | [6] |
| Emission Maximum | ~520-550 nm | [6] |
Table 2: Recommended Starting Concentrations for Cellular Assays
| Assay Type | Recommended Concentration | Incubation Time | Reference |
| Cellular Uptake (Microscopy) | 1 µg/mL | 120 minutes | [6] |
| Cellular Uptake (Plate Reader/Flow Cytometry) | 20 µg/mL | 24-72 hours | [8] |
Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Experimental Protocols
Protocol 1: General Staining Protocol for Live Cell Imaging
This protocol provides a general guideline for labeling live cells with this compound for fluorescence microscopy.
Experimental Workflow for Live Cell Staining
Caption: A step-by-step workflow for labeling live cells with this compound.
Methodology:
-
Cell Preparation: Seed your cells of interest onto a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and culture them to the desired confluency (typically 70-80%).
-
Preparation of Labeling Solution: Prepare a fresh solution of this compound in a serum-free cell culture medium. The final concentration should be optimized for your specific cell type and experiment, but a starting point of 1-5 µg/mL is often used.[5]
-
Cell Labeling:
-
Aspirate the growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound labeling solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator for a predetermined amount of time (e.g., 30-120 minutes). The optimal incubation time will depend on the cell type and the specific biological process being investigated.
-
Washing:
-
Remove the labeling solution.
-
Wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to remove any unbound probe.
-
-
Imaging: Immediately proceed with imaging the cells using a fluorescence microscope equipped with a filter set appropriate for the NBD fluorophore.
Protocol 2: Cellular Cholesterol Uptake Assay using a Fluorescence Plate Reader
This protocol describes a method to quantify cellular cholesterol uptake using this compound and a fluorescence plate reader.
Methodology:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.[5]
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add serum-free medium containing the desired concentration of this compound (e.g., 20 µg/mL).[8]
-
For inhibitor studies, pre-incubate the cells with the inhibitor for a specific time before adding the this compound.
-
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 24-72 hours).[8]
-
Washing:
-
Remove the medium containing this compound.
-
Wash the cells three times with PBS to remove extracellular probe.
-
-
Fluorescence Measurement:
-
Add a suitable assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for NBD.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. ibidi.com [ibidi.com]
- 4. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
preventing 3-C6-NBD-cholesterol aggregation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 3-C6-NBD-cholesterol in aqueous solutions during their experiments.
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has visible precipitates.
-
Possible Cause: The concentration of this compound has exceeded its critical micelle concentration (CMC) in the aqueous buffer, leading to aggregation.[1][2] This is common for hydrophobic molecules like cholesterol and its analogs when introduced into a polar solvent.[2]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the solution for any visible particles or turbidity.
-
Solvent Check: Ensure that the initial stock solution in an organic solvent (e.g., DMSO or ethanol) is clear before dilution into an aqueous buffer.
-
Dilution: Try diluting a small aliquot of your stock solution to a lower final concentration in the aqueous buffer.
-
Use of a Carrier: Employ a carrier molecule like cyclodextrin or liposomes to enhance solubility and prevent aggregation.[3][4][5]
-
Issue: I am observing a weak or inconsistent fluorescent signal in my assay.
-
Possible Cause: Aggregation of this compound can lead to fluorescence quenching, where the proximity of the fluorophores in an aggregate reduces the overall fluorescence intensity.[2]
-
Troubleshooting Steps:
-
Spectroscopic Analysis: If possible, measure the absorbance and emission spectra of your solution. Changes in the spectral shape or a decrease in quantum yield can indicate aggregation.
-
Prepare Fresh Solutions: Do not store aqueous solutions of this compound for extended periods. It is recommended to prepare them fresh for each experiment.
-
Optimize Carrier Concentration: If using a carrier like methyl-β-cyclodextrin, ensure the molar ratio of cyclodextrin to this compound is optimized to facilitate complexation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a fluorescent analog of cholesterol.[6] The NBD (nitrobenzoxadiazole) fluorophore is attached to the cholesterol molecule, allowing researchers to visualize and track the movement and localization of cholesterol within cells and membranes in real-time.[7][8] It is a valuable tool for studying cholesterol trafficking and metabolism.[7]
Q2: Why does this compound aggregate in aqueous solutions?
A2: Like cholesterol, this compound is a hydrophobic molecule with very low solubility in water.[9] In aqueous environments, these molecules tend to self-associate to minimize their contact with water, forming aggregates or micelles once a certain concentration, known as the critical micelle concentration (CMC), is reached.[1][9]
Q3: How can I prevent the aggregation of this compound?
A3: The most effective way to prevent aggregation is to use a carrier molecule to increase its solubility in aqueous solutions. The most commonly used carriers are cyclodextrins, particularly methyl-β-cyclodextrin (MβCD).[4][5] Liposomes can also be used as a delivery vehicle.[3][10]
Q4: What is methyl-β-cyclodextrin (MβCD) and how does it work?
A4: Methyl-β-cyclodextrin is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior.[5] The hydrophobic cholesterol moiety of this compound can be encapsulated within the MβCD cavity, forming a water-soluble inclusion complex.[4][11] This complex effectively shields the hydrophobic portion from the aqueous environment, preventing self-aggregation.
Q5: Is there a specific protocol for solubilizing this compound with MβCD?
A5: Yes, a detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves preparing a stock solution of this compound in an organic solvent and then adding it to a solution of MβCD in your desired aqueous buffer.
Quantitative Data Summary
| Compound | Solvent/Medium | Parameter | Value | Reference |
| Cholesterol | Aqueous Solution | Maximum Solubility | 4.7 µM | [9] |
| Cholesterol | Aqueous Solution | Critical Micelle Concentration (CMC) | 25-40 nM | [9] |
| 3-dodecanoyl-NBD cholesterol | DMSO | Solubility | ~0.25 mg/mL | |
| 3-dodecanoyl-NBD cholesterol | DMF | Solubility | ~1 mg/mL | |
| 3-hexanoyl-NBD Cholesterol | DMF | Solubility | 1 mg/ml | |
| 3-hexanoyl-NBD Cholesterol | DMSO | Solubility | 0.25 mg/ml | |
| 3-hexanoyl-NBD Cholesterol | Ethanol | Solubility | 1 mg/ml |
Experimental Protocols
Protocol for Solubilizing this compound using Methyl-β-Cyclodextrin (MβCD)
This protocol describes the preparation of a water-soluble complex of this compound with MβCD.
Materials:
-
This compound powder
-
Methyl-β-cyclodextrin (MβCD)
-
Anhydrous Ethanol or DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare MβCD Solution:
-
Dissolve MβCD in the desired sterile aqueous buffer to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.
-
Gently warm the solution to 37°C to aid dissolution.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 1-5 mg/mL). Ensure the powder is completely dissolved.
-
-
Form the Inclusion Complex:
-
While vortexing the MβCD solution, slowly add the this compound stock solution dropwise. A common starting molar ratio is 1:10 (cholesterol analog to MβCD).
-
Incubate the mixture for 15-30 minutes at 37°C with occasional vortexing to facilitate the formation of the inclusion complex.
-
-
Final Preparation:
-
The resulting solution should be clear. If any precipitation is observed, it can be removed by centrifugation or filtration through a 0.22 µm filter.
-
The final concentration of the this compound/MβCD complex can be determined spectrophotometrically.
-
This solution is now ready for use in cell-based assays or other experiments. It is recommended to use the complexed solution on the same day it is prepared.
-
Visualizations
Caption: Workflow for preparing a soluble this compound/MβCD complex.
Caption: Troubleshooting logic for this compound aggregation issues.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-association of Cholesterol in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interactions of cholesterol with cyclodextrins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 3-C6-NBD-Cholesterol in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to minimize the cytotoxic effects of 3-C6-NBD-cholesterol in long-term cellular studies.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments, providing potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Causes | Troubleshooting Steps & Solutions |
| High levels of cell death observed after labeling with this compound. | 1. High Probe Concentration: Excessive concentration of the fluorescent analog can be toxic. 2. Solvent Toxicity: The solvent used to dissolve the probe (e.g., ethanol, DMSO) can be cytotoxic at certain concentrations.[1] 3. Prolonged Incubation Time: Extended exposure to the probe can induce cellular stress. | 1. Optimize Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration that provides a sufficient signal. Start with a low concentration (e.g., 1 µg/mL) and titrate upwards. 2. Minimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below its toxic threshold (typically <0.1% for DMSO and <0.5% for ethanol).[1] Consider using ethanol-free delivery systems if available. 3. Optimize Incubation Time: Perform a time-course experiment to identify the shortest incubation time required for adequate labeling (e.g., test 1, 2, 4, and 6 hours). For some cell types, uptake can reach a plateau after 4 hours.[2][3] |
| Decreased cell proliferation or altered cell morphology in labeled cells over time. | 1. Phototoxicity: Repeated exposure to excitation light can generate reactive oxygen species (ROS), leading to cellular damage.[4] 2. Intrinsic Probe Toxicity: The NBD moiety itself can interfere with cellular processes and induce stress responses. 3. Perturbation of Membrane Properties: Incorporation of the bulky NBD-cholesterol analog can alter membrane fluidity and organization.[5] | 1. Minimize Phototoxicity: - Use the lowest possible excitation light intensity. - Reduce exposure time by using a sensitive camera. - Increase the interval between image acquisitions. - Consider using antioxidants (e.g., Trolox, N-acetylcysteine) in the imaging medium. 2. Assess Intrinsic Toxicity: Perform control experiments with unlabeled cells and cells treated with the vehicle control to distinguish probe-specific effects from other experimental factors. 3. Consider Alternatives: For very long-term studies, consider less perturbing cholesterol analogs like dehydroergosterol (DHE), although they have their own limitations (e.g., UV excitation).[6][7] |
| Weak or no fluorescent signal after labeling. | 1. Low Probe Concentration: The concentration of this compound may be too low for detection. 2. Inefficient Labeling: The probe may not be incorporating effectively into the cell membranes. 3. Photobleaching: The fluorophore may be rapidly losing its fluorescence upon illumination.[5] | 1. Increase Probe Concentration: Gradually increase the probe concentration, while monitoring for cytotoxicity. 2. Optimize Labeling Protocol: Increase the incubation time or consider different delivery methods (e.g., complexing with cyclodextrin). 3. Reduce Photobleaching: - Use an anti-fade reagent in the imaging medium for live-cell imaging. - Minimize light exposure as described for reducing phototoxicity. |
| High background fluorescence. | 1. Probe Aggregation: The probe may form aggregates in the medium, leading to non-specific fluorescence. 2. Binding to Serum Proteins: The probe can bind to proteins in the serum of the culture medium. 3. Autofluorescence: Some cell types exhibit high intrinsic fluorescence. | 1. Ensure Proper Solubilization: Prepare fresh stock solutions and ensure the probe is fully dissolved before adding to the medium. 2. Use Serum-Free Medium: Label cells in serum-free medium or medium with reduced serum content for the duration of the labeling period. 3. Correct for Autofluorescence: Image a separate sample of unlabeled cells using the same imaging settings and subtract the background. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for long-term live-cell imaging?
The optimal concentration is highly cell-type dependent and should be empirically determined. A general starting point is 1-5 µg/mL.[8] It is crucial to perform a concentration titration experiment to find the lowest concentration that provides a satisfactory signal-to-noise ratio without inducing significant cytotoxicity.
Q2: How long should I incubate my cells with this compound?
Incubation times can vary from 30 minutes to several hours. For many cell types, uptake reaches a plateau after 4 hours.[2][3] For long-term studies, it is advisable to use the shortest incubation time that allows for sufficient labeling to minimize the cumulative toxic effects. A time-course experiment is recommended to determine the optimal incubation period for your specific cell line and experimental goals.
Q3: What are the primary mechanisms of this compound cytotoxicity?
The cytotoxicity of this compound can be attributed to several factors:
-
Intrinsic toxicity of the NBD moiety: The NBD group can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[4]
-
Phototoxicity: Upon excitation with light, the NBD fluorophore can produce ROS, which can damage cellular components.
-
Membrane perturbation: The bulky NBD group can disrupt the natural packing of lipids in the cell membrane, affecting its fluidity and the function of membrane proteins.[5]
-
Solvent toxicity: Solvents like DMSO and ethanol used to dissolve the probe can be toxic to cells at higher concentrations.[1]
Q4: What cellular signaling pathways might be activated by this compound-induced stress?
Prolonged exposure to this compound, especially at higher concentrations or with excessive light exposure, can activate several cellular stress response pathways:
-
Apoptosis: This programmed cell death pathway can be initiated by cellular damage and is characterized by the activation of caspases.[9][10]
-
Oxidative Stress Response: The generation of ROS can trigger antioxidant defense mechanisms. If overwhelmed, this can lead to cellular damage.[4][11]
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Perturbation of lipid membranes can lead to the accumulation of misfolded proteins in the ER, triggering the UPR.[12][13][14]
Q5: Are there any alternatives to this compound for long-term cholesterol tracking?
Yes, several alternatives exist, each with its own advantages and disadvantages:
-
Dehydroergosterol (DHE): A naturally fluorescent sterol that closely mimics the behavior of cholesterol. However, it requires UV excitation, which can be phototoxic, and has a lower quantum yield.[6][7]
-
BODIPY-cholesterol: Another fluorescently labeled cholesterol analog with good photophysical properties. However, the large BODIPY tag can also perturb membrane properties.
-
Clickable cholesterol analogs: These analogs contain a small chemical handle (e.g., an alkyne) that can be fluorescently labeled after incorporation into the cell, potentially reducing the initial perturbation.
III. Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol helps to identify the highest concentration of this compound that does not significantly reduce cell viability.
Materials:
-
This compound
-
DMSO or ethanol
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight.
-
Prepare Probe Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0.5, 1, 2, 5, 10, and 20 µg/mL. Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Select the highest concentration that shows minimal to no decrease in cell viability.
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V Staining
This protocol determines if this compound induces programmed cell death.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) or another viability dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the determined optimal concentration of this compound and a higher, potentially toxic concentration. Include an untreated control. Incubate for the desired experimental duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
IV. Visualizations
Signaling Pathways
Caption: Potential signaling pathways leading to cytotoxicity.
Experimental Workflow
Caption: Workflow for minimizing cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting flowchart for cytotoxicity.
References
- 1. Cellular and Molecular Pathways Underlying the Nephrotoxicity of Gadolinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo monitoring of caspase activation using a fluorescence resonance energy transfer-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Signaling and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
correcting for spectral bleed-through in multi-color imaging with 3-C6-NBD-cholesterol
Welcome to the technical support center for multi-color imaging experiments involving 3-C6-NBD-cholesterol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and correct for spectral bleed-through, ensuring the accuracy and reliability of your fluorescence microscopy data.
Troubleshooting Guides & FAQs
Q1: I'm seeing a signal in my red channel from my this compound sample, which should only be green. What is happening?
This is a classic case of spectral bleed-through, also known as crosstalk.[1][2][3][4][5][6][7] It occurs when the fluorescence emission from one fluorophore is detected in a channel designated for another. The emission spectrum of this compound, while peaking in the green range, has a tail that can extend into the longer wavelengths, potentially overlapping with the detection window of your red channel.
Q2: How can I prevent or minimize spectral bleed-through during image acquisition?
Minimizing bleed-through at the acquisition stage is crucial for obtaining high-quality data. Here are several strategies:
-
Optimize Fluorophore and Filter Selection: Choose fluorophores with the least amount of spectral overlap.[1][3] For this compound, select a red fluorophore with an excitation spectrum that is minimally excited by the 488 nm laser line and an emission spectrum that is well-separated from the NBD emission. Use narrow bandpass emission filters to specifically capture the peak emission of each fluorophore while excluding as much of the spectral tail as possible.[6]
-
Sequential Scanning: If your confocal microscope supports it, use sequential scanning mode.[1][2] This involves exciting and detecting each fluorophore in a separate scan, which prevents the excitation of one dye from causing emission that bleeds into another's detection channel.
-
Adjust Microscope Settings Carefully: Use the lowest possible laser power and detector gain that still provide a sufficient signal-to-noise ratio.[2] Over-saturating the signal from this compound will significantly increase the amount of bleed-through into other channels.
-
Proper Controls are Essential: Always prepare and image single-color control samples.[1][8][9] These are your most important tool for identifying and quantifying the extent of spectral bleed-through.
Q3: What are single-color controls and why are they so important?
Single-color controls are samples that are labeled with only one of the fluorophores you are using in your multi-color experiment. For an experiment with this compound and a red fluorescent probe, you would need:
-
A sample with only this compound.
-
A sample with only the red fluorescent probe.
-
An unlabeled sample to check for autofluorescence.[8]
By imaging the this compound-only sample with both your green and red channel settings, you can directly visualize and quantify how much of the NBD signal is bleeding into the red channel.[9] These controls are the foundation for any post-acquisition correction.[8][9]
Q4: I've already acquired my images. Is it too late to correct for spectral bleed-through?
No, you can perform post-acquisition correction if you have imaged the proper controls.[1] The most common method is linear unmixing or bleed-through correction, which mathematically subtracts the contribution of bleed-through from your images.[10][11][12]
Q5: How do I perform a bleed-through correction on my images?
You can calculate a bleed-through coefficient from your single-color control images and use it to correct your multi-color images.[9][13] This involves subtracting the bleed-through signal on a pixel-by-pixel basis. Many image analysis software packages, such as ImageJ/Fiji, have plugins available for this purpose.[11] A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Spectral Properties of this compound
The spectral characteristics of this compound can vary slightly depending on its environment, such as the composition of the membrane it is in.
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | ~465 - 473 nm | In vesicles, the excitation maximum can be around 473 nm.[14] |
| Emission Maximum | ~535 - 536 nm | The emission maximum is also environment-dependent.[14] |
Experimental Protocols
Protocol: Correcting for Spectral Bleed-Through Using a Bleed-Through Coefficient
This protocol outlines the steps to quantify and correct for the bleed-through from the this compound (green) channel into a red channel using single-color controls.
1. Prepare Control Samples:
- Sample 1 (Unlabeled Control): Cells or sample without any fluorescent labels.
- Sample 2 (Green-Only Control): Cells or sample labeled only with this compound.
- Sample 3 (Red-Only Control): Cells or sample labeled only with your red fluorophore.
- Sample 4 (Multi-Color Experimental Sample): Cells or sample labeled with both this compound and the red fluorophore.
2. Image Acquisition:
- Use the same microscope settings (laser power, gain, pinhole, etc.) to acquire images of all four samples.[13]
- For the Green-Only Control (Sample 2), acquire an image in both the green and red channels. The signal in the red channel for this sample represents the bleed-through.
- For the Red-Only Control (Sample 3), acquire an image in both the green and red channels to check for any bleed-through in the other direction.
- For the Multi-Color Experimental Sample (Sample 4), acquire images in both channels.
3. Calculate the Bleed-Through Coefficient (BTC):
- Open the two images (green and red channels) from your Green-Only Control (Sample 2) in an image analysis software like ImageJ/Fiji.
- Select several regions of interest (ROIs) that contain clear, non-saturated signal.
- For each ROI, measure the mean fluorescence intensity in both the green channel (I_green) and the red channel (I_red_bleed).
- The Bleed-Through Coefficient (BTC) is the ratio of the intensity in the red channel to the intensity in the green channel: BTC = I_red_bleed / I_green .
- Calculate the average BTC from your ROIs. This value represents the fraction of the green signal that bleeds into the red channel. For example, a BTC of 0.15 means that 15% of the signal from the green channel is detected in the red channel.
4. Apply the Correction:
- Open the multi-color image of your experimental sample.
- The corrected red channel image is obtained by subtracting the bleed-through from the original red channel image using the following formula for each pixel: Corrected_Red_Intensity = Original_Red_Intensity - (BTC * Original_Green_Intensity)
- ImageJ/Fiji's "Image Calculator" or "Math" functions can be used to perform this subtraction.
Mandatory Visualizations
Diagram of Spectral Bleed-Through
Caption: Conceptual diagram of spectral bleed-through.
Workflow for Bleed-Through Correction
Caption: Workflow for post-acquisition bleed-through correction.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 3. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. HOWTO: Compensate for bleedthrough — Cytoflow 1.3.0.post1 documentation [cytoflow.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Multiphoton Spectral Imaging and Its Use for Measuring Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: 3-C6-NBD-Cholesterol Back-Exchange Procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 3-C6-NBD-cholesterol back-exchange procedure. The following information is intended to assist in optimizing experimental protocols and resolving common issues encountered during the study of cellular cholesterol trafficking.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the this compound back-exchange procedure?
The back-exchange procedure is a critical step designed to remove the this compound that has not been internalized by cells and remains in the outer leaflet of the plasma membrane. This allows for the accurate visualization and quantification of the fluorescent cholesterol analog that has been successfully transported into the cell, for example, to intracellular organelles like the Golgi apparatus or endoplasmic reticulum. By eliminating the plasma membrane signal, the intracellular fluorescence can be more clearly observed and analyzed.[1]
Q2: What are the common reagents used for the back-exchange?
The most common and effective reagent for the back-exchange of NBD-labeled lipids is Bovine Serum Albumin (BSA), particularly fatty-acid-free BSA to minimize variability.[1] Fetal Calf Serum (FCS) can also be used. These proteins function as acceptors for the fluorescently labeled cholesterol, facilitating its removal from the plasma membrane.[1]
Q3: How does temperature influence the back-exchange process?
Temperature is a critical parameter in the back-exchange procedure. Lower temperatures, such as 4°C or 20°C, are often employed to inhibit endocytosis and other metabolic processes.[1][2] This ensures that the removal of the this compound is primarily from the plasma membrane and that the probe that has already been internalized is not inadvertently removed.[1]
Q4: Can the back-exchange procedure affect cell viability?
When performed under optimized conditions, the back-exchange procedure should not have a significant impact on cell viability. However, prolonged exposure to high concentrations of BSA or extreme temperatures could potentially stress the cells. It is advisable to perform a cell viability assay, such as a trypan blue exclusion assay, if you suspect any negative effects.[1]
Q5: What is the significance of using phospholipase inhibitors?
Some NBD-labeled lipids can be metabolized by cellular phospholipases, which can lead to the cleavage of the NBD group and result in artifacts that compromise the quantitative analysis of lipid internalization.[2] To prevent this, it is recommended to include phospholipase inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and O-p-nitrophenyl-N-acetyl-α-D-glucosaminide (OBAA) in the incubation media.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence After Back-Exchange | 1. Inefficient Back-Exchange: The concentration of BSA may be too low or the incubation time too short to effectively remove the probe from the plasma membrane. 2. Cell Autofluorescence: Some cell types exhibit significant natural fluorescence. 3. Non-specific Binding: The probe may be binding to components of the extracellular matrix. | 1. Optimize Back-Exchange Conditions: Increase the BSA concentration (up to 5% w/v), extend the incubation time (up to 90 minutes), or increase the number of washes.[1] 2. Include Controls: Always include an unstained cell control to determine the level of autofluorescence. 3. Thorough Washing: Ensure cells are washed thoroughly with a balanced salt solution before labeling to remove any residual media components. |
| Low or No Intracellular Fluorescence Signal | 1. Inefficient Probe Uptake: The initial labeling concentration of this compound or the incubation time may be insufficient. 2. Harsh Back-Exchange Conditions: The back-exchange procedure may be too stringent, leading to the removal of the probe from intracellular compartments.[1] 3. Rapid Probe Degradation: The this compound may be rapidly metabolized by the cells. | 1. Optimize Labeling: Increase the concentration of the fluorescent probe or extend the labeling time.[1] 2. Reduce Back-Exchange Stringency: Decrease the BSA concentration, shorten the incubation time, or perform the back-exchange at a lower temperature (e.g., 4°C).[1] 3. Perform a Time-Course Experiment: Conduct a time-course experiment to identify the optimal time point for imaging after labeling and before significant degradation of the probe occurs.[1] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell density, health, or passage number can lead to inconsistent results. 2. Inconsistent Reagent Preparation: Variations in the preparation of BSA or other solutions can affect the efficiency of the back-exchange. 3. Temperature Fluctuations: Inconsistent incubation temperatures can impact both probe uptake and the back-exchange process. 4. Variable Imaging Parameters: Differences in microscope settings can lead to inconsistent fluorescence measurements. | 1. Standardize Cell Culture: Maintain consistent cell seeding density and monitor cell health regularly. Use cells within a defined passage number range.[1] 2. Prepare Fresh Solutions: Prepare fresh BSA solutions for each experiment and ensure they are thoroughly dissolved.[1] 3. Maintain Stable Temperatures: Use a temperature-controlled incubator or water bath for all incubation steps.[1] 4. Use Consistent Imaging Settings: Maintain the same microscope settings (e.g., laser power, gain, exposure time) for all samples within an experiment and between experiments.[1] |
Experimental Protocols
General Protocol for this compound Back-Exchange
This protocol provides a general guideline. Optimal conditions may vary depending on the cell type and experimental goals.
Materials:
-
Cells of interest cultured on coverslips or in appropriate imaging dishes
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
Serum-free cell culture medium
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Balanced Salt Solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Phospholipase inhibitors (optional): PMSF and OBAA
Procedure:
-
Cell Preparation:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Wash the cells twice with pre-warmed serum-free medium.
-
-
Labeling with this compound:
-
Prepare the labeling medium by diluting the this compound stock solution in serum-free medium to the desired final concentration (e.g., 1-5 µg/mL).
-
Aspirate the wash medium from the cells and add the labeling medium.
-
Incubate the cells at 37°C for the desired time (e.g., 30-60 minutes).
-
-
Back-Exchange:
-
Prepare the back-exchange medium: Dissolve fatty-acid-free BSA in a balanced salt solution to the desired concentration (e.g., 1-5% w/v).
-
Aspirate the labeling medium and wash the cells twice with the balanced salt solution.
-
Add the pre-chilled (4°C) or room temperature back-exchange medium to the cells.
-
Incubate for the desired time (e.g., 30-60 minutes) at the chosen temperature (e.g., 4°C or on ice).
-
Aspirate the back-exchange medium and wash the cells 2-3 times with the balanced salt solution.
-
-
Imaging and Analysis:
-
The cells are now ready for imaging using fluorescence microscopy or for quantification using a plate reader or flow cytometer.
-
Quantitative Parameters for Optimization
| Parameter | Typical Range | Considerations |
| This compound Concentration | 1 - 5 µg/mL | The optimal concentration depends on the cell type and should be titrated to achieve a good signal-to-noise ratio without causing cytotoxicity. |
| Labeling Time | 30 - 60 minutes at 37°C | Longer incubation times may be necessary for some cell types but can also lead to increased endocytosis and metabolism of the probe. |
| BSA Concentration for Back-Exchange | 1 - 5% (w/v) | Higher concentrations are more effective at removing the probe from the plasma membrane but can also be harsher on the cells.[1] |
| Back-Exchange Incubation Time | 30 - 90 minutes | The duration should be optimized to maximize the removal of the plasma membrane-localized probe while minimizing the loss of the intracellular signal.[1] |
| Back-Exchange Temperature | 4°C - 25°C | Lower temperatures (4°C) are used to inhibit endocytosis and preserve the internalized probe.[1] Room temperature (25°C) may be sufficient if endocytosis is not a concern for the specific experimental question.[1] |
Visualizations
Caption: A generalized experimental workflow for the this compound back-exchange procedure.
Caption: A simplified troubleshooting flowchart for addressing high background fluorescence.
References
impact of fixation methods on 3-C6-NBD-cholesterol localization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorescent cholesterol analog, 3-C6-NBD-cholesterol. The following information addresses common issues related to fixation methods and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for preserving this compound localization?
A1: Paraformaldehyde (PFA) fixation is generally the method of choice for preserving the localization of lipid droplets and associated fluorescent probes like this compound.[1] PFA cross-links proteins, which helps to maintain the overall cellular structure and retain lipids within their native compartments. In contrast, organic solvents like methanol can extract lipids, and glutaraldehyde can introduce significant autofluorescence.[1][2][3]
Q2: Can I use methanol fixation for my this compound experiments?
A2: Methanol fixation is generally not recommended for studies focused on lipid localization as it can extract cellular lipids, including cholesterol analogs.[1] This can lead to artifacts such as altered distribution or complete loss of the fluorescent signal. However, in some specific applications where simultaneous permeabilization is required, a sequential fixation using PFA followed by a brief methanol treatment might be considered, though careful optimization is necessary.
Q3: I am observing high background fluorescence after glutaraldehyde fixation. What could be the cause and how can I mitigate it?
A3: Glutaraldehyde is known to induce significant autofluorescence due to its reaction with cellular components, creating fluorescent products.[2][3][4] This autofluorescence is often broad-spectrum and can interfere with the detection of the NBD signal. To mitigate this, you can:
-
Use a quenching agent: Treatment with sodium borohydride after fixation can help reduce aldehyde-induced autofluorescence.[4]
-
Choose an alternative fixative: If possible, using PFA instead of glutaraldehyde is a primary recommendation to avoid this issue.
-
Optimize imaging parameters: While not a solution for the autofluorescence itself, careful selection of excitation and emission filters may help to partially separate the specific NBD signal from the background.
Q4: How does the localization of this compound in fixed cells compare to live cells?
A4: Ideally, fixation should preserve the localization of this compound as it was in the live cell. However, all fixation methods can introduce some level of artifacts.[1] In live cells, this compound will dynamically traffic between membranes and can be used to monitor these processes.[5] Fixation provides a snapshot of this distribution at a specific time point. It is crucial to use a gentle and appropriate fixation method, like PFA, to minimize any redistribution of the probe during the fixation process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No NBD Signal After Fixation | Lipid extraction: Methanol or acetone fixation was used, leading to the removal of the fluorescent cholesterol analog.[1] | Use a PFA-based fixation protocol which is better at preserving lipid content. |
| Photobleaching: The NBD fluorophore is susceptible to photobleaching, especially with prolonged exposure to excitation light. | Minimize light exposure during all steps of the experiment. Use an anti-fade mounting medium. | |
| Low labeling efficiency: Insufficient concentration of this compound or inadequate incubation time. | Optimize the labeling conditions by performing a concentration and time-course experiment. | |
| High Background Fluorescence | Autofluorescence from glutaraldehyde: Glutaraldehyde fixation is a common cause of high background fluorescence.[2][3][4] | Switch to PFA fixation. If glutaraldehyde is necessary, use a quenching step with sodium borohydride.[4] |
| Non-specific binding of the probe: The probe may aggregate or non-specifically associate with cellular components. | Ensure the this compound is fully dissolved and delivered to the cells in an appropriate carrier (e.g., complexed with cyclodextrin). | |
| Autofluorescence from the cells/tissue: Some cell types or tissues have endogenous fluorophores. | Image an unstained, fixed control to assess the level of autofluorescence. If significant, consider using a different fluorescent probe with a longer wavelength. | |
| Altered Localization of NBD Signal (e.g., diffuse staining, puncta formation) | Lipid extraction/reorganization: Harsh fixation with organic solvents can disrupt membrane integrity and cause the probe to redistribute.[1] | Use a mild PFA fixation. |
| Fixation artifacts: Inadequate or prolonged fixation can lead to structural changes in the cell. | Optimize fixation time and PFA concentration. A typical starting point is 4% PFA for 10-15 minutes at room temperature. | |
| Cell stress or death: If cells are unhealthy before or during labeling, the probe's localization may be altered. | Ensure cells are healthy and growing optimally before starting the experiment. |
Experimental Protocols
Protocol 1: Labeling and Paraformaldehyde (PFA) Fixation of Cultured Cells
This protocol is recommended for preserving the localization of this compound for fluorescence microscopy.
Materials:
-
Cultured cells on coverslips
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Serum-free cell culture medium
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium (preferably with an anti-fade reagent)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a culture dish.
-
Labeling:
-
Prepare a working solution of this compound in serum-free medium. The final concentration will need to be optimized for your cell type (typically in the range of 1-10 µg/mL).
-
Wash the cells once with warm PBS.
-
Incubate the cells with the this compound working solution for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with warm PBS to remove any unbound probe.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[6]
-
Caution: PFA is toxic and should be handled in a fume hood.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Carefully mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Protocol 2: Methanol Fixation (for specific applications requiring permeabilization)
Note: This method may result in lipid extraction and is generally not recommended for preserving the precise localization of this compound.
Materials:
-
Labeled cells on coverslips (as in Protocol 1, steps 1-3)
-
Ice-cold Methanol (-20°C)
-
PBS
Procedure:
-
Labeling and Washing: Follow steps 1-3 from Protocol 1.
-
Fixation and Permeabilization:
-
Washing and Mounting:
-
Gently wash the cells three times with PBS.
-
Mount the coverslip as described in Protocol 1.
-
Visualizations
References
- 1. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 2. Frontiers | Glutaraldehyde – A Subtle Tool in the Investigation of Healthy and Pathologic Red Blood Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysy.com [sysy.com]
- 7. sysy.com [sysy.com]
- 8. BestProtocols: ICC Methanol Fixed Cells—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Autofluorescence with 3-C6-NBD-Cholesterol
Welcome to the technical support center for researchers utilizing 3-C6-NBD-cholesterol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with cellular autofluorescence and achieve high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound?
A1: Autofluorescence is the natural emission of light by biological structures within cells when they are excited by light, which can interfere with the detection of the specific fluorescent signal from your this compound probe.[1][2][3] Common sources of autofluorescence include endogenous molecules like NADH, collagen, elastin, and lipofuscin.[1][2][3] Procedural steps, particularly fixation with aldehyde-based reagents like formaldehyde and glutaraldehyde, can also induce or heighten autofluorescence.[4]
The issue arises because the emission spectrum of these autofluorescent molecules can overlap with the emission spectrum of this compound, which has an excitation peak at approximately 467 nm and an emission peak around 538 nm.[5] This spectral overlap can obscure the true signal from the cholesterol probe, leading to a poor signal-to-noise ratio and making it difficult to accurately quantify or localize the probe within the cell.
Q2: How can I determine if autofluorescence is impacting my this compound imaging?
A2: The most straightforward method to assess the contribution of autofluorescence is to prepare an unstained control sample. This control should be processed in the exact same manner as your experimental samples, including fixation and any other treatments, but without the addition of this compound.[6] Image this unstained sample using the same microscope settings (laser power, gain, filter set) as you would for your stained samples. If you observe significant fluorescence in the channel used to detect NBD, then autofluorescence is a significant factor in your experiment.
Q3: What are the primary strategies for reducing autofluorescence in my experiments?
A3: There are three main strategies to combat autofluorescence:
-
Methodological Adjustments: Modifying your experimental protocol to prevent the generation of autofluorescence in the first place. This can include changing the fixation method or carefully selecting fluorophores.
-
Chemical Quenching: Treating your samples with chemical reagents that reduce or eliminate the fluorescence of endogenous molecules.
-
Photophysical & Computational Correction: Employing techniques like photobleaching to destroy autofluorescent molecules before imaging or using computational methods like spectral unmixing to separate the autofluorescence signal from your probe's signal.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to autofluorescence when working with this compound.
Problem: High background fluorescence in the NBD channel with unstained cells.
| Potential Cause | Suggested Solution |
| Endogenous Autofluorescence: Cells naturally contain fluorescent molecules like NADH, flavins, and lipofuscin.[1][2] | 1. Chemical Quenching: Treat cells with an autofluorescence quencher such as Sudan Black B or Trypan Blue. 2. Photobleaching: Expose the sample to high-intensity light before staining to destroy autofluorescent molecules. 3. Spectral Unmixing: Use a spectral confocal microscope to separate the emission spectra of autofluorescence from the NBD signal. |
| Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and paraformaldehyde can create fluorescent products.[4] | 1. Change Fixative: If possible for your experiment, switch to a non-aldehyde fixative such as ice-cold methanol or ethanol. 2. Reduce Fixation Time: Minimize the duration of fixation to the shortest time necessary to preserve cell morphology. 3. Sodium Borohydride Treatment: After fixation, treat cells with sodium borohydride to reduce aldehyde-induced fluorescence.[2] |
| Culture Medium Components: Phenol red and other components in cell culture media can be fluorescent. | 1. Use Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free medium before and during the experiment. |
Problem: Weak this compound signal compared to background.
| Potential Cause | Suggested Solution |
| Low Probe Concentration: The concentration of this compound may be too low to overcome the background autofluorescence. | 1. Optimize Probe Concentration: Perform a concentration titration to find the optimal balance between signal and potential toxicity. |
| Inefficient Quenching: The chosen autofluorescence reduction method may not be effective enough. | 1. Try a Different Quenching Method: If one chemical quencher is not sufficient, try another or a combination. For example, some commercial kits like TrueBlack™ are highly effective against lipofuscin.[3][7] 2. Combine Methods: Consider using a chemical quencher in combination with photobleaching. |
| Spectral Overlap: The emission spectrum of the autofluorescence is too closely aligned with the NBD emission. | 1. Spectral Unmixing: This is the most powerful technique to resolve this issue. It computationally separates the two overlapping signals based on their unique spectral signatures. |
Quantitative Data on Autofluorescence Reduction
The following table summarizes the reported effectiveness of various autofluorescence quenching methods. Note that the efficiency can vary depending on the cell type, fixation method, and the specific source of autofluorescence.
| Method | Reported Reduction in Autofluorescence | Applicable to Live/Fixed Cells | Potential Drawbacks |
| Sudan Black B | 65-95%[8] | Fixed | Can introduce its own background in the red and far-red channels.[9] |
| Trypan Blue | Effective, but quantification varies.[10] | Live and Fixed | Can be toxic to live cells over time; may shift autofluorescence to longer wavelengths.[11] |
| Sodium Borohydride | Effective for aldehyde-induced autofluorescence, but results can be mixed.[2] | Fixed | Can have variable effects.[2] |
| Photobleaching | Significant reduction, can be highly effective.[12][13] | Fixed (pre-staining) | Can be time-consuming; potential for photodamage to the sample. |
| Commercial Kits (e.g., TrueBlack™) | 89-93%[7] | Fixed | Cost; may have slight quenching effects on the desired fluorophore. |
Experimental Protocols
Protocol 1: Sudan Black B Quenching (for Fixed Cells)
This protocol is for reducing lipofuscin-based autofluorescence in fixed cells.
-
Fixation and Permeabilization: Fix and permeabilize your cells according to your standard protocol.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution overnight to ensure it is fully dissolved, then filter it through a 0.2 µm filter.[14]
-
Incubation: After your final wash step post-secondary antibody incubation, incubate the coverslips with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly rinse the coverslips in 70% ethanol to remove excess Sudan Black B, followed by several washes in PBS.
-
Mounting: Mount the coverslips using an aqueous mounting medium.
Protocol 2: Trypan Blue Quenching (for Live or Fixed Cells)
Trypan blue can be used to quench extracellular fluorescence and some intracellular autofluorescence.
-
Staining: Stain your live or fixed cells with this compound as per your protocol.
-
Prepare Trypan Blue Solution: Prepare a 0.05% solution of Trypan Blue in PBS.
-
Incubation: Just before imaging, add the Trypan Blue solution to your cells and incubate for 1-5 minutes.
-
Imaging: Image the cells immediately in the presence of Trypan Blue. Do not wash out the Trypan Blue. Note that Trypan Blue itself fluoresces in the far-red region.
Protocol 3: Photobleaching (for Fixed Cells)
This method involves exposing the sample to intense light to destroy autofluorescent molecules before staining.
-
Sample Preparation: Prepare your fixed and permeabilized cells on coverslips.
-
Photobleaching: Place the coverslips on the microscope stage and expose them to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or an LED) for an extended period (30 minutes to several hours).[15][16] The optimal time will need to be determined empirically.
-
Staining: After photobleaching, proceed with your standard staining protocol for this compound.
-
Imaging: Image the samples as usual.
Protocol 4: Spectral Unmixing Workflow
This computational technique requires a spectral confocal microscope.
-
Acquire Reference Spectra:
-
Image an unstained sample to acquire the spectral signature of the autofluorescence.
-
Image a sample stained only with this compound to acquire its reference spectrum.
-
-
Acquire Experimental Image: Image your co-labeled experimental sample across a range of emission wavelengths (a "lambda stack").[17]
-
Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of autofluorescence and this compound to each pixel in your experimental image, effectively separating the two signals.[18]
Visualized Workflows and Concepts
Caption: A generalized workflow for cell preparation, staining, and implementing various strategies to reduce autofluorescence before imaging and analysis.
Caption: A decision-making guide to help select the most appropriate method for reducing autofluorescence based on experimental conditions.
References
- 1. youtube.com [youtube.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Autofluorescence Quenching | Visikol [visikol.com]
- 4. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 18. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
Technical Support Center: Quantifying 3-C6-NBD-Cholesterol Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-C6-NBD-cholesterol. The information is designed to address common challenges encountered during the quantification of its fluorescence intensity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence intensity of this compound highly variable in my experiments?
A1: The fluorescence of the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is highly sensitive to its microenvironment. It exhibits weak fluorescence in polar, aqueous environments and becomes significantly brighter in nonpolar, hydrophobic environments such as lipid membranes[1]. This environmental sensitivity is a primary reason for variability in fluorescence intensity, as the probe may partition into different cellular compartments with varying polarities.
Q2: How closely does this compound mimic the behavior of endogenous cholesterol?
A2: While this compound is a useful analog for studying intracellular cholesterol trafficking, its behavior does not perfectly replicate that of endogenous cholesterol[2]. The presence of the NBD moiety and the C6 linker can influence its partitioning into different membrane domains[2][3]. It has shown satisfactory performance in tracking intracellular transport but may not be the ideal probe for studying cholesterol distribution within specific membrane phases[2].
Q3: What are the optimal excitation and emission wavelengths for this compound?
A3: The optimal excitation and emission wavelengths for NBD are typically around 460-485 nm and 530-540 nm, respectively[4][5]. However, it's important to note that the emission maximum can shift depending on the polarity of the solvent or its binding environment[1].
Q4: Can this compound be used for quantitative efflux assays?
A4: Yes, studies have shown that fluorescent NBD-cholesterol can be a sensitive and specific probe for cholesterol efflux assays in cell models like THP-1-derived macrophages. The results have been shown to correlate well with traditional [3H]-cholesterol efflux assays[6].
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the signal from your labeled cells, making quantification difficult.
| Potential Cause | Troubleshooting Step |
| Incomplete removal of unbound probe | Optimize washing steps after labeling. Increase the number of washes with a suitable buffer (e.g., PBS). |
| Non-specific binding to extracellular matrix | Pre-wash cells thoroughly before labeling. Consider including a blocking step with a protein like BSA. |
| Probe precipitation | Ensure the probe is fully dissolved in the delivery vehicle before adding to cells. Sonication or vortexing of the stock solution may be necessary. |
| Cellular autofluorescence | Image an unstained control sample using the same imaging parameters to determine the level of autofluorescence. This can then be subtracted from the labeled samples during image analysis. |
Issue 2: Low or No Fluorescence Signal
A weak or absent signal can prevent accurate measurement and analysis.
| Potential Cause | Troubleshooting Step |
| Inefficient probe uptake | Increase the concentration of this compound or extend the incubation time. Optimize the delivery vehicle (e.g., cyclodextrin, liposomes) for your specific cell type. |
| Photobleaching | Minimize exposure of the sample to excitation light. Use the lowest possible laser power and exposure time during imaging. Consider using an anti-fade mounting medium for fixed cells[3][7]. |
| Quenching | The NBD nitro group has inherent quenching properties[8]. Ensure that the probe concentration is within an optimal range, as self-quenching can occur at high concentrations. |
| Incorrect filter sets | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of NBD. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between experiments can undermine the reliability of your quantitative data.
| Potential Cause | Troubleshooting Step |
| Variations in cell health and density | Standardize cell seeding and culture conditions. Ensure cells are healthy and in a consistent growth phase for all experiments. |
| Inconsistent probe preparation | Prepare fresh dilutions of the this compound stock solution for each experiment. |
| Fluctuations in experimental conditions | Maintain consistent incubation times, temperatures, and washing procedures across all experiments. |
| Subjective image acquisition and analysis | Use a standardized protocol for image acquisition with fixed parameters (e.g., laser power, gain, pinhole size). Employ a consistent and unbiased method for image analysis, such as automated segmentation and intensity measurements. |
Experimental Protocols
Protocol 1: General Cell Labeling with this compound
This protocol provides a general guideline for labeling cultured cells. Optimization for specific cell types and experimental goals is recommended.
-
Preparation of Labeling Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
For cellular delivery, complex the probe with a carrier like methyl-β-cyclodextrin (MCD) or incorporate it into liposomes. A typical final concentration for labeling is 1-10 µM.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
Wash the cells twice with a warm, serum-free medium or a balanced salt solution.
-
-
Labeling:
-
Washing:
-
Remove the labeling solution and wash the cells three to five times with a cold, serum-free medium or buffer to remove any unbound probe.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~470/40 nm, Emission: ~525/50 nm).
-
To minimize photobleaching, use the lowest possible excitation intensity and exposure time.
-
Protocol 2: Cholesterol Efflux Assay using this compound
This protocol is adapted for measuring cholesterol efflux from macrophages.
-
Cell Plating and Differentiation:
-
Plate THP-1 monocytes and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
-
Labeling:
-
Label the macrophages with this compound (e.g., 5 µg/mL) in a serum-free medium for 4-6 hours[6].
-
-
Equilibration:
-
Wash the cells and incubate them in a serum-free medium for an equilibration period (e.g., 18 hours).
-
-
Efflux:
-
Induce cholesterol efflux by incubating the cells with cholesterol acceptors like HDL (High-Density Lipoprotein) or apoA-1 for a specific time (e.g., 4 hours)[6].
-
-
Quantification:
-
Collect the medium and lyse the cells.
-
Measure the fluorescence intensity in the medium and the cell lysate using a fluorescence plate reader.
-
Calculate the percentage of cholesterol efflux as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) * 100.
-
Visualizations
Caption: General experimental workflow for cell labeling and analysis.
Caption: Troubleshooting logic for common quantification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Fluorescent Cholesterol Analogs: 3-C6-NBD-Cholesterol vs. Dehydroergosterol (DHE)
For researchers, scientists, and drug development professionals navigating the complexities of cellular cholesterol dynamics, the choice of a fluorescent analog is a critical experimental decision. This guide provides an objective comparison of two commonly used fluorescent cholesterol probes: 3-C6-NBD-cholesterol and dehydroergosterol (DHE). By presenting their performance characteristics, supporting experimental data, and detailed methodologies, this document aims to facilitate an informed selection for your specific research needs.
Executive Summary
Dehydroergosterol (DHE), a naturally occurring fluorescent sterol, is widely regarded as a faithful mimic of cholesterol, closely replicating its biophysical behavior and intracellular trafficking pathways.[1][2][3] Its structural similarity to cholesterol allows it to be readily incorporated into cellular membranes and recognized by cholesterol-binding proteins.[2][4] However, DHE's intrinsic fluorescence in the ultraviolet (UV) spectrum, coupled with a low quantum yield and propensity for photobleaching, can present challenges for advanced microscopy techniques.[5]
On the other hand, this compound, a synthetic analog, features a bright and photostable NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore.[5][6] This characteristic makes it well-suited for various fluorescence microscopy applications.[7] However, the bulky NBD group can significantly alter the molecule's properties compared to native cholesterol, affecting its orientation within the membrane, partitioning into lipid domains, and potentially its metabolic fate.[8][9]
This guide will delve into a detailed comparison of these two probes, examining their performance in key experimental applications, including membrane partitioning, intracellular trafficking, and fluorescence-based assays.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative and qualitative differences between this compound and DHE based on available experimental data.
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound | Dehydroergosterol (DHE) | References |
| Structure | Cholesterol with NBD fluorophore attached to the 3β-hydroxyl group via a 6-carbon spacer. | Naturally occurring sterol with three additional double bonds and a methyl group compared to cholesterol. | [5][10][11] |
| Excitation Max (nm) | ~460 | ~324 | [4][12] |
| Emission Max (nm) | ~550 | ~375 | [4][12] |
| Quantum Yield | High | Low | [5] |
| Photostability | High | Low | [5] |
| Environmental Sensitivity | Fluorescence is sensitive to the polarity of the environment. | Fluorescence is relatively insensitive to the environment. | [8] |
Table 2: Performance in Emulating Cholesterol Behavior
| Feature | This compound | Dehydroergosterol (DHE) | References |
| Structural Mimicry | Poor; bulky NBD group alters conformation. | Excellent; closely resembles cholesterol's structure. | [3][9] |
| Membrane Orientation | Can adopt an "upside-down" orientation. | Stands upright, similar to cholesterol. | [3][8] |
| Partitioning into Liquid-Ordered (Lo) Phase | Variable; can show some preference but generally lower than DHE. | Strong preference, mimicking cholesterol's behavior in lipid rafts. | [5][8][13][14] |
| Intracellular Trafficking | Can be mistargeted; labeling patterns may not match endogenous cholesterol. | Faithfully mimics cholesterol trafficking to organelles like the ERC and TGN. | [1][8] |
| Interaction with Cholesterol-Binding Proteins | Binding can be affected by the NBD group. | Readily binds to cholesterol-binding proteins. | [2][4] |
Experimental Protocols
Analysis of Sterol Partitioning in Giant Unilamellar Vesicles (GUVs)
This protocol is used to assess the preference of fluorescent cholesterol analogs for different membrane phases, typically the liquid-ordered (Lo) and liquid-disordered (Ld) phases, which serve as models for lipid rafts.
Methodology:
-
GUV Formation: Prepare GUVs composed of a ternary lipid mixture such as DOPC:SM:Cholesterol (2:2:1 molar ratio) using the electroformation method.
-
Labeling: Add the fluorescent cholesterol analog (this compound or DHE) to the GUV suspension at a low molar percentage (e.g., 0.5 mol%).
-
Imaging: Visualize the equatorial plane of the GUVs using confocal microscopy. For this compound, use an excitation wavelength of ~488 nm and collect emission between 500-550 nm. For DHE, use a UV laser for excitation (~350 nm) and collect emission between 370-420 nm.
-
Analysis: Quantify the partitioning of the fluorescent analog into the Lo and Ld phases by measuring the fluorescence intensity in each phase. The Lo phase will appear as distinct, often circular, domains within the Ld phase.
Intracellular Cholesterol Trafficking Assay in Fibroblasts
This protocol allows for the visualization and comparison of the intracellular transport pathways of fluorescent cholesterol analogs.
Methodology:
-
Cell Culture: Plate human fibroblasts on glass-bottom dishes and culture in appropriate media.
-
Loading with Fluorescent Analog:
-
DHE: Incubate cells with DHE complexed with methyl-β-cyclodextrin (MβCD) to facilitate its delivery to the plasma membrane.[2]
-
This compound: Incubate cells with a dispersion of this compound in the culture medium.
-
-
Chase Period: After loading, wash the cells and incubate them in fresh medium for various time points to allow for intracellular trafficking.
-
Co-localization Studies: To identify the organelles to which the analogs have trafficked, co-stain the cells with organelle-specific markers (e.g., markers for the Golgi apparatus, endoplasmic reticulum, or late endosomes/lysosomes).
-
Imaging: Acquire fluorescence images using a confocal microscope with appropriate filter sets for each fluorophore.
-
Analysis: Quantify the degree of co-localization between the fluorescent cholesterol analog and the organelle markers using image analysis software.
Visualizations
Caption: Workflow for GUV partitioning analysis.
Caption: Simplified intracellular cholesterol trafficking pathways.
Caption: Model of fluorescent probe partitioning in lipid rafts.
Conclusion
The selection between this compound and DHE is contingent upon the specific experimental goals and the available instrumentation.
DHE is the superior choice when:
-
The primary objective is to study the biophysical properties and trafficking of a molecule that behaves as closely as possible to endogenous cholesterol.
-
The experimental setup is equipped for UV excitation and can accommodate its lower photostability.
This compound is a suitable alternative when:
-
High fluorescence signal and photostability are paramount for the imaging technique.
-
The research question can tolerate the potential artifacts introduced by the bulky NBD fluorophore.
-
The experiment focuses on general membrane dynamics rather than the precise mimicry of cholesterol's behavior.
Ultimately, a thorough understanding of the strengths and limitations of each probe, as outlined in this guide, is essential for the design of robust experiments and the accurate interpretation of their results in the field of cholesterol research.
References
- 1. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroergosterol as an analogue for cholesterol: why it mimics cholesterol so well-or does it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NBD-labeled cholesterol analogues in phospholipid bilayers: insights from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. The fluorescent cholesterol analog dehydroergosterol induces liquid-ordered domains in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 3-C6-NBD-Cholesterol vs. Filipin for Cellular Cholesterol Detection
For researchers in cell biology, neuroscience, and drug development, the accurate detection and visualization of cellular cholesterol is paramount. Two fluorescent probes have emerged as common tools for this purpose: the cholesterol analog 3-C6-NBD-cholesterol and the polyene antibiotic filipin. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal probe for their specific experimental needs.
This comparison guide delves into the mechanisms of action, key performance characteristics, and practical considerations for using this compound and filipin. We present a side-by-side analysis of their advantages and limitations, enabling an informed decision for your research.
At a Glance: Key Performance Characteristics
| Feature | This compound | Filipin |
| Mechanism of Action | Fluorescent cholesterol analog that incorporates into membranes and mimics cholesterol trafficking.[1] | Binds directly to unesterified (free) 3-β-hydroxysterols, including cholesterol, forming a fluorescent complex.[2] |
| Live/Fixed Cell Imaging | Suitable for live-cell imaging to study dynamic cholesterol transport.[1] | Primarily used for fixed cells due to its membrane-perturbing effects.[3] Can be used in live cells for short durations, but may inhibit endocytosis.[4] |
| Specificity | Mimics cholesterol behavior but the NBD tag can influence its properties and localization. | Binds to unesterified cholesterol but can also show affinity for other sterols and GM1 gangliosides. |
| Photostability | Susceptible to photobleaching, but generally more stable than filipin.[5] | Notoriously prone to rapid photobleaching, requiring immediate imaging after staining.[4] |
| Toxicity | Generally considered to have low cytotoxicity at working concentrations. | Can be cytotoxic and disrupts membrane integrity.[4] |
| Excitation/Emission (nm) | ~465 / 535 nm | ~340-380 / 385-470 nm |
| Quantum Yield | Low | Not well-characterized, but generally considered low. |
| Signal-to-Noise Ratio | Can provide a good signal-to-noise ratio, especially when esterified and accumulated in lipid droplets. | Signal can be strong, but rapid photobleaching can negatively impact the signal-to-noise ratio. |
Visualizing the Workflow: Cholesterol Detection Pipelines
The following diagrams illustrate the typical experimental workflows for detecting cellular cholesterol using this compound and filipin.
In-Depth Comparison
Mechanism of Action and Application
This compound is a synthetic analog of cholesterol where a nitrobenzoxadiazole (NBD) fluorophore is attached to the cholesterol molecule. This design allows it to be incorporated into cellular membranes and undergo trafficking processes similar to endogenous cholesterol.[1] Its key advantage lies in its utility for live-cell imaging , enabling researchers to visualize the dynamic movement of cholesterol between organelles in real-time. Studies have shown its effectiveness in tracking cholesterol in models of diseases like Niemann-Pick type C.[1]
Filipin , a naturally fluorescent antibiotic isolated from Streptomyces filipinensis, functions by binding directly to the 3-β-hydroxyl group of unesterified sterols, with a high affinity for cholesterol.[2] This interaction forms a fluorescent complex that can be visualized. However, this binding process can disrupt the integrity of cellular membranes, making filipin primarily suitable for staining fixed cells .[3] While some studies have reported its use in live-cell imaging for short periods, it can interfere with cellular processes like endocytosis.[4]
Photostability and Imaging Considerations
A significant drawback of filipin is its extreme sensitivity to photobleaching.[4] The fluorescence of the filipin-cholesterol complex diminishes rapidly upon exposure to excitation light, necessitating immediate imaging after staining and limiting the ability to perform time-lapse experiments or extensive z-stacking.
This compound , while also susceptible to photobleaching, is generally considered more robust than filipin.[5] This allows for more extended imaging sessions and the acquisition of more complex datasets in live-cell experiments. However, it is important to note that the NBD fluorophore itself has a relatively low quantum yield.[5]
Specificity and Potential Artifacts
While filipin is widely used as a marker for unesterified cholesterol, it is not entirely specific. It can also bind to other 3-β-hydroxysterols and has been shown to interact with the GM1 ganglioside, which could lead to confounding results in certain cell types or disease models.
The specificity of This compound relies on its ability to mimic the behavior of endogenous cholesterol. However, the presence of the bulky NBD fluorophore can alter its physicochemical properties, potentially affecting its partitioning into different membrane domains and its interaction with cholesterol-binding proteins. This can lead to a distribution that does not perfectly replicate that of native cholesterol.
Toxicity
Filipin exhibits cytotoxicity, primarily due to its membrane-disrupting properties.[4] This is a major reason for its predominant use in fixed-cell applications. In contrast, This compound is generally considered to have low toxicity at the concentrations typically used for live-cell imaging, allowing for the study of cellular processes over extended periods without significant adverse effects on cell health.
Experimental Protocols
Below are detailed protocols for staining cells with this compound and filipin.
Protocol 1: this compound Staining for Live-Cell Imaging
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in cell culture medium to a final working concentration (typically 1-5 µg/mL). Vortex briefly to mix.
-
Cell Labeling: Remove the culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells at 37°C for a specified period (e.g., 30 minutes to 4 hours), depending on the experimental goals. For trafficking studies, a shorter incubation time followed by a chase period in probe-free medium may be appropriate.
-
Washing: After incubation, aspirate the staining solution and wash the cells three times with pre-warmed PBS or probe-free culture medium to remove unincorporated probe.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation/Emission: ~465/535 nm). Confocal microscopy is recommended for optimal resolution of subcellular structures.
Protocol 2: Filipin Staining for Fixed Cells
Materials:
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO, protect from light)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
PBS
-
Cells cultured on coverslips
Procedure:
-
Cell Fixation: Wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 30-60 minutes at room temperature.
-
Quenching: Aspirate the PFA and wash the cells three times with PBS. Quench the unreacted PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Prepare Staining Solution: Freshly prepare the filipin staining solution by diluting the stock solution to a final concentration of 50 µg/mL in PBS. Protect the solution from light.
-
Staining: Incubate the fixed cells with the filipin staining solution for 1-2 hours at room temperature in the dark.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS.
-
Imaging: Mount the coverslips on a slide with a drop of PBS. Image the cells immediately using a fluorescence microscope with a UV filter set (Excitation/Emission: ~340-380/385-470 nm). Due to rapid photobleaching, minimize exposure to light.
Conclusion and Recommendations
The choice between this compound and filipin for cholesterol detection hinges on the specific research question and experimental design.
Choose this compound for:
-
Live-cell imaging of cholesterol trafficking and dynamics.
-
Experiments requiring longer imaging times .
-
Studies where preserving membrane integrity is crucial.
Choose filipin for:
-
Detecting unesterified cholesterol in fixed cells .
-
Qualitative or semi-quantitative assessment of cholesterol accumulation .
-
When a direct binding probe for free cholesterol is preferred over a metabolic analog.
For researchers investigating the dynamic aspects of cholesterol metabolism and transport, this compound offers a powerful tool for live-cell imaging. However, for endpoint assays in fixed cells to visualize the distribution of unesterified cholesterol, filipin remains a widely used, albeit photolabile, option. Careful consideration of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to generate reliable and insightful data on the intricate role of cholesterol in cellular function and disease.
References
- 1. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of 3-C6-NBD-Cholesterol Data with Mass Spectrometry
For researchers, scientists, and drug development professionals studying cholesterol trafficking and localization, the choice of analytical methodology is critical. This guide provides a detailed comparison between the use of the fluorescent cholesterol analog, 3-C6-NBD-cholesterol, and mass spectrometry-based techniques for cholesterol analysis. While direct cross-validation studies are not extensively documented, this guide synthesizes available data to offer a comprehensive performance comparison, complete with experimental protocols and data visualization.
Performance Comparison: this compound vs. Mass Spectrometry
The use of this compound offers a dynamic, real-time visualization of cholesterol movement within living cells, a capability not afforded by mass spectrometry. However, a significant consideration is that the addition of the NBD fluorophore can alter the physicochemical properties of the cholesterol molecule, potentially leading to behavior that does not perfectly mimic that of native cholesterol.[1][2][3] Mass spectrometry, conversely, provides highly accurate and sensitive quantification of endogenous, unlabeled cholesterol and its metabolites, serving as a "gold standard" for cholesterol measurement.[4]
A key area of comparison is the partitioning of these molecules into different membrane domains. The following table summarizes the partitioning coefficient (%Lo) of this compound in model membranes, providing an indication of its preference for ordered lipid domains.
| Fluorescent Analog | GUVs (DOPC:SM:Chol) %Lo | GPMVs (RBL-2H3) %Lo |
| This compound | 25.1 ± 3.4 | 43.1 ± 1.8 |
| Reference: Filipin III (binds cholesterol) | 78.9 ± 1.5 | 73.1 ± 2.6 |
| Data adapted from a comparative study on fluorescent cholesterol analogs.[1] GUVs (Giant Unilamellar Vesicles) and GPMVs (Giant Plasma Membrane Vesicles) are model membrane systems. %Lo indicates the percentage of the probe found in the liquid-ordered (Lo) phase. |
This data suggests that while this compound shows some preference for ordered domains, it is less pronounced than that of a probe that directly binds to cholesterol. This highlights the potential for the NBD tag to influence membrane partitioning. Mass spectrometry, while not providing this specific measure of partitioning in live cells, can provide precise quantification of total cholesterol in isolated membrane fractions.
Experimental Methodologies
To facilitate a direct comparison, detailed protocols for both fluorescence microscopy of this compound and mass spectrometric analysis of cholesterol are presented below.
Protocol 1: Cellular Labeling and Fluorescence Microscopy with this compound
This protocol outlines the steps for labeling adherent mammalian cells with this compound and visualizing its uptake and distribution using confocal microscopy.[5][6]
Materials:
-
Adherent mammalian cells (e.g., C2C12, fibroblasts) cultured on glass-bottom dishes.
-
This compound stock solution (in ethanol or DMSO).
-
Cell culture medium.
-
BSA (Bovine Serum Albumin) solution for back-exchange.
-
Confocal microscope with appropriate filter sets for NBD (Excitation ~488 nm, Emission ~540 nm).[7]
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Probe Preparation: Prepare a working solution of this compound in cell culture medium. The final concentration may need to be optimized but is often in the range of 1 µg/mL.[7]
-
Cell Labeling: Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for a desired period (e.g., 30-120 minutes) at 37°C to allow for internalization of the fluorescent cholesterol analog.[7]
-
Washing: Gently wash the cells with fresh, pre-warmed medium or a suitable buffer to remove excess probe from the extracellular environment.
-
Back-Exchange (Optional): To specifically visualize internalized this compound, a back-exchange step can be performed by incubating the cells with a BSA solution to remove the probe from the plasma membrane.[6]
-
Imaging: Immediately visualize the cells using a confocal microscope. Acquire images using appropriate laser lines and emission filters for NBD fluorescence.
Protocol 2: Cholesterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general procedure for the extraction of total cholesterol from cultured cells and subsequent quantification by GC-MS.[4][8][9][10][11]
Materials:
-
Cultured cells.
-
Solvents for lipid extraction (e.g., chloroform, methanol, hexane).[9][11]
-
Internal standard (e.g., deuterated cholesterol like cholesterol-d7).[4][9]
-
Reagents for saponification (e.g., methanolic KOH or NaOH).[10][11]
-
Derivatization agent (e.g., BSTFA - bis(trimethylsilyl)trifluoroacetamide).[4]
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization, followed by washing to remove medium components.
-
Lipid Extraction:
-
Homogenize the cell pellet in a solvent mixture such as chloroform:methanol.[9]
-
Add the internal standard (e.g., cholesterol-d7) at a known concentration.[4][9]
-
Perform a phase separation by adding chloroform and water, then collect the lower organic phase containing the lipids.[9]
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification (to hydrolyze cholesteryl esters to free cholesterol):
-
Derivatization:
-
Dry the extracted cholesterol and add a derivatizing agent like BSTFA to create a more volatile trimethylsilyl (TMS) ether of cholesterol.[4]
-
Incubate to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The cholesterol-TMS ether is separated on the gas chromatography column and then detected by the mass spectrometer.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[4]
-
Visualization of Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the experimental workflows for both this compound analysis and mass spectrometry.
Concluding Remarks
The choice between this compound and mass spectrometry depends heavily on the specific research question. For dynamic, qualitative, or semi-quantitative studies of cholesterol trafficking in living cells, this compound is a powerful tool, provided its potential to differ from native cholesterol is acknowledged. For precise, quantitative analysis of total cholesterol and its metabolites in a sample, mass spectrometry remains the definitive method. Ideally, these techniques can be used in a complementary fashion, with fluorescence microscopy providing spatial and temporal context, and mass spectrometry offering accurate quantitative validation.
References
- 1. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. — Department of Oncology [oncology.ox.ac.uk]
- 3. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to NBD-Labeled Lipids and Their Alternatives in Cellular Assays
For researchers, scientists, and drug development professionals, the accurate visualization of lipid dynamics is fundamental to unraveling complex cellular processes. Nitrobenzoxadiazole (NBD)-labeled lipids have historically been a workhorse in the field. However, a growing body of evidence highlights their inherent limitations, which can lead to experimental artifacts and misinterpretation of data. This guide provides an objective comparison of NBD-labeled lipids with superior alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal fluorescent lipid probe for their studies.
The choice of a fluorescent label for lipids is a critical decision that can profoundly impact the outcome and interpretation of cellular assays. While NBD-labeled lipids are widely commercially available, their photophysical and biochemical properties often fall short in demanding live-cell imaging applications. Key limitations include low photostability, environmental sensitivity of their fluorescence, and the potential to alter the metabolic fate and distribution of the lipid to which they are attached.[1][2]
This guide will delve into these limitations and present a comparative analysis with alternative fluorophores, primarily focusing on the BODIPY and Rhodamine families of dyes.
Quantitative Performance Metrics: A Side-by-Side Comparison
The selection of a fluorescent probe should be guided by its photophysical properties. The following table summarizes key performance indicators for NBD-labeled lipids and their common alternatives.
| Property | NBD-PE | BODIPY FL-Sphingomyelin | Lissamine Rhodamine B-PE |
| Excitation Max (nm) | ~463 | ~505 | ~560 |
| Emission Max (nm) | ~536 | ~511 | ~580-583 |
| Quantum Yield (Φ) in membranes | ~0.32[3] | ~0.9[3] | ~0.31-0.7 (solvent dependent)[3] |
| Photostability | Moderate[1][3] | High[1][3] | High[3] |
| Environmental Sensitivity | High (fluorescence is sensitive to solvent polarity)[1][3] | Low (fluorescence is relatively insensitive to solvent polarity and pH)[3] | Moderate[3] |
| Molecular Size | Relatively small[3] | Relatively small[3] | Larger[3] |
| Perturbation to Lipid Behavior | Can alter metabolic pathways and membrane properties.[4] | Generally considered less perturbative than NBD.[5] | The larger size can potentially perturb membrane structure. |
Delving Deeper: The Limitations of NBD-Labeled Lipids
Photostability and Quantum Yield
NBD-labeled lipids exhibit moderate photostability and a significantly lower quantum yield compared to alternatives like BODIPY.[3] This translates to a weaker fluorescent signal that diminishes rapidly under continuous illumination, limiting their use in long-term time-lapse imaging and single-molecule tracking experiments. In contrast, BODIPY dyes are renowned for their high quantum yields (often approaching 1.0) and excellent photostability, providing a bright and stable signal for demanding imaging applications.[3]
Environmental Sensitivity
The fluorescence of the NBD fluorophore is highly sensitive to the polarity of its local environment.[1][3] While this property can be exploited to probe membrane polarity, it is often a significant drawback in localization studies. Changes in fluorescence intensity may not solely reflect the concentration of the lipid but could be due to variations in the local environment, leading to potential artifacts. BODIPY dyes, on the other hand, are largely insensitive to environmental polarity and pH, ensuring a more reliable and quantifiable signal.[3]
Alteration of Lipid Metabolism and Trafficking
A critical limitation of NBD-labeled lipids is their potential to alter the natural metabolic pathways and intracellular trafficking of the lipids they are designed to trace. The NBD moiety can be recognized differently by enzymes and transport proteins compared to a natural acyl chain. For instance, NBD-labeled phosphatidylserine has been shown to have altered transport kinetics.[1] Furthermore, some NBD-lipid analogs can be actively metabolized at the cell surface, leading to the release of the NBD-fatty acid and complicating the interpretation of internalization studies.[1][4] Exogenously added NBD-labeled lipids, including NBD-PA, NBD-PC, NBD-PS, and NBD-cholesterol, often end up in lysosomes, which may not represent the true subcellular localization of their endogenous counterparts.[6]
Experimental Protocols: Methodologies for Key Cellular Assays
To illustrate the practical implications of these differences, detailed protocols for three common cellular assays are provided below, highlighting the advantages of using alternative probes.
Experiment 1: Lipid Droplet Staining
Objective: To visualize and quantify neutral lipid droplets in cultured mammalian cells.
Comparison: This protocol compares the use of a generic NBD-labeled fatty acid with the superior BODIPY 493/503 dye for lipid droplet staining.
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., HeLa or 3T3-L1) on glass-bottom dishes and culture to 70-80% confluency. For induction of lipid droplets, cells can be treated with oleic acid complexed to BSA.[7]
-
Probe Preparation:
-
BODIPY 493/503: Prepare a 1 mg/mL stock solution in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1-2 µM in pre-warmed phosphate-buffered saline (PBS).[2][8]
-
NBD-labeled fatty acid: Prepare a stock solution in ethanol or DMSO. Dilute to a final concentration, which needs to be empirically determined but is typically higher than for BODIPY due to lower quantum yield.
-
-
Staining:
-
Wash cells twice with warm PBS.
-
Incubate cells with the staining solution (BODIPY 493/503 or NBD-fatty acid) for 15-30 minutes at 37°C, protected from light.[2]
-
-
Washing: Wash cells three times with warm PBS to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (for BODIPY 493/503: excitation ~493 nm, emission ~503 nm; for NBD: excitation ~463 nm, emission ~536 nm).
-
Data Analysis: Quantify lipid droplet number, size, and intensity using image analysis software.
Expected Outcome: Cells stained with BODIPY 493/503 will exhibit bright, specific staining of lipid droplets with low background fluorescence.[9] In contrast, NBD-labeled fatty acids may show weaker, more diffuse staining with higher background, and potential localization to other membranes.
Experiment 2: Lipid Uptake and Trafficking
Objective: To monitor the internalization and subsequent intracellular trafficking of a fluorescently labeled lipid analog in living cells.
Comparison: This protocol outlines a general method for lipid uptake assays and discusses the advantages of using BODIPY-labeled lipids over NBD-lipids for tracking studies.
Methodology:
-
Cell Preparation: Culture adherent mammalian cells on glass-bottom dishes suitable for live-cell imaging.
-
Probe-BSA Complex Preparation:
-
To facilitate delivery to cells, complex the fluorescent lipid (e.g., BODIPY FL C5-Ceramide or NBD C6-Ceramide) to defatted bovine serum albumin (BSA).[10]
-
Briefly, a stock solution of the lipid in an organic solvent is injected into a BSA solution in serum-free medium while vortexing.
-
-
Labeling:
-
Incubate the cells with the fluorescent lipid-BSA complex in serum-free medium for a defined period (e.g., 30 minutes) at a low temperature (e.g., 4°C) to allow for insertion into the plasma membrane while minimizing endocytosis.
-
Wash the cells thoroughly with cold medium to remove unbound probe.
-
-
Trafficking:
-
To initiate trafficking, warm the cells to 37°C and image over time using a live-cell imaging system.
-
To distinguish internalized lipids from those remaining on the plasma membrane, a back-exchange with BSA can be performed. Incubate the cells with a high concentration of defatted BSA in medium for a short period to extract the fluorescent lipids from the outer leaflet of the plasma membrane.[1][11]
-
-
Imaging and Analysis: Acquire images at different time points to track the localization of the fluorescent lipid to various organelles.
Expected Outcome: BODIPY-labeled lipids will provide a brighter and more photostable signal, allowing for longer and more detailed tracking of lipid transport pathways compared to their NBD counterparts. The lower environmental sensitivity of BODIPY ensures that observed changes in fluorescence intensity more accurately reflect lipid concentration.
Experiment 3: Membrane Fusion Assay using FRET
Objective: To monitor the mixing of lipids between two distinct vesicle populations as an indicator of membrane fusion.
Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (NBD-PE) and an acceptor fluorophore (Lissamine Rhodamine B-PE) incorporated into the same vesicle population. Upon fusion with an unlabeled vesicle population, the surface density of the probes decreases, leading to a decrease in FRET efficiency, which can be measured as an increase in donor fluorescence.[12][13]
Methodology:
-
Vesicle Preparation:
-
Labeled Vesicles: Prepare small unilamellar vesicles (SUVs) containing the desired lipid composition along with a FRET pair, typically 1 mol% NBD-PE (donor) and 1 mol% Rhodamine-PE (acceptor).[14]
-
Unlabeled Vesicles: Prepare SUVs with the same lipid composition but without the fluorescent probes.
-
-
Fusion Reaction:
-
Mix the labeled and unlabeled vesicle populations in a fluorometer cuvette.
-
Induce fusion using a fusogen (e.g., polyethylene glycol (PEG) or calcium for vesicles containing anionic lipids).
-
-
Data Acquisition:
-
Monitor the fluorescence intensity of the NBD donor at its emission maximum (~536 nm) while exciting at its excitation maximum (~463 nm).
-
An increase in NBD fluorescence over time indicates lipid mixing and, therefore, membrane fusion.
-
-
Data Normalization: The maximum fluorescence is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and eliminate FRET. The initial fluorescence is the baseline before the addition of the fusogen. The extent of fusion is expressed as a percentage of the maximum fluorescence change.
Limitations and Alternatives: While the NBD-Rhodamine FRET pair is classic for this assay, the bulky headgroup of Rhodamine-PE can potentially hinder the fusion process.[15] A newer assay using acyl chain-labeled BODIPY probes (BODIPY500-PC as donor and BODIPY530-PE as acceptor) has been shown to report faster lipid mixing rates, suggesting it may be a less perturbative alternative.[15]
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: A generalized workflow for cellular assays using fluorescent lipid probes.
Caption: Differential metabolism of NBD- and BODIPY-ceramide in the sphingolipid pathway.
Conclusion: Making an Informed Choice
The selection of a fluorescent lipid analog is not a trivial matter. While NBD-labeled lipids have contributed to our understanding of lipid biology, their limitations, particularly in the context of live-cell imaging and metabolic studies, are significant. The environmental sensitivity, moderate photostability, and potential for metabolic alteration of NBD probes can introduce artifacts that obscure the true biological processes under investigation.
For most applications, especially those requiring long-term imaging, high sensitivity, and faithful tracking of lipid metabolism and transport, BODIPY-based probes offer a superior alternative. Their high quantum yield, photostability, and relative inertness to environmental changes provide a more robust and reliable platform for visualizing lipid dynamics. By carefully considering the photophysical and biochemical properties of the available fluorescent lipid probes, researchers can enhance the accuracy and impact of their cellular studies.
References
- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]
- 12. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. mpikg.mpg.de [mpikg.mpg.de]
- 14. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Cholesterol Analogs: A Comparative Analysis
For researchers in cell biology, neuroscience, and drug development, the visualization of cholesterol trafficking and localization is paramount to understanding cellular function and disease. This guide provides a comparative analysis of common fluorescent cholesterol analogs, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Cholesterol, a critical component of cellular membranes, plays a vital role in membrane fluidity, signal transduction, and the formation of lipid rafts. Its dysregulation is implicated in numerous diseases, including Niemann-Pick Type C (NPC) disease and atherosclerosis. Fluorescent cholesterol analogs are indispensable tools for studying the dynamic processes of cholesterol transport and its distribution within cellular compartments. However, the choice of analog is not trivial, as the attached fluorophore can influence the molecule's biophysical properties and its trafficking behavior. This guide compares the most widely used fluorescent cholesterol analogs: the intrinsically fluorescent sterols, dehydroergosterol (DHE) and cholestatrienol (CTL), and the extrinsically labeled analogs, NBD-cholesterol and BODIPY-cholesterol.
Performance Comparison of Fluorescent Cholesterol Analogs
The ideal fluorescent cholesterol analog should faithfully mimic the behavior of endogenous cholesterol while providing a bright and stable fluorescent signal. The following table summarizes the key photophysical and performance characteristics of the most common analogs to facilitate an informed selection.
| Feature | Dehydroergosterol (DHE) & Cholestatrienol (CTL) | NBD-Cholesterol | BODIPY-Cholesterol |
| Excitation Max (nm) | ~324-325[1] | ~472[2] | ~505[3] |
| Emission Max (nm) | ~375[1] | ~540[2] | ~515[3] |
| Quantum Yield | Low[4][5] | Moderate, environmentally sensitive[6] | High (approaching 1.0 in some environments)[3][7][8] |
| Photostability | Low (prone to photobleaching)[5][9] | Moderate[6] | High[10] |
| Structural Mimicry | Excellent (minimal structural perturbation)[5] | Poor (bulky fluorophore)[5] | Moderate (less polar fluorophore than NBD)[10] |
| Advantages | - Best mimics of native cholesterol behavior.- Useful for studying protein-cholesterol interactions. | - Bright fluorescent signal.- Some variants are suitable for trafficking studies.[5] | - Very bright and photostable.- Less environmentally sensitive fluorescence than NBD.- Suitable for long-term live-cell imaging.[10] |
| Disadvantages | - Low quantum yield and poor photostability limit imaging applications.- UV excitation can cause photodamage to cells.[5] | - The bulky, polar NBD group can alter localization and trafficking.- Fluorescence is sensitive to the local environment.[3] | - The fluorophore can still influence behavior compared to native cholesterol. |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for cell labeling and imaging using the discussed fluorescent cholesterol analogs.
General Cell Culture and Preparation
-
Cell Lines: Human fibroblast cell lines (e.g., from healthy donors and NPC1 patients) are commonly used for studying cholesterol trafficking.
-
Culture Conditions: Cells should be cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Imaging: For microscopy, seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.
Labeling Protocol for NBD-Cholesterol and BODIPY-Cholesterol
-
Preparation of Labeling Solution:
-
Prepare a stock solution of NBD-cholesterol or BODIPY-cholesterol in a suitable organic solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, dilute the stock solution in a serum-free culture medium to the final working concentration (typically 1-5 µg/mL). To enhance solubility, the fluorescent cholesterol can be complexed with cyclodextrin.
-
-
Cell Labeling:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Remove the PBS and add the labeling solution to the cells.
-
Incubate the cells at 37°C for a specified period (e.g., 30 minutes to 4 hours, depending on the experimental goals).
-
-
Washing:
-
After incubation, remove the labeling solution.
-
Wash the cells three times with cold PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free) to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore (see table above).
-
Labeling Protocol for Dehydroergosterol (DHE)
-
Preparation of DHE-Cyclodextrin Complexes:
-
Due to its low aqueous solubility, DHE is typically delivered to cells complexed with methyl-β-cyclodextrin (MβCD).
-
Prepare a stock solution of DHE in ethanol.
-
Prepare a solution of MβCD in serum-free medium.
-
Add the DHE stock solution to the MβCD solution while vortexing to form the DHE/MβCD complex.
-
-
Cell Labeling:
-
Wash the cells once with PBS.
-
Add the DHE/MβCD complex solution to the cells.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh imaging medium.
-
Image the cells using a fluorescence microscope equipped with a UV excitation source and appropriate emission filters. Due to the rapid photobleaching of DHE, it is crucial to minimize exposure to the excitation light.[9]
-
Visualization of Cholesterol Trafficking Pathways
To illustrate a key application of these fluorescent analogs, the following diagrams depict the cholesterol trafficking pathway and its disruption in Niemann-Pick Type C disease.
Caption: Normal intracellular cholesterol trafficking pathway.
Caption: Disrupted cholesterol trafficking in Niemann-Pick Type C disease.
In NPC disease, mutations in the NPC1 or NPC2 genes lead to a defective transport of cholesterol out of the late endosomes/lysosomes.[11] This results in the accumulation of unesterified cholesterol within these organelles, a hallmark of the disease that can be visualized using fluorescent cholesterol analogs. The choice of analog for such studies is critical; for instance, some NBD-cholesterol derivatives have been shown to be more suitable for reporting on intracellular trafficking defects in NPC cells than other analogs.[5]
Conclusion
The selection of a fluorescent cholesterol analog is a critical decision that will significantly impact the outcome and interpretation of experimental results. Intrinsically fluorescent sterols like DHE and CTL offer the highest fidelity in mimicking endogenous cholesterol but are hampered by their photophysical properties. For applications requiring high brightness and photostability, such as long-term live-cell imaging, BODIPY-cholesterol is an excellent choice, although potential artifacts due to the fluorophore tag must be considered. NBD-cholesterol provides a bright signal but its trafficking can be significantly altered by the bulky fluorophore. Researchers should carefully consider the specific requirements of their experimental system and the inherent trade-offs of each analog to make an informed choice. This guide provides the necessary data and protocols to facilitate this selection process and to promote the generation of reliable and reproducible data in the study of cellular cholesterol dynamics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BODIPY | AAT Bioquest [aatbio.com]
- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NPC1 - Wikipedia [en.wikipedia.org]
3-C6-NBD-Cholesterol: An Unreliable Tracer for NPC1L1-Mediated Cholesterol Absorption
For researchers in lipid biology and drug development, the selection of appropriate molecular probes is paramount for elucidating the mechanisms of cholesterol absorption. While fluorescent analogs of cholesterol offer a safer and often more convenient alternative to radiolabeled compounds, their structural modifications can significantly alter their biological behavior. This guide provides a comparative analysis of 3-C6-NBD-cholesterol and other common cholesterol tracers, with a focus on their utility in studying the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key mediator of intestinal cholesterol uptake.
Evidence from multiple studies demonstrates that this compound is not a suitable tool for investigating the NPC1L1-dependent cholesterol absorption pathway. Experimental data reveals that the absorption of this fluorescent cholesterol analog is independent of NPC1L1 activity and is not inhibited by ezetimibe, a potent NPC1L1 inhibitor. In contrast, radiolabeled cholesterol, such as [3H]cholesterol or [14C]cholesterol, serves as a reliable tracer for this specific pathway.
Comparative Analysis of Cholesterol Tracers
The differential handling of this compound and radiolabeled cholesterol by the intestinal absorption machinery is highlighted in studies utilizing NPC1L1 knockout (Npc1l1-/-) mice and the NPC1L1 inhibitor, ezetimibe. While the absorption of radiolabeled cholesterol is markedly diminished in the absence or inhibition of NPC1L1, the uptake of NBD-cholesterol remains largely unchanged, indicating its reliance on an alternative, NPC1L1-independent mechanism.[1][2][3]
| Cholesterol Tracer | Wild-Type (Npc1l1+/+) | NPC1L1 Knockout (Npc1l1-/-) | Ezetimibe-Treated Wild-Type | Suitability for NPC1L1 Studies |
| [14C]Cholesterol | High Absorption | Significantly Reduced Absorption | Significantly Reduced Absorption | High |
| This compound | Absorbed | Absorption Similar to Wild-Type | Absorption Similar to Wild-Type | Low / Not Recommended |
Table 1: Comparison of [14C]Cholesterol and this compound absorption in different mouse models. Data synthesized from published studies.[4]
Experimental Methodologies
To accurately assess NPC1L1-mediated cholesterol absorption, it is crucial to employ appropriate experimental protocols. The following methodologies are standard in the field for in vivo mouse studies.
Protocol for In Vivo Cholesterol Absorption Assay Using Radiolabeled Cholesterol
-
Animal Model: Wild-type and Npc1l1-/- mice are typically used. For inhibitor studies, wild-type mice are treated with ezetimibe.
-
Tracer Administration: Mice are orally gavaged with a lipid emulsion (e.g., corn oil or olive oil) containing a known amount of radiolabeled cholesterol (e.g., [14C]cholesterol or [3H]cholesterol) and a non-absorbable marker (e.g., [3H]sitosterol).
-
Sample Collection: Feces are collected for 48-72 hours post-gavage. Blood samples can also be collected to measure plasma radioactivity.
-
Quantification: The amount of radiolabel in the feces and plasma is determined by scintillation counting.
-
Calculation of Absorption: The percentage of cholesterol absorbed is calculated using the dual-isotope ratio method, which corrects for transit time and incomplete fecal collection. The formula is: % Absorption = 100 x (1 - (Fecal [14C]/[3H]) / (Dosed [14C]/[3H])).[5]
Protocol for In Vivo Absorption Assay Using this compound
-
Animal Model: Similar to the radiolabeled cholesterol assay, wild-type and Npc1l1-/- mice can be used.
-
Tracer Administration: Mice are orally gavaged with a lipid emulsion containing this compound.
-
Sample Collection: Blood is collected at specified time points post-gavage.
-
Quantification: Plasma is extracted, and the fluorescence of NBD-cholesterol is measured using a fluorometer. A standard curve is used to determine the concentration.[2]
Visualizing Cholesterol Absorption Pathways
The distinct routes of absorption for radiolabeled cholesterol and this compound can be conceptually visualized. NPC1L1-mediated uptake is a key step in the primary pathway for dietary cholesterol, while NBD-cholesterol appears to bypass this gatekeeper.
Conclusion
The available evidence strongly indicates that this compound is not a reliable probe for studying NPC1L1-mediated cholesterol absorption. Its uptake occurs through a mechanism independent of NPC1L1, making it unsuitable for assessing the efficacy of NPC1L1 inhibitors or for investigating the function of this specific transporter. For accurate and translatable results in the study of NPC1L1, radiolabeled cholesterol remains the gold standard. Researchers should exercise caution when interpreting data from studies utilizing fluorescent cholesterol analogs and should validate their findings with established methods.
References
- 1. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Cholesterol: A Comparative Guide to 3-C6-NBD-Cholesterol Fluorescence and Biochemical Assays
For researchers, scientists, and drug development professionals navigating the complexities of cellular cholesterol measurement, choosing the right analytical tool is paramount. This guide provides a comprehensive comparison between the fluorescent probe 3-C6-NBD-cholesterol and traditional biochemical cholesterol assays, offering insights into their respective principles, protocols, and data correlation to aid in the selection of the most suitable method for your research needs.
This guide delves into the methodologies of both approaches, presenting a side-by-side analysis of their experimental workflows. Quantitative data from correlational studies are summarized, and detailed protocols for both techniques are provided to ensure replicability. Furthermore, visual diagrams generated using the DOT language illustrate the core principles and workflows, facilitating a deeper understanding of these cholesterol quantification methods.
At a Glance: Comparing Cholesterol Quantification Methods
The following table summarizes the key characteristics of this compound fluorescence and biochemical cholesterol assays, providing a clear overview of their capabilities and limitations.
| Feature | This compound Fluorescence | Biochemical Cholesterol Assays (Colorimetric/Fluorometric) |
| Principle | Incorporation of a fluorescent cholesterol analog into cellular membranes and organelles, with fluorescence intensity proportional to its concentration. | Enzymatic reactions that break down cholesterol and cholesteryl esters, producing a detectable colorimetric or fluorescent signal. |
| Measurement | Relative or semi-quantitative measurement of cholesterol uptake, trafficking, and distribution within live or fixed cells. | Quantitative measurement of total cholesterol (free and esterified) in cell lysates, plasma, serum, and tissue extracts. |
| Throughput | High-throughput screening (HTS) compatible, suitable for rapid analysis of large numbers of samples. | Moderate to high-throughput, compatible with 96-well plate formats. |
| Spatial Resolution | Provides subcellular localization and dynamic tracking of the cholesterol analog. | No spatial information; provides a bulk measurement of cholesterol in the entire sample. |
| Correlation | Fluorescence intensity can be correlated with cholesterol levels, particularly in cholesterol efflux studies where it shows a strong correlation with radiolabeled cholesterol methods.[1] | Considered a gold standard for quantitative cholesterol measurement. |
| Sample Type | Live or fixed cells. | Cell lysates, plasma, serum, tissue extracts.[2][3][4][5] |
| Advantages | Enables live-cell imaging, provides spatial and temporal information on cholesterol dynamics, suitable for HTS.[6][7] | Highly quantitative, well-established, and widely available in kit format. |
| Limitations | The fluorescent tag may alter the behavior of the cholesterol analog compared to endogenous cholesterol.[8][9] Potential for environmental sensitivity of the fluorophore affecting quantification.[10] | Destructive to cells, provides no information on subcellular distribution. |
Visualizing the Methodologies
To better understand the experimental processes, the following diagrams illustrate the workflows for both this compound fluorescence analysis and a typical biochemical cholesterol assay.
Delving into the Details: Experimental Protocols
For accurate and reproducible results, detailed experimental protocols are essential. The following sections provide standardized procedures for both this compound fluorescence assays and a common type of biochemical cholesterol assay.
Protocol 1: this compound Fluorescence Assay for Cholesterol Efflux
This protocol is adapted for studying cholesterol efflux from macrophages, a common application for this fluorescent probe.
Materials:
-
This compound (stored in a solvent like ethanol)
-
Mammalian cells (e.g., THP-1 derived macrophages)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well black, clear bottom for fluorescence measurements)
-
Cholesterol acceptors (e.g., HDL, apoA-1)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere and differentiate (if necessary) overnight.
-
Loading with this compound:
-
Prepare a loading medium containing this compound at a final concentration of 1-5 µg/mL in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the loading medium to the cells and incubate for 1-4 hours at 37°C, protected from light. The optimal loading time should be determined empirically.[1]
-
-
Equilibration:
-
After loading, wash the cells twice with warm PBS to remove excess probe.
-
Add fresh serum-free medium and incubate for another 1-2 hours to allow for equilibration of the probe within the cellular membranes.
-
-
Cholesterol Efflux:
-
Remove the equilibration medium and wash the cells once with PBS.
-
Add medium containing the cholesterol acceptors (e.g., HDL, apoA-1) or control medium (without acceptors) to the respective wells.
-
Incubate for a specified time course (e.g., 1, 4, 8, 24 hours) at 37°C.
-
-
Fluorescence Measurement:
-
For efflux into the medium: At the end of the incubation, carefully collect the supernatant (medium) from each well.
-
For remaining cellular fluorescence: Lyse the cells in each well with a suitable lysis buffer.
-
Measure the fluorescence of the supernatant and/or the cell lysate using a fluorescence plate reader with appropriate excitation and emission wavelengths for NBD (typically Ex/Em = 460/535 nm).
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) x 100%.
-
A strong correlation has been demonstrated between NBD-cholesterol efflux and [3H]-cholesterol efflux (R² > 0.8).[1]
-
Protocol 2: Enzymatic Biochemical Cholesterol Assay (Colorimetric/Fluorometric)
This protocol provides a general overview of commercially available cholesterol assay kits.[2][3][4][5]
Materials:
-
Commercial cholesterol assay kit (containing cholesterol esterase, cholesterol oxidase, a probe, and a cholesterol standard)
-
Cell or tissue samples
-
Lysis buffer (often provided in the kit or a standard RIPA buffer)
-
96-well clear or black plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Sample Preparation:
-
Cells: Harvest and wash cells, then lyse them in an appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Tissues: Homogenize the tissue sample in the lysis buffer and centrifuge to clarify the lysate.
-
Serum/Plasma: Samples can often be used directly after appropriate dilution as recommended by the kit manufacturer.[3][5]
-
-
Standard Curve Preparation:
-
Prepare a series of cholesterol standards by diluting the provided stock solution to known concentrations. This will be used to quantify the cholesterol in the samples.
-
-
Assay Reaction:
-
Add a small volume of the prepared samples and standards to the wells of a 96-well plate.
-
Prepare a reaction mix according to the kit's instructions. This mix typically contains cholesterol esterase (to hydrolyze cholesteryl esters to free cholesterol), cholesterol oxidase (to oxidize cholesterol, producing hydrogen peroxide), and a probe that reacts with hydrogen peroxide to generate a colorimetric or fluorescent signal.
-
Add the reaction mix to all wells containing samples and standards.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection:
-
Measure the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/590 nm for fluorometric assays) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve (absorbance/fluorescence vs. cholesterol concentration).
-
Determine the cholesterol concentration in the samples by interpolating their absorbance/fluorescence values on the standard curve.
-
Concluding Remarks
The choice between this compound fluorescence and biochemical assays hinges on the specific research question. For studies requiring visualization of cholesterol trafficking, subcellular localization, and high-throughput screening of cholesterol efflux modulators, this compound is a powerful tool. Its ability to be used in live cells provides invaluable insights into the dynamic nature of cholesterol metabolism.
Conversely, when precise quantification of total cholesterol in a sample is the primary objective, biochemical assays are the method of choice. Their high accuracy and well-established protocols make them the gold standard for determining absolute cholesterol concentrations in a variety of biological samples.
For a comprehensive understanding of cholesterol biology, a combinatorial approach can be highly effective. For instance, researchers can use this compound to identify potential drugs that alter cholesterol efflux in a high-throughput screen and then validate these findings by quantifying the changes in total cellular cholesterol using a biochemical assay. By understanding the strengths and limitations of each method, researchers can design more robust experiments and gain deeper insights into the intricate role of cholesterol in health and disease.
References
- 1. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Total Cholesterol Assay Kit | ABIN2345054 [antibodies-online.com]
- 6. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. — Department of Oncology [oncology.ox.ac.uk]
- 10. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Fluorescent Probes for Studying Cholesterol Trafficking
For researchers, scientists, and drug development professionals, the visualization of cholesterol trafficking within living cells is paramount to understanding numerous physiological and pathological processes. While traditional fluorescent probes have been instrumental, their limitations have spurred the development of superior alternatives. This guide provides an objective comparison of key fluorescent cholesterol analogs, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
The ideal fluorescent cholesterol probe should closely mimic the biophysical properties of native cholesterol, exhibit bright and stable fluorescence, and accurately report on the sterol's subcellular localization and movement without perturbing cellular processes. Traditional probes, such as the intrinsically fluorescent dehydroergosterol (DHE) and the extrinsically labeled NBD-cholesterol, have been foundational. However, DHE suffers from low quantum yield and UV excitation requirements, while the bulky NBD tag on NBD-cholesterol can alter its trafficking and membrane behavior.[1][2][3] This guide focuses on comparing these traditional probes with a leading alternative, BODIPY-cholesterol, and other emerging options.
Quantitative Comparison of Fluorescent Cholesterol Probes
The selection of a fluorescent probe is often a trade-off between its structural similarity to cholesterol and its photophysical performance. The following table summarizes key quantitative data for commonly used probes to facilitate an evidence-based decision.
| Probe | Type | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Key Advantages | Key Limitations |
| DHE | Intrinsic | ~320-330 | ~370-400 | Low (~0.04)[2] | High structural similarity to cholesterol; good mimic of cholesterol's biophysical properties.[4][5][6] | Low brightness, UV excitation causes phototoxicity, poor photostability.[1][2] |
| CTL | Intrinsic | ~320-330 | ~370-400 | Low (~0.04)[2] | Very high structural similarity to cholesterol.[6][7] | Same as DHE: low brightness, UV excitation, poor photostability.[1][2] |
| NBD-cholesterol | Extrinsic | ~470 | ~520-540 | Environment-dependent | Bright signal in the visible spectrum. | Bulky tag alters trafficking and membrane partitioning; potential for mistargeting.[3][8] |
| BODIPY-cholesterol (TF-Chol) | Extrinsic | ~505 | ~515 | High (~0.9)[2] | Very bright and photostable; good mimic of cholesterol's membrane partitioning.[3][6][9] | Fluorophore can influence intracellular transport; may preferentially accumulate in lipid droplets.[6] |
Visualizing Cholesterol Trafficking Pathways
Understanding the movement of cholesterol between organelles is crucial. Cholesterol synthesized in the Endoplasmic Reticulum (ER) can be transported to the plasma membrane, either directly or via the Golgi apparatus.[10][11] External cholesterol is typically taken up via LDL receptor-mediated endocytosis and trafficked through endosomes and lysosomes before being distributed to other organelles.[10]
Caption: Simplified overview of major intracellular cholesterol trafficking pathways.
This complex trafficking is disrupted in diseases like Niemann-Pick Type C (NPC), where genetic mutations in NPC1 or NPC2 proteins lead to the accumulation of cholesterol in late endosomes and lysosomes.[4][12][13] Fluorescent probes are critical for studying these disease mechanisms.
Experimental Protocols
Here, we provide a detailed protocol for a representative experiment: pulse-chase labeling of cellular cholesterol trafficking from the plasma membrane using BODIPY-cholesterol.
Objective:
To visualize the internalization and subsequent trafficking of cholesterol from the plasma membrane to intracellular compartments in cultured mammalian cells.
Materials:
-
BODIPY-cholesterol (TopFluor-Cholesterol, TF-Chol)
-
Methyl-β-cyclodextrin (MβCD)
-
Cultured mammalian cells (e.g., CHO, HeLa, or fibroblasts) on glass-bottom dishes
-
Imaging Medium: DMEM (without phenol red) supplemented with 10 mM HEPES
-
Wash Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fixative (optional): 4% Paraformaldehyde (PFA) in PBS
-
Lysosomal marker (optional): LysoTracker Red
-
Confocal or widefield fluorescence microscope with appropriate filter sets for BODIPY dyes (e.g., 488 nm excitation, 500-550 nm emission).
Methodology:
-
Cell Preparation:
-
Plate cells on glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 60-80% confluency.
-
-
Preparation of Labeling Complex:
-
Prepare a stock solution of BODIPY-cholesterol in ethanol.
-
Prepare a 10 mM solution of MβCD in imaging medium.
-
To create the labeling complex, dilute the BODIPY-cholesterol stock into the MβCD solution to a final probe concentration of 1-5 µM. Vortex briefly to ensure complete complexation. This complex facilitates the rapid insertion of the probe into the plasma membrane.
-
-
Pulse Labeling (Loading the Plasma Membrane):
-
Wash the cells twice with pre-warmed Wash Buffer.
-
Add the BODIPY-cholesterol/MβCD complex to the cells and incubate for a short period (e.g., 2-5 minutes) at 37°C.[14] This "pulse" step specifically labels the plasma membrane.
-
-
Chase (Trafficking):
-
Quickly remove the labeling solution and wash the cells three times with pre-warmed imaging medium to remove excess probe.
-
Add fresh, pre-warmed imaging medium to the cells. This is time point zero (t=0) of the "chase."
-
Incubate the cells at 37°C for various time points (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to allow the probe to traffic to intracellular organelles.
-
-
Live-Cell Imaging:
-
At each desired time point, transfer the dish to the microscope stage, which should be pre-warmed to 37°C with CO₂ control.
-
Acquire images using the appropriate laser lines and emission filters. At early time points, fluorescence will be concentrated at the plasma membrane. At later time points, signal will appear in endocytic compartments and potentially the Golgi or lipid droplets.[14]
-
-
Optional Co-localization and Fixation:
-
For organelle identification, cells can be co-labeled with organelle-specific markers (e.g., incubate with LysoTracker Red during the last 30 minutes of the chase to label lysosomes).
-
Alternatively, after the chase period, cells can be fixed with 4% PFA for 15 minutes at room temperature, washed with PBS, and then imaged. Note that fixation may alter lipid distributions.
-
Experimental Workflow Diagram
References
- 1. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complex lipid trafficking in Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niemann-Pick type C disease: molecular mechanisms and potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential of BODIPY-cholesterol for analysis of cholesterol transport and diffusion in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Niemann-Pick C disease and mobilization of lysosomal cholesterol by cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-C6-NBD-Cholesterol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 3-C6-NBD-cholesterol is not classified as a hazardous substance. However, proper disposal procedures are essential to maintain laboratory safety and environmental responsibility. This guide provides detailed protocols for the safe disposal of this compound in various forms, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
While this compound is not considered hazardous, it is prudent to handle it with standard laboratory precautions. The compound is combustible and should be kept away from ignition sources. Personal protective equipment (PPE), including gloves and safety glasses, is recommended during handling and disposal. Ensure adequate ventilation to avoid inhalation of any dust or aerosols. In case of a spill, it should be cleaned up promptly, preventing it from entering drains.
Quantitative Data Summary
For safe and compliant disposal, key quantitative parameters from safety data sheets and general laboratory guidelines should be considered.
| Parameter | Value/Guideline | Citation |
| Hazard Classification | Not a hazardous substance or mixture. No hazard pictogram, signal word, or hazard statements required. | [1] |
| Combustibility | Combustible. The product is capable of dust explosion under certain conditions. | [1][2] |
| Sewer Disposal pH Range | Aqueous solutions should have a pH between 5.5 and 9.5 for drain disposal. | [3][4][5] |
| Environmental Fate | Prevent product from entering drains. | [1] |
| Occupational Exposure | No substance-specific occupational exposure limits are known. | [2] |
Disposal Protocols
The appropriate disposal method for this compound depends on its form (solid, in solution, or contaminating labware). Always consult and adhere to your institution's specific waste disposal policies and local regulations.
1. Solid this compound Waste:
-
Step 1: Containerization. Place the solid this compound waste in a clearly labeled, sealed container. The original product container, if empty, can be used after defacing the label.
-
Step 2: Waste Stream. Dispose of the sealed container in the non-hazardous solid chemical waste stream. This is typically sent to a sanitary landfill.
-
Step 3: Custodial Staff. Do not place directly into laboratory trash cans that are handled by custodial staff who may not be trained for chemical waste. Place it directly into the designated dumpster for non-hazardous solid waste.[6]
2. This compound in Solution:
The disposal of solutions containing this compound depends on the solvent and concentration.
-
Aqueous Solutions:
-
Step 1: Dilution. For small quantities, dilute the solution with a large amount of water (at least 20 parts water).
-
Step 2: pH Neutralization. Check the pH of the diluted solution and adjust it to a neutral range (between 5.5 and 9.5) if necessary.
-
Step 3: Sewer Disposal. Pour the neutralized, diluted solution down the sanitary sewer drain, followed by flushing with copious amounts of water. This should only be done if permitted by your local regulations and institutional policies.[3][4][7]
-
-
Organic Solvents:
-
Step 1: Collection. Collect waste solutions of this compound in organic solvents in a designated, properly labeled waste container for flammable liquids.
-
Step 2: Segregation. Do not mix with other incompatible waste streams.
-
Step 3: Hazardous Waste Disposal. Dispose of the container through your institution's hazardous waste management program, as the organic solvent will likely be classified as hazardous.
-
3. Contaminated Labware and PPE:
-
Step 1: Decontamination. Whenever possible, decontaminate reusable labware by washing with an appropriate solvent to remove all traces of the fluorescent compound. The rinsate should be disposed of as liquid waste (see section 2).
-
Step 2: Disposal of Disposables. Dispose of single-use contaminated items such as pipette tips, gloves, and paper towels in the non-hazardous solid waste stream.
-
Step 3: Sharps. Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for proper disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. download.basf.com [download.basf.com]
- 3. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. acs.org [acs.org]
- 5. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-C6-NBD-Cholesterol
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-C6-NBD-cholesterol. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance or mixture, its toxicological properties have not been fully investigated, warranting careful handling.
Essential Safety Information at a Glance
A thorough risk assessment should be conducted before handling this compound. The following table summarizes key quantitative data for safe storage and preparation.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [1][2] |
| Storage Temperature (In Solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) | [1][2] |
| Appearance | Yellow to orange solid | [2] |
| Molecular Weight | 662.90 g/mol | [2] |
| Solubility in DMSO | Approximately 0.25 mg/mL | [3][4] |
| Solubility in DMF | Approximately 1 mg/mL | [3][4] |
| Solubility in Ethanol | 1 mg/mL | [4] |
| Excitation Maximum | ~465-473 nm | [4] |
| Emission Maximum | ~535-536 nm | [4] |
Operational Plan: From Receipt to Application
This section outlines the standard operating procedures for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the use of standard laboratory PPE is mandatory to protect against potential splashes and inhalation of the powder form.
-
Eye Protection: Safety glasses with side shields or goggles are required at all times.
-
Hand Protection: Nitrile gloves are recommended. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: Not generally required for handling small quantities. However, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.
Handling Procedures
a. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the powdered compound at -20°C in a tightly sealed, light-protected container.
b. Preparation of Stock Solutions:
-
All weighing and initial dilutions of the powdered form should be performed in a chemical fume hood to minimize inhalation risk.
-
To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation.
-
Use solvents such as DMSO, DMF, or ethanol.[3][4] To change solvents, the original solvent can be evaporated under a gentle stream of nitrogen.[3]
-
If preparing aqueous solutions for biological experiments, it is best to dilute the organic solvent stock into aqueous buffers immediately before use.[3] Do not store aqueous solutions for more than one day.[3]
c. Use in Experiments:
-
When using this compound in cell culture or other experimental systems, handle it within a laminar flow hood or biosafety cabinet to maintain sterility and prevent exposure.
-
Protect solutions from light to prevent photobleaching of the fluorescent NBD group.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Unused Product: Unwanted or expired this compound should be disposed of as chemical waste through your institution's hazardous waste management program.
-
Contaminated Consumables: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and vials, should be collected in a designated, clearly labeled waste container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled container for liquid chemical waste. Do not pour solutions down the drain.
Experimental Workflow
The following diagram illustrates the key steps for safely handling this compound throughout the experimental process.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
